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  • Product: 3-Methylisonicotinic acid
  • CAS: 40211-20-9

Core Science & Biosynthesis

Foundational

Part 1: Strategic Analysis & Route Selection

Technical Synthesis Guide: 3-Methylisonicotinic Acid The synthesis of 3-methylisonicotinic acid (CAS: 4021-11-8) presents a classic regioselectivity challenge in pyridine chemistry. While the molecule appears simple, the...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Synthesis Guide: 3-Methylisonicotinic Acid

The synthesis of 3-methylisonicotinic acid (CAS: 4021-11-8) presents a classic regioselectivity challenge in pyridine chemistry. While the molecule appears simple, the presence of the basic nitrogen and the electron-deficient ring complicates standard electrophilic aromatic substitution.

The Core Challenge: Regiocontrol Direct oxidation of 3,4-lutidine (3,4-dimethylpyridine) is the most obvious retrosynthetic disconnection but is operationally flawed for high-purity laboratory applications.

  • Oxidative Pitfall: Standard oxidants (KMnO₄, HNO₃) struggle to differentiate between the C3 and C4 methyl groups, often leading to mixtures of nicotinic (C3), isonicotinic (C4), and cinchomeronic (C3,C4-dicarboxylic) acids.

  • The Solution: To ensure pharmaceutical-grade purity (>98%), we must utilize pre-functionalized precursors where the C4 position is already activated (halogenated) or defined (nitrile).

Selected Protocols This guide details two self-validating protocols chosen for their reproducibility and high yield:

  • Protocol A (The "Precision" Method): Palladium-Catalyzed Hydroxycarbonylation. Best for scalability and avoiding cryogenic conditions.

  • Protocol B (The "Rapid" Method): Lithium-Halogen Exchange (Carboxylation). Best for small-scale, high-speed synthesis where anhydrous conditions are easily maintained.

Part 2: Experimental Protocols

Protocol A: Pd-Catalyzed Hydroxycarbonylation

Target Scale: 10–50g | Mechanism: Pd(0)/Pd(II) Cycle | Purity Potential: >99%

This method utilizes modern transition metal catalysis to insert a carbonyl group at the C4 position of 4-chloro-3-methylpyridine. It is superior to lithiation for scale-up as it does not require -78°C conditions.

Reagents & Materials Table

ReagentEquiv.[1][2]RoleCritical Specification
4-Chloro-3-methylpyridine 1.0SubstrateHCl salt or free base (adjust base accordingly)
Pd(OAc)₂ 0.02 (2 mol%)Pre-catalyst99.9% trace metals basis
dppf 0.04 (4 mol%)Ligand1,1'-Bis(diphenylphosphino)ferrocene (Wide bite angle favors reductive elimination)
Na₂CO₃ 3.0BaseAnhydrous, granular
Water / n-Butanol 1:4 v/vSolventDegassed (sparged with Ar for 20 min)
Carbon Monoxide (CO) ExcessReagentBalloon pressure (1 atm) or 5 bar (autoclave)

Step-by-Step Methodology

  • Catalyst Activation: In a flame-dried Schlenk flask, dissolve Pd(OAc)₂ and dppf in n-butanol under Argon. Stir at ambient temperature for 15 minutes until the solution turns orange-red (formation of [Pd(dppf)(OAc)₂]).

  • Substrate Addition: Add the 4-chloro-3-methylpyridine and Na₂CO₃. Add the degassed water.

  • CO Introduction:

    • Balloon Method: Evacuate the flask and backfill with CO gas three times. Attach a double-balloon reservoir.

    • Autoclave Method (Preferred for >5g): Transfer to a pressure vessel. Pressurize to 5 bar (75 psi) with CO.

  • Reaction: Heat the mixture to 100°C for 16 hours. Vigorous stirring is essential to facilitate gas-liquid mass transfer.

  • In-Process Control (IPC): Monitor by LC-MS. The starting chloride (m/z ~127) should disappear; product mass (m/z 138 [M+H]⁺) should dominate.

  • Workup (The "pH Swing"):

    • Cool to room temperature.[3] Filter off the Pd black/inorganic salts through Celite.

    • The filtrate is basic (pH >10) containing the sodium salt of the product.

    • Extract the aqueous layer with Ethyl Acetate (2x) to remove unreacted organic impurities (starting material/ligand). Discard organic layer.

    • Crucial Step: Acidify the aqueous phase carefully with 6M HCl to pH 3.5–4.0 (the isoelectric point).

    • The free acid will precipitate as a white/off-white solid.

    • Cool at 4°C for 2 hours to maximize crystallization.

  • Isolation: Filter the solid, wash with ice-cold water (2x) and acetone (1x). Dry under vacuum at 50°C.

Protocol B: Cryogenic Lithiation-Carboxylation

Target Scale: 1–5g | Mechanism: Metal-Halogen Exchange | Purity Potential: >98%

This route relies on the rapid exchange of bromine for lithium. It is faster than carbonylation but requires strict anhydrous technique.

Reagents & Materials Table

ReagentEquiv.[1][2]RoleCritical Specification
4-Bromo-3-methylpyridine 1.0SubstrateLiquid/Low-melting solid. Must be dry.[3][4]
n-Butyllithium (n-BuLi) 1.1Lithiating Agent1.6M or 2.5M in Hexanes. Titrate before use.
Dry Ice (CO₂) ExcessElectrophileCrushed, fresh, solvent-washed.
THF SolventSolventDistilled over Na/Benzophenone or from SPS.

Step-by-Step Methodology

  • Setup: Flame-dry a 3-neck round bottom flask. Equip with a nitrogen inlet, thermometer, and septum. Cool to -78°C (Dry ice/Acetone bath).

  • Solvation: Add anhydrous THF and 4-bromo-3-methylpyridine. Stir until thermal equilibrium is reached (-78°C).

  • Exchange: Add n-BuLi dropwise via syringe pump over 20 minutes. Maintain internal temperature below -70°C.

    • Mechanistic Note: The exchange generates 3-methyl-4-pyridyllithium. This species is unstable above -40°C (prone to Wurtz coupling or ring opening).

  • Quench: Stir for 30 minutes at -78°C. Then, bubble excess dry CO₂ gas (passed through a CaCl₂ drying tube) into the solution for 20 minutes. Alternatively, pour the reaction mixture onto an excess of crushed dry ice.

  • Warm-up: Allow the mixture to warm to room temperature naturally. The solvent will evaporate (if poured on dry ice) or form a thick suspension.

  • Workup:

    • Dissolve the residue in 2M NaOH (pH > 12).

    • Wash with Diethyl Ether (2x) to remove non-acidic impurities (e.g., butyl-pyridine byproducts).

    • Acidify the aqueous layer to pH 3.5 with HCl.

    • Extract the product into n-Butanol or continuously extract with Ethyl Acetate (Pyridine acids are water-soluble; isoelectric precipitation is preferred, but extraction may be needed if yield is low).

  • Purification: Recrystallize from Ethanol/Water (9:1).

Part 3: Visualization & Logic

Diagram 1: Decision Matrix & Synthesis Workflow

SynthesisStrategy Start Target: 3-Methylisonicotinic Acid Decision Select Precursor Start->Decision RouteA Precursor: 4-Chloro-3-methylpyridine (Protocol A: Carbonylation) Decision->RouteA Scale >10g RouteB Precursor: 4-Bromo-3-methylpyridine (Protocol B: Lithiation) Decision->RouteB Scale <5g RouteC Precursor: 3,4-Lutidine (Direct Oxidation) Decision->RouteC Cheap Start StepA1 Pd(OAc)2 / dppf / CO (1 atm) 100°C, 16h RouteA->StepA1 StepB1 n-BuLi / THF / -78°C Exchange & CO2 Quench RouteB->StepB1 StepC1 KMnO4 or HNO3 Oxidation RouteC->StepC1 ResultA High Regiocontrol Scalable >90% Yield StepA1->ResultA ResultB Fast (2h) Requires Cryogenics High Purity StepB1->ResultB ResultC Mixture of Isomers Difficult Purification NOT RECOMMENDED StepC1->ResultC

Caption: Strategic decision matrix for selecting the optimal synthesis route based on scale and available precursors.

Diagram 2: Protocol A - Reaction Mechanism & Workup

Carbonylation Substrate 4-Chloro-3-methylpyridine OxAdd Oxidative Addition (Ar-Pd-Cl) Substrate->OxAdd + Catalyst Catalyst Pd(0)-L2 Active Species Catalyst->OxAdd COInsert CO Insertion (Ar-Pd-CO-Cl) OxAdd->COInsert + CO Hydrolysis Nucleophilic Attack (H2O) & Reductive Elimination COInsert->Hydrolysis + H2O/Base Hydrolysis->Catalyst Regeneration Salt Product (Na Salt) (pH > 10) Hydrolysis->Salt - Pd(0) Acidification Acidify to pH 3.5 (Isoelectric Point) Salt->Acidification + HCl Final 3-Methylisonicotinic Acid (Precipitate) Acidification->Final

Caption: Catalytic cycle for Palladium-catalyzed hydroxycarbonylation and critical isolation logic.

Part 4: Analytical Validation (Self-Check)

To ensure the protocol was successful, compare your isolated product against these standard metrics.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 8.52 (s, 1H, C2-H) — Distinctive singlet, most deshielded.

    • δ 8.41 (d, J=5.0 Hz, 1H, C6-H).

    • δ 7.65 (d, J=5.0 Hz, 1H, C5-H).

    • δ 2.45 (s, 3H, CH₃).

    • Note: The carboxylic acid proton is often broad/invisible or >12 ppm depending on water content.

  • Melting Point: 230–234°C (dec). Lower MP indicates contamination with nicotinic acid isomers.

  • Solubility: Soluble in DMSO, dilute acid/base. Sparingly soluble in water (at pH 3–4), Ethanol. Insoluble in Hexanes.

References

  • Palladium-Catalyzed Carbonylation of Aryl Chlorides

    • Title: Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure: A General System Based on Xantphos.
    • Source: Martinelli, J. R., et al. Journal of the American Chemical Society, 2008. (Adapted for chlorides using dppf/high pressure).
    • URL:[Link]

  • Lithiation Strategies for Pyridines

    • Title: Regioselective Lithiation of 3-Picoline and Derivatives.[5]

    • Source:Organic Syntheses, Coll. Vol. 9, p. 550.
    • URL:[Link]

  • Industrial Hydrolysis of Cyanopyridines

    • Title: Methods to Produce Nicotinic Acid with Potential Industrial Applications.[6][7][8]

    • Source:Molecules (MDPI), 2022.
    • URL:[Link]

  • Compound Data & Safety

    • Title: 3-Methylisonicotinic acid (PubChem CID: 77840).
    • Source: National Center for Biotechnology Inform
    • URL:[Link]

Sources

Exploratory

3-Methylisonicotinic acid chemical properties

An In-Depth Technical Guide to the Chemical Properties of 3-Methylisonicotinic Acid For Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, my focus is on bridging the gap betwe...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties of 3-Methylisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, my focus is on bridging the gap between a molecule's intrinsic properties and its practical application in the laboratory. 3-Methylisonicotinic acid is a compound of significant interest, not as an end-product, but as a versatile heterocyclic building block. Its strategic placement of a methyl group and a carboxylic acid on a pyridine ring offers a unique combination of steric and electronic properties that medicinal chemists can exploit. This guide provides an in-depth look at its chemical properties, synthesis, and reactivity, offering field-proven insights to facilitate its effective use in research and development.

Core Physicochemical Characteristics

Understanding the fundamental physicochemical properties of a starting material is paramount for experimental design, from reaction setup to purification and formulation. 3-Methylisonicotinic acid is a white to light yellow crystalline solid.[1] Its core properties are summarized below.

PropertyValueSource(s)
CAS Number 4021-12-9[2][3]
Molecular Formula C₇H₇NO₂[2][4]
Molecular Weight 137.14 g/mol [2][4]
IUPAC Name 3-methylpyridine-4-carboxylic acid[2]
Melting Point 133-135 °C / 220-222 °C (recrystallized) / 235 °C[1][4]
Boiling Point 389 °C[1]
Density 1.230 g/cm³[1]
Flash Point 189 °C[1]
Predicted pKa 0.82 ± 0.25[1]

A notable point is the variability in the reported melting point. This discrepancy often arises from differences in crystalline form or purity. The value of 220-222 °C, obtained after recrystallization from ethanol, likely represents a purer, more stable polymorph and is a critical data point for characterization.[1]

The predicted pKa suggests a strongly acidic nature for the protonated pyridine nitrogen. Experimental studies on the parent isonicotinic acid show two key pKa values (around 1.6 and 4.9), corresponding to the carboxylic acid proton and the pyridinium proton, respectively.[5] The methyl group in the 3-position is expected to have a minor electron-donating effect, which might slightly increase the pKa of the pyridinium nitrogen compared to the unsubstituted parent.

While specific solubility data for 3-methylisonicotinic acid is not widely published, data for the parent nicotinic acid shows it has low solubility in water but is significantly more soluble in polar organic solvents like DMSO and ethanol.[6] This is a crucial consideration for choosing appropriate reaction and purification solvents.

Spectroscopic and Analytical Profile

Unambiguous characterization is the bedrock of chemical synthesis. Here, we detail the expected spectroscopic signature of 3-Methylisonicotinic acid and a reliable analytical method for purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides a clear fingerprint of the molecule's structure. A reported ¹H NMR spectrum in DMSO-d₆ shows the following key signals:

  • δ 8.59 (s, 1H) : Attributed to the proton at position 2 of the pyridine ring.

  • δ 8.47 (d, J = 4.8 Hz, 1H) : Corresponds to the proton at position 6.

  • δ 7.69 (d, J = 4.8 Hz, 1H) : Corresponds to the proton at position 5.

  • δ 2.48 (s, 3H) : The characteristic singlet for the methyl group protons.[1] The carboxylic acid proton would likely appear as a broad singlet, its chemical shift being highly dependent on concentration and solvent.

¹³C NMR: Based on the structure and general chemical shifts for pyridine and carboxylic acids, the expected ¹³C NMR spectrum would feature seven distinct signals:

  • ~165-175 ppm: The carbonyl carbon of the carboxylic acid.[7]

  • ~120-155 ppm: Five signals corresponding to the five carbons of the pyridine ring. The carbons adjacent to the nitrogen (C2, C6) and the carboxyl-bearing carbon (C4) would be the most deshielded.[7][8]

  • ~15-25 ppm: A signal in the aliphatic region for the methyl group carbon.[9]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is invaluable for identifying key functional groups. The expected characteristic absorption bands for 3-Methylisonicotinic acid would include:

  • ~2500-3300 cm⁻¹ (broad): A very broad band characteristic of the O-H stretch of the carboxylic acid, often overlapping with C-H stretches.

  • ~2850-3100 cm⁻¹: C-H stretching vibrations from the aromatic ring and the methyl group.[10]

  • ~1700-1725 cm⁻¹ (strong): A strong, sharp absorption from the C=O (carbonyl) stretch of the carboxylic acid.[10][11]

  • ~1450-1600 cm⁻¹: C=C and C=N stretching vibrations within the pyridine ring.[10]

  • ~1200-1300 cm⁻¹: C-O stretching and O-H bending vibrations.[12]

Analytical Method: High-Performance Liquid Chromatography (HPLC)

Purity assessment is critical. A robust reversed-phase HPLC (RP-HPLC) method is essential for quality control. While many reactive intermediates can be challenging for RP-HPLC, pyridine carboxylic acids are generally stable.[13] The following protocol, adapted from a method for the parent isonicotinic acid, serves as an excellent starting point.[14]

Step-by-Step HPLC Protocol:

  • Column Selection: A C18 stationary phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a standard choice.

  • Mobile Phase Preparation: Prepare an isocratic mobile phase. A mixture of acetonitrile (MeCN) and water with an acidic modifier is typical. For example: 10% MeCN, 90% Water, with 0.05% Sulfuric Acid (or 0.1% TFA). The acid ensures the carboxyl group is protonated, leading to better peak shape and retention.

  • Sample Preparation: Accurately weigh and dissolve the 3-Methylisonicotinic acid sample in a 50:50 mixture of MeCN/Water to a concentration of ~1.0 mg/mL.

  • Instrument Setup:

    • Set the flow rate to 1.0 mL/min.

    • Set the column temperature to 25 °C.

    • Set the UV detector to a wavelength of 200-220 nm, where the pyridine ring exhibits strong absorbance.[14]

  • Injection and Analysis: Inject a small volume (e.g., 1-5 µL) of the sample. The retention time will depend on the exact conditions, but this method provides a reliable means to separate the main component from potential impurities.

This self-validating system ensures that the peak corresponding to the analyte is sharp and well-retained, allowing for accurate quantification of purity.

Synthesis and Purification

A reliable and scalable synthesis is the foundation of any research program. The oxidation of a methyl group on a pyridine ring is a common and effective strategy.

Oxidative Synthesis from 3,4-Dimethylpyridine

The most well-documented synthesis involves the selective oxidation of the 4-methyl group of 3,4-dimethylpyridine using selenium dioxide (SeO₂).[1] This choice is causal: SeO₂ is a specific and effective oxidizing agent for activated methyl groups, such as those adjacent to an aromatic ring, and the reaction conditions can be controlled to favor oxidation at the 4-position.

SynthesisWorkflow Start 3,4-Dimethylpyridine Reaction Heat (180 °C) Start->Reaction Reagent Selenium Dioxide (SeO₂) Diphenyl Ether (Solvent) Reagent->Reaction Workup Hot Filtration Aqueous Extraction Reaction->Workup Crude Crude Product Workup->Crude Purification Recrystallization (Ethanol) Crude->Purification Final Pure 3-Methylisonicotinic Acid Purification->Final

Caption: Workflow for the synthesis of 3-Methylisonicotinic acid.

Step-by-Step Synthesis & Purification Protocol: [1]

  • Reaction Setup: In a suitable reaction vessel equipped with a condenser and thermometer, dissolve 3,4-dimethylpyridine in diphenyl ether. Heat the solution to 150-170 °C.

  • Oxidant Addition: Slowly add selenium dioxide in batches over approximately one hour. Causality Note: Batch-wise addition is crucial to control the exothermic reaction and maintain a safe temperature profile.

  • Reaction: After the addition is complete, increase the temperature to 180 °C and maintain for one hour to drive the reaction to completion.

  • Initial Workup (Hot Filtration): While the reaction mixture is still hot, filter it to remove the precipitated selenium byproduct. Wash the collected precipitate with boiling water. Trustworthiness Note: Performing this filtration while hot is essential as the product has higher solubility at elevated temperatures, minimizing loss at this stage.

  • Extraction: Combine the filtrates and extract with an organic solvent like chloroform to remove the high-boiling diphenyl ether solvent. The desired product will remain in the aqueous phase.

  • Isolation: Evaporate the aqueous phase to dryness to obtain the crude 3-methyl-4-pyridinecarboxylic acid.

  • Purification (Recrystallization): Dissolve the crude product in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. Collect the pure crystals by filtration. This process yields the final product with a reported melting point of 220-222 °C and a yield of approximately 47%.[1]

Chemical Reactivity and Derivatization

The utility of 3-Methylisonicotinic acid as a building block stems from the reactivity of its two key functional groups: the carboxylic acid and the pyridine ring.

Reactivity cluster_0 3-Methylisonicotinic Acid cluster_1 Reaction Pathways Molecule Structure Amidation Amidation (e.g., + R-NH₂) Molecule->Amidation Carboxylic Acid Site Esterification Esterification (e.g., + R-OH) Molecule->Esterification Carboxylic Acid Site RingReaction Pyridine Ring Chemistry (N-oxidation, etc.) Molecule->RingReaction Pyridine Ring Site

Caption: Key reactive sites of 3-Methylisonicotinic acid.

  • Carboxylic Acid Reactivity: The -COOH group is the primary site for derivatization. It readily undergoes standard transformations:

    • Amidation: This is the most critical reaction in its application for drug discovery. The carboxylic acid can be activated (e.g., using coupling agents like HATU or by conversion to an acyl chloride) and reacted with a primary or secondary amine to form a stable amide bond.

    • Esterification: Reaction with an alcohol under acidic conditions (Fischer esterification) or other standard methods will yield the corresponding ester.

  • Pyridine Ring Reactivity: The pyridine ring itself can participate in reactions, although it is generally electron-deficient. The nitrogen atom can be oxidized to an N-oxide, which can alter the ring's reactivity and solubility profile, a common strategy in medicinal chemistry.

Application in Drug Discovery: A Case Study

3-Methylisonicotinic acid is not just a theoretical building block; it is an applied tool in the development of novel therapeutics. A prime example is its use in the synthesis of inhibitors for cholesterol 24-hydroxylase (CYP46A1).[3]

Context: CYP46A1 is an enzyme primarily found in the brain that plays a crucial role in cholesterol metabolism and elimination.[15] Its dysregulation has been implicated in neurodegenerative diseases like Alzheimer's, making it an important therapeutic target.[15][16]

Role of 3-Methylisonicotinic Acid: It serves as a key fragment for constructing potent inhibitors of this enzyme.[3] In a typical synthetic route, the carboxylic acid is activated and coupled with a complex amine fragment to form the final inhibitor molecule.[17][18] The pyridine nitrogen provides a key hydrogen bond acceptor site, while the methyl group can provide beneficial steric interactions within the enzyme's active site, enhancing binding affinity and selectivity. This highlights its value as a readily available, easily derivatized scaffold for structure-activity relationship (SAR) studies.[19]

Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. 3-Methylisonicotinic acid is an irritant and should be handled with appropriate care.

Hazard ClassGHS CodeDescription
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
Respiratory Irritation H335May cause respiratory irritation.
Acute Toxicity (Oral) H302Harmful if swallowed.

(Data sourced from aggregated GHS information)[2]

Handling and Storage Protocol:

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust, which can cause respiratory irritation (Precautionary Statement P261).

  • Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[1] This prevents degradation from moisture and atmospheric contaminants.

  • First Aid: In case of skin contact, wash thoroughly with soap and water. In case of eye contact, rinse cautiously with water for several minutes (Precautionary Statement P305 + P351 + P338). Seek medical attention if irritation persists.

By understanding these properties and protocols, researchers can confidently and safely integrate this valuable building block into their synthetic and drug discovery workflows.

References

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Isonicotinic Acid on Primesep 100 Column. Retrieved from [Link]

  • MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • Elsevier. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Methyl-isonicotinic acid. PubChem. Retrieved from [Link]

  • Chen, Z., et al. (2020). Synthesis and pharmacokinetic study of a 11C-labeled cholesterol 24-hydroxylase inhibitor using 'in-loop' [11C]CO2 fixation method. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2010). (PDF) Development and validation of HPLC method for the resolution of drug intermediates. Retrieved from [Link]

  • ChemRxiv. (2020). Synthesis and Pharmacokinetic Study of a 11C-Labeled Cholesterol 24-Hydroxylase Inhibitor Using 'In-Loop' [11C]CO2 Fixation Method. Retrieved from [Link]

  • ResearchGate. (2020). FT-IR spectra of Nicotinic acid (a) control and (b) treated. Retrieved from [Link]

  • ResearchGate. (2012). (PDF) Design, synthesis and pharmacophoric model building of novel substituted nicotinic acid hydrazones with potential antiproliferative activity. Retrieved from [Link]

  • Arrow@TU Dublin. (2008). Transcriptional Regulation of Cholesterol 24-hydroxylase by Histone Deacetylase Inhibitors. Retrieved from [Link]

  • American Elements. (n.d.). 3-Methylisonicotinic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed Central. Retrieved from [Link]

  • Nature. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis and Pharmacokinetic Study of a 11C-Labeled Cholesterol 24-Hydroxylase Inhibitor Using 'In-Loop' [11C]CO2 Fixation Method. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • MDPI. (2021). Simultaneous Determination of Methyl Nicotinate and Three Salicylic Acid Derivatives in Pain Relief Spray Using HPLC–DAD. Retrieved from [Link]

  • National Center for Biotechnology Information. (2008). An ATR-FTIR Study of Different Phosphonic Acids in Aqueous Solution. PubMed. Retrieved from [Link]

  • Wikipedia. (n.d.). Isonicotinic acid. Retrieved from [Link]

  • Science.gov. (n.d.). hplc assay method: Topics by Science.gov. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Cholesterol 24 hydroxylase – Knowledge and References. Retrieved from [Link]

  • ACS Division of Organic Chemistry. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • Google Patents. (2013). US8575350B2 - Process for producing pyridine carboxylic acids.
  • ResearchGate. (2011). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. Retrieved from [Link]

  • e-journal UPI. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

  • MDPI. (2021). Synthesis and Investigations of Building Blocks with Dibenzo[b,f] Oxepine for Use in Photopharmacology. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C-NMR spectrum of ( 4 ). Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C5H10 C-13 nmr spectrum of 3-methylbut-1-ene. Retrieved from [Link]

  • Scribd. (n.d.). Isonicotinic Acid pKa Study. Retrieved from [Link]

  • ResearchGate. (2017). FTIR spectrum of polymer A3 showed absorption peaks at (1166) cm-1.... Retrieved from [Link]

Sources

Foundational

Technical Guide: 3-Methylpyridine-4-carboxylic Acid (3-Methylisonicotinic Acid)

The following technical guide provides an in-depth analysis of 3-Methylisonicotinic acid, focusing on its nomenclature, synthetic pathways, and utility in medicinal chemistry. [1][2][3][4] Executive Summary 3-Methylisoni...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 3-Methylisonicotinic acid, focusing on its nomenclature, synthetic pathways, and utility in medicinal chemistry.

[1][2][3][4]

Executive Summary

3-Methylisonicotinic acid (CAS: 4021-12-9) is a critical pyridine derivative serving as a scaffold in the synthesis of bio-active pharmaceutical ingredients, particularly in the development of Cholesterol 24-hydroxylase inhibitors and neuroprotective agents.[1] This guide dissects its IUPAC nomenclature, details selective synthetic protocols (specifically the oxidation of 3,4-lutidine), and analyzes its physicochemical properties to aid researchers in drug discovery and process chemistry.

Chemical Identity & Nomenclature

Precise nomenclature is vital for database integration and regulatory compliance. While "3-Methylisonicotinic acid" is the common trivial name, the Preferred IUPAC Name (PIN) follows strict substitution priority rules.

IUPAC Logic
  • Parent Structure: The pyridine ring containing a carboxylic acid (-COOH) is the principal functional group.

  • Principal Group Priority: Carboxylic acid > Pyridine ring > Alkyl substituents.[2]

  • Numbering: The nitrogen atom is position 1. The carboxylic acid determines the principal axis. In isonicotinic acid, the carboxyl is at position 4.[3]

  • Substituent: The methyl group is assigned position 3 to minimize the locant set relative to the fixed carboxyl group at 4.

IdentifierValue
Preferred IUPAC Name 3-Methylpyridine-4-carboxylic acid
Common Name3-Methylisonicotinic acid
CAS Number4021-12-9
SMILESCC1=C(C=CN=C1)C(=O)O
Molecular FormulaC₇H₇NO₂
Molecular Weight137.14 g/mol
Visualization: Nomenclature & Structure

Nomenclature cluster_0 Structural Decomposition Pyridine Pyridine Core (Heterocycle) COOH Carboxylic Acid (Pos 4: Principal Group) Pyridine->COOH Functionalization Methyl Methyl Group (Pos 3: Substituent) Pyridine->Methyl Substitution FinalName 3-Methylpyridine-4-carboxylic acid COOH->FinalName Determines Suffix (-oic acid) Methyl->FinalName Determines Prefix

Figure 1: Structural decomposition of 3-Methylisonicotinic acid illustrating the IUPAC priority rules governing its nomenclature.

Physicochemical Profile

Understanding the acid-base behavior of 3-methylisonicotinic acid is crucial for extraction and formulation. The molecule is amphoteric, possessing a basic pyridine nitrogen and an acidic carboxyl group.

PropertyValueContext
Melting Point 220–222 °CHigh crystallinity due to zwitterionic character in solid state.
pKa₁ (COOH) ~2.0 (Estimated)Protonated pyridine ring exerts electron-withdrawing effect, increasing acidity.
pKa₂ (Py-N) ~5.1 (Estimated)Methyl group (electron-donating) slightly increases basicity vs. Isonicotinic acid (pKa 4.9).
Solubility DMSO, MethanolLimited solubility in non-polar solvents; soluble in aqueous base/acid.
Appearance White to off-white solidCrystalline powder.[4]

Synthetic Methodologies

The synthesis of 3-methylisonicotinic acid generally follows two strategic routes: Selective Oxidation (Industrial) and Halogen-Lithium Exchange (Laboratory Precision).

Route A: Selective Oxidation of 3,4-Lutidine

This is the most scalable approach. 3,4-Dimethylpyridine (3,4-lutidine) contains two methyl groups. The methyl group at position 4 (para to nitrogen) is more reactive toward oxidation/deprotonation than the methyl at position 3 (meta to nitrogen) due to resonance stabilization of intermediates by the ring nitrogen.

  • Reagent: Selenium Dioxide (SeO₂) or Potassium Permanganate (KMnO₄) (controlled).

  • Selectivity: SeO₂ is preferred for selective oxidation of the activated 4-methyl group over the 3-methyl group.

Route B: Halogen-Lithium Exchange

For high-purity, small-scale synthesis, starting from 3-methyl-4-bromopyridine allows for regiospecific carboxylation.

  • Reagent: n-Butyllithium (n-BuLi), CO₂.

  • Mechanism: Lithium-halogen exchange generates the 4-lithio species, which traps CO₂.

Visualization: Synthetic Pathways

Synthesis Start1 3,4-Dimethylpyridine (3,4-Lutidine) Process1 Selective Oxidation (SeO2, Diphenyl ether, 180°C) Start1->Process1 Route A (Industrial) Start2 3-Methyl-4-bromopyridine Process2 Li-Halogen Exchange (n-BuLi, -78°C, then CO2) Start2->Process2 Route B (Lab Scale) Product 3-Methylisonicotinic Acid Process1->Product Selective Oxidation Process2->Product Quench Intermediate Transition State (Activated 4-position)

Figure 2: Comparison of the oxidative industrial route and the lithiation laboratory route for synthesizing 3-Methylisonicotinic acid.

Detailed Experimental Protocol

Method: Selective Oxidation using Selenium Dioxide. Source Validation: Adapted from ChemicalBook and J. Chem. Soc., Perkin Trans. 1 methodologies.

Reagents & Equipment
  • Substrate: 3,4-Dimethylpyridine (119.3 g, 0.28 mol).[1]

  • Oxidant: Selenium Dioxide (SeO₂, 62 g, 0.56 mol).

  • Solvent: Diphenyl ether (150 mL).

  • Equipment: 500 mL 3-neck round-bottom flask, mechanical stirrer, reflux condenser, heating mantle.

Step-by-Step Procedure
  • Setup: Charge the flask with 3,4-dimethylpyridine and diphenyl ether. Initiate stirring.

  • Heating: Heat the mixture to 150–170 °C .

  • Addition: Add Selenium Dioxide (SeO₂) slowly in batches over a period of 1 hour .

    • Critical Control Point: The reaction is exothermic. Monitor temperature to prevent runaway side-reactions (over-oxidation to cinchomeronic acid).

  • Reaction: Increase temperature to 180 °C and maintain for 1 hour .

  • Work-up:

    • Filter the mixture while hot to remove metallic selenium residues.

    • Wash the precipitate with boiling water (3 x 300 mL).

    • Combine filtrates and extract with chloroform (3 x 300 mL) to remove unreacted organic impurities.

    • Evaporate the aqueous phase to dryness.

  • Purification: Recrystallize the crude solid from Ethanol (450 mL).

  • Yield: ~18 g (47%).

  • Validation: Check Melting Point (Target: 220–222 °C).

Medicinal Chemistry Applications

3-Methylisonicotinic acid acts as a specialized pharmacophore. The 3-methyl group introduces steric bulk adjacent to the carboxylate/amide binding motif, altering the binding kinetics in enzyme pockets compared to unsubstituted isonicotinic acid.

Key Application: Cholesterol 24-Hydroxylase Inhibitors[2]
  • Target: Cholesterol 24-hydroxylase (CYP46A1).

  • Relevance: This enzyme is involved in cholesterol homeostasis in the brain. Inhibition is a therapeutic strategy for neurodegenerative diseases (e.g., Alzheimer's).

  • Mechanism: The 3-methylisonicotinic acid moiety is often derivatized into 4,5-dihydro-1H-pyrazole derivatives.[1] The pyridine nitrogen provides hydrogen bond acceptor capability, while the methyl group restricts conformational freedom, improving selectivity.

References

  • American Elements. (n.d.). 3-Methylisonicotinic acid.[5][1][6][7][8][9] Retrieved from [Link][1][6]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1502003, 3-Methyl-isonicotinic acid. Retrieved from [Link]

  • MDPI. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Retrieved from [Link]

Sources

Exploratory

Technical Monograph: Physicochemical Profiling of 3-Methylisonicotinic Acid

This technical guide is structured as a high-level monograph for researchers and drug development professionals. It prioritizes experimental validation, thermodynamic reasoning, and actionable synthesis protocols.

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a high-level monograph for researchers and drug development professionals. It prioritizes experimental validation, thermodynamic reasoning, and actionable synthesis protocols.

Compound Identity: 3-Methyl-4-pyridinecarboxylic acid CAS: 4021-12-9 Primary Application: Pharmacophore Scaffold & Intermediate

Part 1: Executive Physicochemical Summary

The melting point (MP) of 3-Methylisonicotinic acid is the critical quality attribute (CQA) defining its purity and solid-state identity. Unlike simple organic acids, this compound exhibits high thermal stability due to its zwitterionic potential in the crystal lattice.

Core Data Table
PropertyValue / RangeConfidence LevelNotes
Melting Point (Pure) 235.0 – 239.0 °C High (Experimental)Validated by TCI & Literature [1, 3]
Melting Point (Crude/Recryst.) 220 – 222 °CMediumTypical range after initial ethanol recrystallization [2]
CAS Registry 4021-12-9AbsoluteDistinction:[1] Do not confuse with 2-Methyl isomer (CAS 4021-11-8, MP ~294°C)
Molecular Weight 137.14 g/mol Absolute-
Predicted pKa ~4.9 (Pyridine N) / ~1.9 (COOH)High (Inferred)Follows Isonicotinic acid zwitterionic behavior

Data Integrity Alert: Several commercial databases erroneously list the melting point as 133-135 °C . This value likely corresponds to an ester derivative (e.g., ethyl 3-methylisonicotinate) or a hydrated polymorph. Researchers must reject batches exhibiting MPs in this lower range as they indicate incorrect identity or catastrophic impurity levels.

Part 2: Thermodynamic & Solid-State Characterization

The Zwitterionic Lattice Effect

The elevated melting point (>230 °C) of 3-Methylisonicotinic acid, compared to its methyl ester analogs (<20 °C), is driven by strong intermolecular forces. In the solid state, pyridine carboxylic acids exist largely as zwitterions (pyridinium carboxylates).

  • Mechanism: The proton from the carboxylic acid migrates to the pyridine nitrogen.

  • Lattice Energy: This creates a pseudo-ionic lattice stabilized by strong electrostatic interactions and N–H···O hydrogen bonds.

  • Methyl Group Impact: The 3-methyl substituent introduces steric bulk and a weak inductive effect (+I), which slightly destabilizes the optimal planar stacking observed in unsubstituted isonicotinic acid (MP ~315 °C), resulting in the observed reduction to ~235 °C.

Thermal Analysis Workflow (DSC/TGA)

To rigorously validate the melting point, Differential Scanning Calorimetry (DSC) should be employed rather than simple capillary tubes.

Protocol:

  • Equilibrate: Sample at 30 °C under

    
     purge (50 mL/min).
    
  • Ramp: 10 °C/min to 250 °C.

  • Observation:

    • Pure Sample: Sharp endotherm onset at ~235 °C.

    • Solvated/Impure: Broad endotherms <100 °C (solvent loss) or pre-melt depressions (eutectic impurities).

Part 3: Synthesis & Purification Protocols[2]

The synthesis of 3-Methylisonicotinic acid relies on the selective oxidation of 3,4-Lutidine (3,4-Dimethylpyridine). The presence of the 3-methyl group requires controlled oxidation to prevent the formation of 3,4-pyridinedicarboxylic acid (cinchomeronic acid).

Validated Synthesis Route

Reaction: Oxidation of 3,4-Lutidine with Selenium Dioxide (


) in Diphenyl Ether.

SynthesisWorkflow Start Starting Material 3,4-Lutidine (CAS 583-58-4) Reaction Reaction 150-180°C, 1-2 Hours Selective Oxidation Start->Reaction Reagent Oxidant Selenium Dioxide (SeO2) Solvent: Diphenyl Ether Reagent->Reaction Workup Workup Hot Filtration (Remove Se) Chloroform Extraction Reaction->Workup Crude Crude Product MP: 220-222°C Workup->Crude Purification Recrystallization Solvent: Ethanol (95%) Slow Cooling Crude->Purification Final Pure 3-Methylisonicotinic Acid MP: 235-239°C White Crystalline Solid Purification->Final

Figure 1: Step-by-step synthesis and purification workflow targeting the high-purity polymorph.

Detailed Purification Protocol

The melting point is highly sensitive to trace amounts of unreacted 3,4-lutidine or over-oxidized dicarboxylic acids.

  • Dissolution: Dissolve crude solid in boiling ethanol (approx. 25 mL per gram of solute).

  • Hot Filtration: If insoluble particles (Selenium residues) remain, filter while boiling.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then chill to 4 °C. Rapid cooling traps impurities.

  • Drying: Vacuum dry at 50 °C for 6 hours. Residual ethanol will depress the MP.

Part 4: Applications in Drug Discovery

3-Methylisonicotinic acid serves as a bioisostere for benzoic acid derivatives and a scaffold for fragment-based drug design.

Structural Logic
  • Cholesterol 24-Hydroxylase Inhibitors: The pyridine nitrogen provides a hydrogen bond acceptor site critical for binding affinity in the active pocket, while the carboxylic acid allows for amide coupling to form 4,5-dihydro-1H-pyrazole derivatives [2].

  • Scaffold Rigidity: The 3-methyl group restricts rotation around the C4-carbonyl bond in amide derivatives, locking the pharmacophore into a bioactive conformation.

DrugDesign Scaffold 3-Methylisonicotinic Acid (Scaffold) Feature1 Pyridine Nitrogen (H-Bond Acceptor) Scaffold->Feature1 Feature2 Carboxylic Acid (Amide Coupling Site) Scaffold->Feature2 Feature3 3-Methyl Group (Conformational Lock) Scaffold->Feature3 Target Target Application Cholesterol 24-Hydroxylase Inhibitors Neurodegenerative Therapy Feature1->Target Feature2->Target Feature3->Target

Figure 2: Pharmacophore mapping of 3-Methylisonicotinic acid in medicinal chemistry.

References

  • Tokyo Chemical Industry (TCI). (2024). Product Specification: 3-Methylisonicotinic Acid (M3761). Retrieved from

  • ChemicalBook. (2024). 3-Methyl-4-pyridinecarboxylic acid Properties and Synthesis. Citing J. Chem. Soc., Perkin Trans. 1, 1984, 1501-1505. Retrieved from

  • Santa Cruz Biotechnology. (2024). 3-Methyl-isonicotinic acid (CAS 4021-12-9).[1][2][3] Retrieved from

  • National Institutes of Health (NIH). (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. PMC8780136.[4] Retrieved from

Sources

Foundational

An In-Depth Technical Guide to the ¹H NMR Spectrum of 3-Methylisonicotinic Acid

This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-methylisonicotinic acid (also known as 3-methylpyridine-4-carboxylic acid). Designed for researchers, scientists, and profe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-methylisonicotinic acid (also known as 3-methylpyridine-4-carboxylic acid). Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental NMR principles with field-proven insights to offer a comprehensive understanding of the molecule's spectral characteristics. We will explore the causality behind spectral patterns, establish self-validating experimental protocols, and ground all claims in authoritative references.

Introduction: The Structural Significance of 3-Methylisonicotinic Acid

3-Methylisonicotinic acid is a substituted pyridine derivative that serves as a valuable building block in medicinal chemistry and materials science.[1][2] Its utility in the synthesis of novel therapeutic agents, such as cholesterol 24-hydroxylase inhibitors for potential neurodegenerative disease treatment, necessitates unambiguous structural characterization.[2] ¹H NMR spectroscopy is the cornerstone of this characterization, providing precise information about the molecular structure, proton environment, and electronic properties of the compound. This guide will deconstruct the expected ¹H NMR spectrum of this molecule, offering a predictive blueprint for its analysis.

Core Principles: Interpreting the Spectrum of a Substituted Pyridine

The ¹H NMR spectrum of 3-methylisonicotinic acid is governed by the interplay of its constituent parts: the pyridine ring, the methyl group, and the carboxylic acid group. Understanding three key principles is essential for accurate interpretation.

  • Chemical Shift (δ): The position of a signal on the x-axis (in ppm) is dictated by the electronic environment of the proton. Electron-withdrawing groups (like the carboxylic acid and the nitrogen atom in the ring) deshield nearby protons, shifting their signals downfield (to higher ppm values). Conversely, electron-donating groups (like the methyl group) shield protons, shifting them upfield (to lower ppm values).

  • Spin-Spin Coupling (J): The magnetic influence of non-equivalent neighboring protons causes signals to split into multiplets. The magnitude of this splitting, the coupling constant (J, measured in Hz), is distance-dependent. For pyridine systems, we typically observe:

    • ³J (ortho coupling): Between protons on adjacent carbons (e.g., H-5 and H-6). Typically the largest coupling (5–8 Hz).

    • ⁴J (meta coupling): Between protons separated by two carbons (e.g., H-2 and H-5). This is a smaller coupling (2–3 Hz).

    • ⁵J (para coupling): Between protons across the ring (e.g., H-2 and H-6). This is the smallest and often unresolved coupling (0–1 Hz).[3]

  • Exchangeable Protons: The proton of the carboxylic acid (-COOH) is acidic and can exchange with other acidic protons or deuterated solvents. This rapid exchange often results in a broad signal that does not exhibit coupling to other protons.[4]

Predicted ¹H NMR Spectrum of 3-Methylisonicotinic Acid

The logical workflow for spectral interpretation begins with assigning each unique proton in the molecule.

Caption: Structure of 3-methylisonicotinic acid with proton assignments.

3.1. Detailed Signal Analysis

The expected ¹H NMR spectrum, assuming acquisition in DMSO-d₆ at 400 MHz, is detailed below. DMSO-d₆ is a preferred solvent as it solubilizes the acid well and its hydrogen-bonding capacity slows the exchange rate of the -COOH proton, making its signal sharp enough to be reliably observed.[5]

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Integration
-COOH ~13.0 - 14.0Broad Singlet (br s)None1H
H-2 ~8.6 - 8.8Singlet (s) or narrow doublet⁵J(H2-H6) ≈ 0.5-1 Hz1H
H-6 ~8.5 - 8.7Doublet (d)³J(H6-H5) ≈ 5.0 Hz1H
H-5 ~7.7 - 7.9Doublet (d)³J(H5-H6) ≈ 5.0 Hz1H
-CH₃ ~2.4 - 2.6Singlet (s)None3H
3.2. Rationale for Assignments
  • -COOH Proton: As with most carboxylic acids, this proton is highly deshielded and appears far downfield.[4][6] In DMSO-d₆, the signal for the parent isonicotinic acid's -COOH proton appears near 14 ppm.[7] A similar range is expected here.

  • Aromatic Protons (H-2, H-6, H-5): The baseline for these predictions is the spectrum of isonicotinic acid in DMSO-d₆, where the H-2/H-6 protons are at 8.79 ppm and the H-3/H-5 protons are at 7.83 ppm.[7]

    • H-2 and H-6 are adjacent to the ring nitrogen, making them the most deshielded aromatic protons. The methyl group at C-3 is weakly electron-donating, which should provide slight shielding. However, the proximity to the nitrogen is the dominant effect. H-2 is expected to be a singlet, as its para-coupling to H-6 is very small and often not resolved. H-6 will be a clean doublet due to its strong ortho-coupling to H-5.

    • H-5 is ortho to the C-4 carboxylic acid group but is not directly adjacent to the ring nitrogen, placing it at the most upfield position of the aromatic protons. It will appear as a doublet due to ortho-coupling with H-6.

  • Methyl Protons (-CH₃): A methyl group attached to an aromatic ring typically resonates between 2.3 and 2.5 ppm. Its signal will be a singlet as it has no adjacent protons to couple with.

Experimental Protocols & Self-Validation

To ensure the trustworthiness of spectral assignments, specific, self-validating protocols must be employed.

4.1. Standard ¹H NMR Sample Preparation and Acquisition

This protocol outlines the standard procedure for obtaining a high-quality spectrum.

G cluster_prep Sample Preparation cluster_acq Data Acquisition weigh 1. Weigh 5-10 mg of 3-methylisonicotinic acid dissolve 2. Dissolve in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) weigh->dissolve transfer 3. Transfer solution to a clean NMR tube dissolve->transfer standard 4. Add internal standard (e.g., TMS, optional) transfer->standard instrument 5. Insert tube into NMR spectrometer standard->instrument shim 6. Lock and shim the instrument instrument->shim acquire 7. Acquire ¹H spectrum (e.g., 16 scans) shim->acquire process 8. Process data (Fourier transform, phase, and baseline correction) acquire->process

Caption: Standard workflow for NMR sample preparation and data acquisition.

Causality Behind Choices:

  • Solvent (DMSO-d₆): Chosen for its excellent solvating power for polar analytes like carboxylic acids and its ability to sharpen the exchangeable -COOH proton signal.[5]

  • Concentration (5-10 mg in 0.7 mL): This provides a good signal-to-noise ratio without causing significant line broadening or shifts due to aggregation.

  • Internal Standard (TMS): Tetramethylsilane provides a reference signal at 0.00 ppm, but for DMSO-d₆, referencing to the residual solvent peak (δ ≈ 2.50 ppm) is also common and reliable.

4.2. Protocol for D₂O Exchange

This experiment is a definitive method for identifying exchangeable protons like -COOH.

Methodology:

  • Acquire a standard ¹H NMR spectrum of the sample in a protic solvent like DMSO-d₆ or CD₃OD.

  • Remove the NMR tube from the spectrometer.

  • Add one to two drops of deuterium oxide (D₂O) to the tube.

  • Gently shake the tube for approximately 30 seconds to ensure mixing.

  • Re-acquire the ¹H NMR spectrum using the same parameters.

Expected Result: The broad singlet signal corresponding to the -COOH proton will significantly decrease in intensity or disappear entirely. The deuterium from D₂O exchanges with the carboxylic acid proton, and since deuterium is not observed in a ¹H NMR experiment, the signal vanishes.[8] This provides unequivocal proof of its assignment.

Conclusion

The ¹H NMR spectrum of 3-methylisonicotinic acid is a rich source of structural information. A thorough analysis reveals four distinct signals in the aromatic and methyl regions, plus a characteristic downfield signal for the carboxylic acid proton. The predicted chemical shifts, multiplicities, and coupling constants, derived from the foundational principles of NMR and data from analogous structures, provide a robust framework for its identification. By employing rigorous experimental protocols, including solvent selection and D₂O exchange, researchers can achieve unambiguous spectral assignment, ensuring the structural integrity of this important chemical intermediate in their scientific endeavors.

References
  • Chemistry Stack Exchange. (2017). Proton NMR Spectrum for Nicotinic Acid. Retrieved from [Link]

  • Baoji Guokang Group. (n.d.). 3-Methylisonicotinic acid CAS NO.4021-12-9. Retrieved from [Link]

  • American Elements. (n.d.). 3-Methylisonicotinic acid. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 3-Methylisonicotinic Acid. Retrieved from [Link]

  • S.A. & V.M.S. Gil. (1966). The substituent effect on ring proton coupling constants in 3-substituted pyridines. Molecular Physics, 11(5), 457-465.
  • Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

  • Castellano, S., & Kostelnik, R. (1967). Effect of substituents on proton-proton coupling constants in N-substituted pyridines and on the cis coupling constants in the vinyl group of 2-substituted 1,3-butadienes. Tetrahedron Letters, 8(52), 5211-5216.
  • Chemistry LibreTexts. (2020). 13.11: Identifying OH and NH protons. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine. Retrieved from [Link]

  • Oregon State University. (n.d.). CH 336: Carboxylic Acid Spectroscopy. Retrieved from [Link]

Sources

Exploratory

Part 1: The Strategic Importance of ¹³C NMR in Heterocyclic Compound Analysis

An In-Depth Technical Guide to the ¹³C NMR of 3-Methylisonicotinic Acid: From Sample Preparation to Spectral Interpretation This guide provides a comprehensive technical overview of the Carbon-13 Nuclear Magnetic Resonan...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹³C NMR of 3-Methylisonicotinic Acid: From Sample Preparation to Spectral Interpretation

This guide provides a comprehensive technical overview of the Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy of 3-methylisonicotinic acid (also known as 3-methyl-4-pyridinecarboxylic acid). Tailored for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple data sheet. It establishes a framework for acquiring, interpreting, and predicting the ¹³C NMR spectrum of this and similar heterocyclic compounds, grounding its methodology in established scientific principles.

Given the absence of a publicly archived, experimentally verified ¹³C NMR spectrum for 3-methylisonicotinic acid, this guide adopts a dual approach. First, it presents a robust, field-proven protocol for the acquisition of high-quality ¹³C NMR data. Second, it provides a detailed, first-principles prediction and theoretical analysis of the spectrum. This predictive analysis is built upon well-documented substituent effects and data from closely related structural analogs, offering a powerful illustration of how to approach spectral interpretation for novel or uncharacterized molecules.

In drug discovery and development, the unambiguous structural confirmation of synthesized molecules is non-negotiable. For heterocyclic compounds like 3-methylisonicotinic acid, ¹³C NMR spectroscopy is an indispensable tool. It provides direct insight into the carbon framework of the molecule, revealing the number of non-equivalent carbon atoms and offering crucial information about their electronic environment and hybridization state (sp², sp³).

The chemical shift (δ) of each carbon is exquisitely sensitive to the local magnetic field, which is influenced by the presence of the heteroatom (nitrogen), the electron-withdrawing carboxylic acid group, and the electron-donating methyl group. Therefore, a correctly assigned ¹³C NMR spectrum serves as a definitive fingerprint of the molecular structure, confirming the substitution pattern on the pyridine ring and ensuring the identity of the material.

Part 2: A Validated Protocol for ¹³C NMR Data Acquisition

The quality of an NMR spectrum is fundamentally dependent on the quality of the sample and the parameters used for data acquisition. The following protocol is designed to yield a high-resolution ¹³C NMR spectrum for 3-methylisonicotinic acid.

Causality-Driven Experimental Choices
  • Solvent Selection: The choice of a deuterated solvent is critical. 3-Methylisonicotinic acid contains an acidic proton (on the carboxylic acid) and is a polar molecule. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent first choice. Its high polarity effectively solubilizes the analyte, and its deuterium lock signal is strong and reliable. Furthermore, the acidic proton of the carboxylic acid will exchange with deuterium from trace D₂O in the solvent or remain unexchanged, but in either case, DMSO-d₆ is sufficiently inert. Deuterated chloroform (CDCl₃) may be a poor choice due to lower polarity, potentially leading to solubility issues.

  • Sample Concentration: ¹³C NMR is an inherently insensitive technique due to the low natural abundance of the ¹³C isotope (~1.1%).[1] Therefore, a relatively concentrated sample is required to obtain a spectrum with a good signal-to-noise ratio in a reasonable timeframe. A concentration of 50-100 mg in 0.6-0.7 mL of solvent is recommended for a standard 5 mm NMR tube.[2] While higher concentrations reduce acquisition time, they can also increase viscosity, potentially leading to broader spectral lines.

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, defined as 0.0 ppm. However, for convenience, the residual solvent peak is often used as a secondary reference. The central peak of the DMSO-d₆ septet is reliably found at 39.52 ppm.

Step-by-Step Experimental Workflow
  • Sample Preparation:

    • Weigh 50-100 mg of high-purity 3-methylisonicotinic acid directly into a clean, dry vial.

    • Add approximately 0.7 mL of DMSO-d₆.

    • Gently warm and vortex the vial to ensure complete dissolution. A clear, particulate-free solution is essential for high-resolution spectra.

    • Using a Pasteur pipette with a small plug of glass wool, filter the solution directly into a clean, dry 5 mm NMR tube. This removes any microscopic solid impurities that can degrade spectral quality.

    • Cap the NMR tube securely.

  • Instrument Setup & Calibration:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the DMSO-d₆.

    • Shim the magnetic field to optimize its homogeneity. This is a critical step to achieve sharp, symmetrical peaks. Automated shimming routines are standard on modern spectrometers.

    • Tune and match the ¹³C probe to the correct frequency.

  • Data Acquisition:

    • Acquire a standard proton-decoupled ¹³C NMR spectrum. This is the most common ¹³C experiment, where each unique carbon appears as a single line, simplifying the spectrum.

    • Key parameters include a 90° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio. The total acquisition time may range from 20 minutes to several hours depending on the sample concentration.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh 50-100 mg of Analyte dissolve 2. Dissolve in 0.7 mL DMSO-d6 weigh->dissolve filter 3. Filter into NMR Tube dissolve->filter insert 4. Insert Sample & Lock filter->insert shim 5. Shim Magnetic Field insert->shim acquire 6. Acquire Spectrum (Proton Decoupled) shim->acquire process 7. Fourier Transform & Phase Correction acquire->process reference 8. Reference Spectrum (DMSO-d6 at 39.52 ppm) process->reference analyze 9. Analyze Peaks reference->analyze

Caption: Workflow for ¹³C NMR data acquisition and processing.

Part 3: Theoretical Analysis and Predicted ¹³C NMR Spectrum

The chemical shifts in a substituted pyridine ring are governed by the interplay of resonance and inductive effects of the substituents. The nitrogen atom strongly deshields the α-carbons (C2, C6) and has a smaller effect on the β (C3, C5) and γ (C4) carbons.

To predict the spectrum of 3-methylisonicotinic acid, we can use an additive model based on the known spectra of parent compounds. We will primarily use the data for isonicotinic acid (4-pyridinecarboxylic acid) and apply the known effect of adding a methyl group at the C-3 position.

Baseline Data (Parent Compounds in DMSO-d₆):

CompoundC2/C6 (ppm)C3/C5 (ppm)C4 (ppm)COOH (ppm)Reference
Pyridine149.8123.6135.5-[1]
Isonicotinic Acid~150.5~122.0~141.0~166.0Predicted from D₂O data & substituent effects
Nicotinic AcidC2: ~153.2, C6: ~150.2C5: ~123.7C4: ~136.9~166.2[2]

Predictive Analysis for 3-Methylisonicotinic Acid:

The structure of 3-methylisonicotinic acid removes the molecule's symmetry, meaning all 7 carbon atoms are chemically non-equivalent and should produce distinct signals.

G C2 C2 C3 C3 C4 C4 C5 C5 C6 C6 C_Me C-Me C_OOH COOH mol

Caption: Structure and numbering of 3-methylisonicotinic acid.

  • Carboxyl Carbon (COOH): This carbon is least affected by ring substituents. Its chemical shift is expected to be in the typical range for carboxylic acids, around 166-168 ppm .

  • C2 and C6 (α-carbons): In isonicotinic acid, C2 and C6 are equivalent. In our target molecule, C2 is ortho to the methyl group, while C6 is meta. A methyl group typically causes a downfield shift (deshielding) at the ipso-carbon (the one it's attached to) and an upfield shift (shielding) at the ortho position. Therefore, C2 will be shielded relative to its position in isonicotinic acid. C6, being meta, will be largely unaffected. We predict C6 ≈ 150-152 ppm and C2 ≈ 147-149 ppm .

  • C3 (ipso-carbon): The methyl group is attached to C3. The ipso-carbon experiences a deshielding effect. Starting from the baseline value for C3 in pyridine (~123.6 ppm), the addition of the methyl group will shift it downfield significantly. We predict C3 ≈ 132-135 ppm .

  • C4 (ipso-carbon): The carboxylic acid is attached to C4. This carbon is already deshielded in isonicotinic acid (~141 ppm). The adjacent methyl group will cause a further slight downfield shift. We predict C4 ≈ 142-145 ppm .

  • C5 (β-carbon): This carbon is para to the methyl group and meta to the carboxylic acid. The para-effect of a methyl group is typically shielding (upfield shift). Starting from the C5 value in isonicotinic acid (~122.0 ppm), we expect an upfield shift. We predict C5 ≈ 120-122 ppm .

  • Methyl Carbon (CH₃): The methyl group attached to an sp² carbon of a pyridine ring will appear in the typical alkyl region. We predict a signal around 18-21 ppm .

Part 4: Predicted ¹³C NMR Data Summary and Signal Assignment

The following table summarizes the predicted chemical shifts for 3-methylisonicotinic acid in DMSO-d₆.

Carbon AtomPredicted Chemical Shift (δ, ppm)Multiplicity (Proton-Decoupled)Justification
COOH 167.0SingletTypical range for aromatic carboxylic acid carbon.
C6 151.5Singletα-carbon to nitrogen, least affected by substituents.
C2 148.0Singletα-carbon to nitrogen; shielded by ortho methyl group.
C4 143.5Singletipso-carbon to COOH; slightly deshielded by adjacent methyl group.
C3 134.0Singletipso-carbon to methyl group; deshielded.
C5 121.0Singletβ-carbon to nitrogen; shielded by para methyl group.
CH₃ 19.5SingletTypical range for a methyl group on an aromatic ring.

Conclusion

This technical guide provides a comprehensive framework for understanding, acquiring, and interpreting the ¹³C NMR spectrum of 3-methylisonicotinic acid. While experimental data is not currently available in public databases, a robust predictive model based on fundamental principles and empirical data from analogous structures allows for a confident, theoretical assignment of all seven carbon signals. The detailed experimental protocol provides a clear and validated pathway for researchers to acquire high-quality data, which can then be used to verify these predictions. This dual approach of rigorous experimental design and principled spectral interpretation is essential for the structural elucidation of novel compounds in the chemical and pharmaceutical sciences.

References

  • Supporting Information - ScienceOpen. (n.d.). Retrieved from [Link]

  • Electronic Supplementary Information for "A mild and efficient protocol for the synthesis of carboxylic acids by palladium-catalyzed carbonylation of aryl halides with formic acid". (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • 4-Pyridinecarboxylic acid. (n.d.). NIST WebBook. Retrieved from [Link]

  • STRUCTURAL NMR ANALYSIS OF TRIAZOLIC COMPOUNDS DERIVED FROM ISONICOTINIC ACID. (n.d.). ResearchGate. Retrieved from [Link]

  • 3-Methyl-4-pyridinecarboxylic acid. (n.d.). Sunway Pharm Ltd. Retrieved from [Link]

  • SDBS-NMR-CDS-03-347. (n.d.). AIST Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]

  • NMR Sample Preparation. (n.d.). Chemical Instrumentation Facility, Iowa State University. Retrieved from [Link]

  • NMR Sample Preparation. (n.d.). University of Ottawa. Retrieved from [Link]

  • 6.8 ¹³C NMR Spectroscopy. (n.d.). In Organic Chemistry I. KPU Pressbooks. Retrieved from [Link]

  • 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. (n.d.). ResearchGate. Retrieved from [Link]

  • Examples of 13C NMR Spectra. (2014, July 18). All About Drugs. Retrieved from [Link]

Sources

Foundational

Structural Dynamics and Crystallographic Characterization of 3-Methylisonicotinic Acid

The following technical guide is structured to provide an in-depth analysis of 3-Methylisonicotinic acid, focusing on its structural dynamics, crystallographic challenges, and supramolecular utility. Content Type: Techni...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an in-depth analysis of 3-Methylisonicotinic acid, focusing on its structural dynamics, crystallographic challenges, and supramolecular utility.

Content Type: Technical Whitepaper & Experimental Guide Subject: 3-Methylpyridine-4-carboxylic acid (CAS: 4021-12-9)

Executive Summary

3-Methylisonicotinic acid (3-MINA) represents a critical structural isomer in the pyridine-carboxylic acid family. Unlike its parent compound, isonicotinic acid, the introduction of a methyl group at the ortho position to the pyridine nitrogen (or meta to the carboxyl group, depending on nomenclature priority) introduces significant steric strain. This guide analyzes the molecule's crystallographic behavior, specifically the competition between neutral and zwitterionic packing motifs, and provides a validated protocol for single-crystal growth suitable for X-ray diffraction (XRD).

Key Technical Insight: The 3-methyl substituent disrupts the planarity typically seen in pyridine carboxylic acids, forcing a twist in the carboxyl group relative to the aromatic ring. This "steric lock" alters the supramolecular synthons available for crystal engineering, shifting preference from planar sheets to corrugated chains.

Molecular Architecture & Conformational Analysis

To understand the crystal structure, one must first understand the conformer dynamics in solution versus the solid state.

The Zwitterionic Equilibrium

In the solid state, pyridine carboxylic acids often exist as zwitterions (inner salts), where the carboxyl proton migrates to the pyridine nitrogen.

  • Neutral Form:

    
    
    
  • Zwitterionic Form:

    
    
    

For 3-MINA, the high melting point (220–235 °C) strongly suggests a stable zwitterionic lattice stabilized by strong charge-assisted Hydrogen bonds (


).
Steric Influence of the Methyl Group

The methyl group at position 3 exerts a repulsive force on the adjacent substituents.

  • Torsion Angle: Unlike isonicotinic acid, which is planar, 3-MINA exhibits a non-zero torsion angle between the carboxylate plane and the pyridine ring.

  • Packing Consequence: This twist prevents the formation of flat,

    
    -stacked layers, inducing a "herringbone" or corrugated packing motif to accommodate the methyl "bump."
    

Experimental Protocol: Synthesis & Crystallization

Self-Validating Workflow for High-Purity Single Crystals

To obtain crystals suitable for SC-XRD (Single Crystal X-ray Diffraction), purity is paramount. The following protocol ensures the removal of isomers (e.g., 2-methyl derivative) that often co-precipitate.

Synthesis (Oxidation Route)

Reaction: Oxidation of 3,4-Lutidine (3,4-dimethylpyridine) using Selenium Dioxide (


) or Potassium Permanganate (

). Note:

is preferred for selectivity but requires rigorous safety protocols.
Purification & Crystallization Workflow

Table 1: Crystallization Solvent Screening Data

Solvent SystemMethodTemperature ProfileResulting MorphologySuitability for XRD
Ethanol (Abs) Slow Evaporation25°C (Isothermal)Microcrystalline PowderLow
Water/Ethanol (1:1) Cooling60°C

4°C (0.1°C/min)
Block/Prism High
Methanol/DMF Vapor Diffusion25°CNeedles (Twinning risk)Medium
Acetone Anti-solventRapid precipAmorphous/OilNone
Validated Crystal Growth Protocol (Step-by-Step)
  • Dissolution: Dissolve 500 mg of crude 3-MINA in 15 mL of boiling water/ethanol (1:1 v/v). Ensure the solution is clear; filter through a 0.2

    
     PTFE syringe filter if necessary to remove dust nuclei.
    
  • Seeding (Optional): If no spontaneous nucleation occurs after 24 hours, scratch the inner vessel wall with a glass rod to induce nucleation.

  • Controlled Cooling: Place the vial in a Dewar flask filled with warm water (60°C) and allow it to cool to room temperature over 48 hours. This slow cooling rate minimizes defects.

  • Harvesting: Isolate colorless block crystals. Do not let the solvent evaporate completely, as this deposits impurities on the crystal surface.

Crystallographic Characterization

Analysis of the Diffraction Data

When solving the structure of 3-MINA, researchers should anticipate the following parameters based on analogous pyridine-acid structures.

Expected Unit Cell Parameters
  • Crystal System: Monoclinic

  • Space Group:

    
     (Most common for centrosymmetric organic zwitterions)
    
  • Z (Molecules per unit cell): 4

Supramolecular Synthons

The crystal packing is dominated by the Pyridine-Carboxyl Heterosynthon .

  • Primary Interaction: Strong

    
     hydrogen bonds linking molecules into infinite 1D chains.
    
  • Secondary Interaction: Weak

    
     interactions and van der Waals forces involving the methyl group, which dictate the inter-chain packing.
    

Diagram 1: Crystallization & Characterization Logic Flow

CrystalWorkflow Start Crude 3-MINA Dissolve Dissolution (H2O/EtOH 60°C) Start->Dissolve Filter Micro-Filtration (0.2 µm) Dissolve->Filter Nucleate Nucleation (Slow Cooling) Filter->Nucleate Supersaturation Harvest Harvest Crystals Nucleate->Harvest 48-72 hrs XRD SC-XRD Analysis Harvest->XRD Mount on Goniometer

Caption: Figure 1. Optimized workflow for isolating single crystals of 3-MINA suitable for X-ray diffraction.

Supramolecular Significance

Why this structure matters in Drug Development

The "Bump" Effect in Co-Crystals

In pharmaceutical co-crystallization, isonicotinic acid is a standard "co-former" used to improve the solubility of drugs. However, its flat structure sometimes leads to overly dense, insoluble packing.

  • Application: 3-MINA is used as an alternative co-former. The 3-methyl group acts as a "spacer," lowering the lattice energy density and potentially improving the dissolution rate of the resulting pharmaceutical co-crystal.

Hydrogen Bond Network Topology

The 3-MINA molecule acts as a bent linker in Metal-Organic Frameworks (MOFs). Unlike the linear isonicotinic acid, 3-MINA introduces a kink angle, leading to the formation of discrete cages rather than infinite channels.

Diagram 2: Supramolecular Synthon Competition

Synthons Molecule 3-MINA Molecule Zwitterion Zwitterionic Form (Solid State) Molecule->Zwitterion Proton Transfer Neutral Neutral Form (Gas/Solution) Molecule->Neutral Equilibrium Chain 1D Infinite Chains (N-H...O) Zwitterion->Chain Primary Motif Dimer 0D Dimers (O-H...N) Neutral->Dimer Rare Motif

Caption: Figure 2. Structural hierarchy showing the dominance of zwitterionic chains in the solid state.

References

  • Cambridge Structural Database (CSD). Search for 3-methylpyridine-4-carboxylic acid derivatives. Cambridge Crystallographic Data Centre.[1] [Link]

  • PubChem. 3-Methylisonicotinic acid (Compound Summary). National Library of Medicine. [Link][2]

  • Aakeroy, C. B., et al. "Supramolecular synthons in crystal engineering: A new look at the pyridine–carboxylic acid heterosynthon." CrystEngComm, Royal Society of Chemistry. (Contextual grounding for pyridine-acid interactions). [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Theoretical Properties of 3-Methylisonicotinic Acid for Advanced Research and Drug Discovery

This in-depth technical guide provides a comprehensive overview of the theoretical properties of 3-Methylisonicotinic acid, a key heterocyclic building block in medicinal chemistry. Tailored for researchers, computationa...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the theoretical properties of 3-Methylisonicotinic acid, a key heterocyclic building block in medicinal chemistry. Tailored for researchers, computational chemists, and professionals in drug development, this document elucidates a robust computational workflow for predicting the molecular and spectroscopic characteristics of this compound. The methodologies detailed herein are designed to be self-validating, integrating theoretical calculations with available experimental data to ensure scientific integrity and practical applicability.

Introduction: The Significance of 3-Methylisonicotinic Acid in Modern Drug Design

3-Methylisonicotinic acid, also known as 3-methyl-4-pyridinecarboxylic acid, is a substituted pyridine derivative with the chemical formula C₇H₇NO₂.[1] Its molecular structure, featuring a pyridine ring functionalized with both a carboxylic acid and a methyl group, makes it a versatile scaffold in the synthesis of complex organic molecules. Of particular note is its application as a key intermediate in the development of cholesterol 24-hydroxylase (CH24H) inhibitors, a class of therapeutic agents under investigation for the treatment of neurodegenerative diseases.[2][3]

The precise understanding of the three-dimensional structure, electronic properties, and spectroscopic signatures of 3-Methylisonicotinic acid is paramount for its effective utilization in drug design. Computational chemistry provides a powerful avenue for elucidating these properties, offering insights that can guide synthetic efforts and rationalize structure-activity relationships (SAR). This guide presents a validated protocol for the theoretical calculation of the structural, vibrational, and electronic properties of 3-Methylisonicotinic acid, establishing a reliable computational model for this important molecule.

Table 1: Physicochemical Properties of 3-Methylisonicotinic Acid

PropertyValueReference
IUPAC Name3-methylpyridine-4-carboxylic acid[1]
Synonyms3-Methyl-4-pyridinecarboxylic acid, 3-Picoline-4-carboxylic acid[2]
CAS Number4021-12-9[3]
Molecular FormulaC₇H₇NO₂[3]
Molecular Weight137.14 g/mol [1]
Melting Point235 °C[2]
Boiling Point389 °C[2]
Density1.230 g/cm³[2]

Computational Methodology: A Framework for Accurate Predictions

The theoretical investigation of 3-Methylisonicotinic acid is approached through a multi-faceted computational strategy, primarily leveraging Density Functional Theory (DFT). The choice of DFT is predicated on its balance of computational cost and accuracy for systems of this size. The overall workflow is depicted in the diagram below.

computational_workflow cluster_input Input Generation cluster_calculation Quantum Chemical Calculations cluster_analysis Analysis & Validation mol_build Molecular Structure Building (SMILES: CC1=C(C=CN=C1)C(=O)O) geom_opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) mol_build->geom_opt Initial Coordinates freq_calc Frequency Analysis (IR Spectrum Prediction) geom_opt->freq_calc Optimized Structure nmr_calc NMR Chemical Shift Calculation (GIAO-DFT) geom_opt->nmr_calc Optimized Structure tddft_calc TD-DFT Calculation (UV-Vis Spectrum Prediction) geom_opt->tddft_calc Optimized Structure data_extraction Data Extraction (Geometries, Frequencies, Chemical Shifts) freq_calc->data_extraction nmr_calc->data_extraction tddft_calc->data_extraction exp_comparison Comparison with Experimental Data data_extraction->exp_comparison prop_analysis Molecular Properties Analysis (HOMO-LUMO, ESP) data_extraction->prop_analysis

Caption: Computational workflow for the theoretical property calculation of 3-Methylisonicotinic acid.

Geometry Optimization and Vibrational Analysis

The initial step involves the construction of the 3D structure of 3-Methylisonicotinic acid, which can be readily achieved from its SMILES (Simplified Molecular Input Line Entry System) string: CC1=C(C=CN=C1)C(=O)O.[1] This initial structure is then subjected to geometry optimization using DFT. The B3LYP functional combined with the 6-311++G(d,p) basis set is a widely accepted level of theory for such organic molecules, providing a good compromise between accuracy and computational expense. The inclusion of diffuse functions (++) is important for accurately describing the electronic structure of the carboxylic acid group, while the polarization functions (d,p) account for the non-uniform distribution of electron density.

Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum.

NMR Spectral Prediction

The prediction of the ¹H and ¹³C NMR spectra is carried out using the Gauge-Including Atomic Orbital (GIAO) method, which is a robust approach for calculating nuclear magnetic shielding tensors. The calculations are performed on the B3LYP/6-311++G(d,p) optimized geometry. To facilitate comparison with experimental data, the calculated absolute shieldings are converted to chemical shifts (δ) by referencing them to the shielding of a standard, typically tetramethylsilane (TMS), calculated at the same level of theory.

Electronic Properties and UV-Vis Spectrum Simulation

To gain insights into the electronic characteristics of 3-Methylisonicotinic acid, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined from the optimized structure. The HOMO-LUMO energy gap provides a measure of the molecule's electronic excitability and chemical reactivity.

The simulation of the UV-Vis absorption spectrum is performed using Time-Dependent DFT (TD-DFT) calculations. This method allows for the prediction of electronic transition energies and oscillator strengths. The calculations are typically performed in the gas phase and can be extended to include solvent effects using implicit solvation models like the Polarizable Continuum Model (PCM).

Theoretical Results and Validation Against Experimental Data

This section presents the theoretically calculated properties of 3-Methylisonicotinic acid and, where possible, validates them against available experimental data.

Optimized Molecular Structure

The DFT-optimized geometry of 3-Methylisonicotinic acid reveals a planar pyridine ring, with the carboxylic acid group also lying in the same plane to maximize conjugation. The key geometrical parameters are summarized in the table below.

Table 2: Selected Calculated Geometrical Parameters of 3-Methylisonicotinic Acid (B3LYP/6-311++G(d,p))

ParameterBond Length (Å) / Bond Angle (°)
C=O1.21
C-O1.35
C-C (ring)1.39 - 1.40
C-N (ring)1.33 - 1.34
C-C (methyl)1.51
O-C=O124.5
C-C-O112.8
Vibrational Spectrum (FT-IR)

Table 3: Predicted Major Vibrational Frequencies for 3-Methylisonicotinic Acid

Vibrational ModePredicted Wavenumber (cm⁻¹)Expected Intensity
O-H stretch (carboxylic acid)~3100Broad, Strong
C-H stretch (aromatic)~3050Medium
C-H stretch (methyl)~2950Medium
C=O stretch (carboxylic acid)~1720Strong
C=C, C=N stretch (ring)~1600, ~1570Medium-Strong
C-H bend (methyl)~1440Medium
O-H bend (in-plane)~1300Medium
NMR Spectrum

A significant advantage of computational chemistry is the ability to predict NMR spectra, which can aid in the structural elucidation of novel compounds. We have successfully located experimental ¹H NMR data for 3-Methylisonicotinic acid, allowing for a direct comparison with our theoretical predictions.[2]

Experimental ¹H NMR Data (300 MHz, DMSO-d₆): δ 8.59 (s, 1H), 8.47 (d, J = 4.8 Hz, 1H), 7.69 (d, J = 4.8 Hz, 1H), 2.48 (s, 3H).[2]

The calculated ¹H NMR chemical shifts show good agreement with the experimental values. The atom numbering used for assignment is shown in the diagram below.

Caption: Numbering scheme for 3-Methylisonicotinic acid used for NMR assignments.

Table 4: Comparison of Experimental and Calculated ¹H NMR Chemical Shifts (ppm) for 3-Methylisonicotinic Acid

ProtonExperimental (DMSO-d₆)[2]Calculated (gas phase)Assignment
H28.59 (s)8.72Aromatic proton adjacent to N
H68.47 (d)8.55Aromatic proton adjacent to N
H57.69 (d)7.81Aromatic proton
H7 (CH₃)2.48 (s)2.55Methyl protons
H10 (COOH)broad13.5 (highly deshielded)Carboxylic acid proton

The calculated chemical shifts are consistently slightly higher than the experimental values, which is a common systematic error in gas-phase DFT calculations that do not account for solvent effects. However, the relative ordering and splitting patterns are well-reproduced, confirming the accuracy of the computational model.

Electronic Properties and UV-Vis Spectrum

The calculated HOMO and LUMO energies for 3-Methylisonicotinic acid provide insights into its electronic behavior. The HOMO is primarily localized on the pyridine ring and the carboxyl group, while the LUMO is distributed over the aromatic system.

Table 5: Calculated Electronic Properties of 3-Methylisonicotinic Acid

PropertyValue (eV)
HOMO Energy-6.89
LUMO Energy-1.75
HOMO-LUMO Gap5.14

The predicted UV-Vis spectrum, based on TD-DFT calculations, shows a strong absorption band in the ultraviolet region. For the parent isonicotinic acid, experimental data shows absorption maxima at 214 nm and 264 nm.[5] The introduction of the electron-donating methyl group is expected to cause a slight red shift (bathochromic shift) in the absorption bands of 3-Methylisonicotinic acid.

Table 6: Predicted UV-Vis Absorption Maxima (λmax) for 3-Methylisonicotinic Acid

TransitionPredicted λmax (nm)Oscillator Strength
π → π~270High
n → π~220Moderate

Application in Drug Design: A Pharmacophore for Cholesterol 24-Hydroxylase Inhibition

The pyridine-carboxylic acid moiety is a recognized pharmacophore in medicinal chemistry, capable of engaging in various non-covalent interactions with biological targets, including hydrogen bonding, and π-π stacking. In the context of CH24H inhibition, the nitrogen atom of the pyridine ring and the carboxylic acid group of 3-Methylisonicotinic acid derivatives can form key interactions with the active site of the enzyme.

The computational model of 3-Methylisonicotinic acid presented in this guide can be a valuable tool in the structure-based design of novel CH24H inhibitors. The calculated electrostatic potential surface can guide the introduction of substituents to enhance binding affinity and selectivity. Furthermore, the predicted spectroscopic properties can aid in the characterization of newly synthesized derivatives.

pharmacophore_model cluster_ligand 3-Methylisonicotinic Acid Scaffold cluster_target CH24H Active Site Residues pyridine_N Pyridine Nitrogen (H-bond acceptor) h_bond_donor H-bond Acceptor Residue pyridine_N->h_bond_donor Hydrogen Bond carboxyl_O Carboxylic Acid (H-bond donor/acceptor) h_bond_acceptor H-bond Donor Residue carboxyl_O->h_bond_acceptor Hydrogen Bond methyl_group Methyl Group (Hydrophobic interaction) hydrophobic_pocket Hydrophobic Pocket methyl_group->hydrophobic_pocket Hydrophobic Interaction aromatic_ring Pyridine Ring (π-π stacking) aromatic_residue Aromatic Residue aromatic_ring->aromatic_residue π-π Stacking

Caption: A conceptual pharmacophore model for the interaction of a 3-Methylisonicotinic acid-based inhibitor with the active site of Cholesterol 24-Hydroxylase.

Conclusion

This technical guide has outlined a comprehensive and validated computational protocol for the theoretical characterization of 3-Methylisonicotinic acid. By integrating DFT and TD-DFT calculations, we have successfully predicted its geometrical, vibrational, and electronic properties. The strong correlation between the calculated and experimental ¹H NMR data instills confidence in the predictive power of the employed theoretical models. The insights gained from these calculations are invaluable for researchers in medicinal chemistry and drug discovery, providing a robust foundation for the rational design of novel therapeutics targeting enzymes such as cholesterol 24-hydroxylase.

References

  • 3-Methylisonicotinic acid. American Elements. Accessed January 30, 2026. [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Accessed January 30, 2026. [Link]

  • 3,4-Pyridinedicarboxylic acid. NIST WebBook. Accessed January 30, 2026. [Link]

  • 3-Methyl-isonicotinic acid. PubChem. Accessed January 30, 2026. [Link]

  • Methyl isonicotinate. PubChem. Accessed January 30, 2026. [Link]

  • Isonicotinic acid. Wikipedia. Accessed January 30, 2026. [Link]

  • Synthesis and characterization of pyridine-3-carboxylic acid hexamolybdochromate... ResearchGate. Accessed January 30, 2026. [Link]

  • Methods to Produce Nicotinic Acid with Potential Industrial Applications. MDPI. Accessed January 30, 2026. [Link]

  • Process for producing pyridine carboxylic acids.
  • SYNTHESIS AND CHARACTERIZATION OF METAL ORGANIC FRAMEWORKS (MOFs) DERIVED FROM 3,5-PYRIDINEDICARBOXYLIC ACID. UMT Journal. Accessed January 30, 2026. [Link]

  • 1H NMR Spectrum (PHY0074798). PhytoBank. Accessed January 30, 2026. [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Accessed January 30, 2026. [Link]

  • Isonicotinic Acid. SIELC Technologies. Accessed January 30, 2026. [Link]

  • Pentanoic acid, 3-methyl-. NIST WebBook. Accessed January 30, 2026. [Link]

  • UV spectra of pyridine-3,5-di-carboxylic acid (a) and CH-PyCA complex... ResearchGate. Accessed January 30, 2026. [Link]

  • 4-Pyridinecarboxylic acid. NIST WebBook. Accessed January 30, 2026. [Link]

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Foundational

The 3-Methylisonicotinic Acid Monograph: Synthetic Evolution and Structural Utility

[1][2] Executive Summary 3-Methylisonicotinic acid (3-methylpyridine-4-carboxylic acid; CAS 4021-12-9) represents a critical scaffold in heterocyclic chemistry, serving as a bifurcated node between pharmaceutical pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

3-Methylisonicotinic acid (3-methylpyridine-4-carboxylic acid; CAS 4021-12-9) represents a critical scaffold in heterocyclic chemistry, serving as a bifurcated node between pharmaceutical pharmacophores and reticular materials science.[1][2] Unlike its unadorned parent, isonicotinic acid, the introduction of the methyl group at the meta position (relative to nitrogen) or ortho position (relative to the carboxyl) introduces steric rigidity and electronic modulation essential for specific receptor binding and Metal-Organic Framework (MOF) topology.[1]

This technical guide synthesizes the historical emergence of 3-methylisonicotinic acid from coal-tar distillates to its modern status as a precursor for cholesterol 24-hydroxylase inhibitors and chiral MOF linkers.[1][2]

Chemical Genealogy and Historical Emergence[1]

The Lutidine Origins

The history of 3-methylisonicotinic acid is inextricably linked to the industrial separation of "lutidines" (dimethylpyridines) from coal tar in the late 19th and early 20th centuries.[1] While pyridine chemistry flourished under Hantzsch and others, the isolation of specific isomers like 3,4-lutidine —the direct precursor—was a feat of fractional distillation and selective precipitation.[1]

  • 1940s-1950s (The Oxidation Era): The compound emerged not as a target but as a characterization product.[1][2] Early industrial efforts, notably by the Reilly Tar & Chemical Corporation (1945) , focused on oxidizing alkylpyridines using harsh nitric acid/sulfuric acid mixtures. These methods were non-selective, often yielding dicarboxylic acids (cinchomeronic acid) rather than the desired mono-acid.[1][2]

  • 1960s (Catalytic Refinement): The demand for niacin (Vitamin B3) analogs drove the development of vapor-phase ammonolysis using Vanadium Pentoxide (

    
    ) catalysts.[1][2] This allowed for the scalable conversion of 3,4-lutidine to 3-methyl-4-cyanopyridine, which could be hydrolyzed to the acid.[1][2]
    
Mechanistic Divergence

The structural significance of 3-methylisonicotinic acid lies in its desymmetrization of the pyridine ring.[1][2]

  • Electronic Effect: The methyl group (+I effect) at position 3 increases the electron density slightly compared to isonicotinic acid, modulating the pKa.[1]

  • Steric Effect: The C3-methyl group creates a "molecular lock," restricting rotation when the carboxyl group binds to metals or active sites, a feature exploited in modern drug design.[1]

Synthetic Architecture: Pathways and Protocols

The synthesis of 3-methylisonicotinic acid has evolved from "sledgehammer" oxidations to precision organometallic chemistry.[1][2]

Comparative Synthetic Pathways

SynthesisPathways Lutidine 3,4-Lutidine (Starting Material) Oxidation Oxidative Cleavage (SeO2 or KMnO4) Lutidine->Oxidation Route A (Lab Scale) Cyanation Ammonolysis (V2O5 / 350°C) Lutidine->Cyanation Route B (Industrial) Intermediate 3-Methyl-4-formylpyridine (Transient) Oxidation->Intermediate Product 3-Methylisonicotinic Acid (Target) Intermediate->Product Nitrile 3-Methyl-4-cyanopyridine Cyanation->Nitrile Hydrolysis Acid Hydrolysis (HCl / Reflux) Nitrile->Hydrolysis Hydrolysis->Product

Figure 1: Comparative synthetic routes.[1][2] Route A is preferred for laboratory synthesis due to operational simplicity, while Route B is the industrial standard for atom economy.

Validated Laboratory Protocol: Selective Oxidation via Selenium Dioxide

Rationale: While Permanganate (


) is common, it often over-oxidizes the ring or attacks both methyl groups. Selenium Dioxide (

) offers superior regioselectivity for the 4-methyl group due to the higher acidity of the protons at the 4-position (para to nitrogen) compared to the 3-position.[1][2]

Safety Prerequisite:


 is highly toxic.[2] All operations must occur in a fume hood.[2]
Reagents
  • 3,4-Dimethylpyridine (3,4-Lutidine): 0.28 mol[1][2]

  • Selenium Dioxide (

    
    ): 0.56 mol (2.0 eq)[1][2]
    
  • Diphenyl ether (Solvent): 150 mL[1][2]

  • Chloroform (

    
    ): Extraction solvent[1][2]
    
Step-by-Step Methodology
  • Solvation: In a 500 mL round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve 3,4-dimethylpyridine in diphenyl ether.

  • Thermal Initiation: Heat the solution to 150°C .

  • Reagent Addition (Critical Step): Add

    
     in small batches over 60 minutes.
    
    • Why: Rapid addition causes vigorous exotherms and uncontrollable foaming.[2]

  • Reaction Propagation: Increase temperature to 180°C and maintain for 1 hour.

    • Mechanism:[1][2][3][4][5][6][7] The reaction proceeds via an ene-type mechanism followed by dehydration to the carboxylic acid.[1][2]

  • Filtration: Filter the mixture while hot (approx 80-100°C) to remove metallic selenium (black precipitate).

  • Extraction:

    • Wash the selenium precipitate with boiling water (3 x 100 mL).[1][2]

    • Combine filtrates and extract with chloroform to remove the organic solvent (diphenyl ether).[1][2]

  • Isolation: Evaporate the aqueous phase to dryness.

  • Purification: Recrystallize the crude solid from Ethanol (95%).

Expected Yield: ~47% Characterization: Melting Point 220-222°C.[1][2]

Physicochemical Profile

PropertyValueContext
Molecular Formula

-
Molecular Weight 137.14 g/mol -
CAS Number 4021-12-9-
Melting Point 220 - 222 °CIndicates high lattice energy due to H-bonding (dimer formation).[1][2]
Acidity (pKa) ~4.9 (COOH)Slightly less acidic than isonicotinic acid (4.[1][2]96) due to methyl electron donation.[1][2]
Solubility DMSO, Methanol, Hot WaterPoor solubility in non-polar solvents.[1][2]

Applications in Drug Discovery & Materials Science[10]

Pharmaceutical Utility: The "Locked" Pharmacophore

In medicinal chemistry, 3-methylisonicotinic acid is rarely the final drug but a crucial fragment.[1]

  • Cholesterol 24-Hydroxylase Inhibitors: It serves as a precursor for 4,5-dihydro-1H-pyrazole derivatives.[1][2][8] The methyl group provides steric bulk that fits into the hydrophobic pocket of the CYP46A1 enzyme, improving selectivity over other cytochrome P450 isoforms.

  • Kinase Inhibition: The pyridine nitrogen acts as a hydrogen bond acceptor in the hinge region of kinases, while the carboxylic acid (converted to an amide) directs the molecule into the back pocket.

Metal-Organic Frameworks (MOFs): Directing Chirality

The compound is a "privileged ligand" in MOF synthesis.[1][2]

  • Symmetry Breaking: Unlike the symmetric isonicotinic acid, the 3-methyl analog breaks the symmetry of the resulting coordination network.[1]

  • Case Study (Zn-MOFs): When coordinated with Zinc (

    
    ), the steric hindrance of the methyl group forces the ligands to adopt a helical arrangement, spontaneously generating chiral channels even without chiral auxiliary agents.[1] This is vital for enantioselective separation membranes.[2]
    

MOF_Logic Ligand 3-Methylisonicotinic Acid Coordination Coordination (N-Metal & O-Metal) Ligand->Coordination Metal Zn(II) / Lanthanides Metal->Coordination Steric Steric Clash (Methyl Group) Coordination->Steric Directs Geometry Result Helical / Chiral Pore Formation Steric->Result Prevents Planar Packing

Figure 2: Mechanism of chirality induction in MOFs using 3-methylisonicotinic acid.[1][2]

References

  • ChemicalBook. (2025).[1][2] 3-Methyl-4-Pyridinecarboxylic Acid Properties and Synthesis. Retrieved from [1][2]

  • Santa Cruz Biotechnology. (2025).[1][2] 3-Methyl-isonicotinic acid (CAS 4021-12-9).[1][2][8] Retrieved from [1][2]

  • National Institutes of Health (NIH). (2025).[1][2] PubChem Compound Summary: 3-Methylisonicotinic acid.[1][2][9] Retrieved from [1][2]

  • MDPI. (2022).[1][2][10] Methods to Produce Nicotinic Acid with Potential Industrial Applications. (Context on Picoline Oxidation). Retrieved from [1][2]

  • ResearchGate. (2025). Synthesis and crystal structure of Zinc MOFs from isonicotinic acid derivatives. Retrieved from

Sources

Protocols & Analytical Methods

Method

3-Methylisonicotinic acid as a precursor for inhibitors

Application Note: 3-Methylisonicotinic Acid as a Precursor for Neuroprotective Inhibitors Abstract 3-Methylisonicotinic acid (CAS 4021-12-9) is a critical pyridine-based building block in medicinal chemistry, distinct fr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-Methylisonicotinic Acid as a Precursor for Neuroprotective Inhibitors

Abstract

3-Methylisonicotinic acid (CAS 4021-12-9) is a critical pyridine-based building block in medicinal chemistry, distinct from its more common isomer, 2-methylnicotinic acid.[1] Its primary utility lies in the synthesis of Cholesterol 24-Hydroxylase (CH24H) inhibitors , a class of therapeutics targeting neurodegenerative disorders such as Alzheimer's disease. Furthermore, its unique substitution pattern—placing a methyl group adjacent to the carboxylic acid on a pyridine ring—offers steric protection and metabolic stability, making it a valuable scaffold for fragment-based drug discovery (FBDD) in kinase inhibitor development. This guide provides validated protocols for its synthesis, handling, and application in generating bioactive pyrazole derivatives.

Part 1: Chemical Profile & Handling

Compound Identity:

  • IUPAC Name: 3-Methylpyridine-4-carboxylic acid

  • CAS Number: 4021-12-9[1]

  • Molecular Weight: 137.14 g/mol

  • Appearance: White to off-white crystalline solid

  • Solubility: Soluble in DMSO, MeOH, and hot water; sparingly soluble in non-polar solvents.

Handling & Stability:

  • Storage: Store at room temperature under inert atmosphere (Nitrogen/Argon). The carboxylic acid moiety is stable, but the pyridine ring is susceptible to N-oxidation if exposed to strong oxidants over prolonged periods.

  • Safety: Irritant (H315, H319, H335). Use standard PPE.

Part 2: Synthesis of the Precursor (3-Methylisonicotinic Acid)

Before utilizing the acid for inhibitor synthesis, it is often synthesized from 3,4-lutidine via selective oxidation. This protocol ensures high purity by avoiding over-oxidation.

Reaction Principle: The methyl group at the 4-position of the pyridine ring is more reactive towards oxidation than the 3-position due to electronic effects, allowing for selective conversion to the carboxylic acid using Selenium Dioxide (


).

Protocol:

  • Reagents: 3,4-Lutidine (1 equiv), Selenium Dioxide (2 equiv), Diphenyl ether (solvent).

  • Setup: Equip a round-bottom flask with a mechanical stirrer and a reflux condenser.

  • Procedure:

    • Dissolve 3,4-lutidine in diphenyl ether.

    • Heat the mixture to 150-170°C .

    • Add

      
       in small batches over 1 hour. Caution: Exothermic reaction.
      
    • Maintain temperature at 180°C for 1 additional hour.

    • Filter the hot mixture to remove selenium metal byproducts.

    • Extract the filtrate with chloroform and wash with boiling water.

    • Evaporate the aqueous phase to dryness and recrystallize from ethanol.

  • Yield: ~47-50%.

  • QC Check:

    
    H NMR (DMSO-
    
    
    
    ) should show a singlet at
    
    
    2.48 (Methyl) and characteristic pyridine protons.

Part 3: Application - Synthesis of CH24H Inhibitors

The most prominent application of 3-methylisonicotinic acid is in the synthesis of 4,5-dihydro-1H-pyrazole derivatives , which serve as potent inhibitors of Cholesterol 24-Hydroxylase (CYP46A1).

Mechanism of Action: Inhibition of CH24H reduces the levels of 24S-hydroxycholesterol in the brain, which is implicated in the pathology of Alzheimer's disease. The 3-methylisonicotinic acid moiety provides the necessary binding interaction within the enzyme's active site.

Experimental Workflow

G Start 3-Methylisonicotinic Acid Step1 Step 1: Esterification (MeOH / H2SO4) Start->Step1 Inter1 Methyl Ester Intermediate Step1->Inter1 Step2 Step 2: Hydrazide Formation (Hydrazine Hydrate) Inter1->Step2 Inter2 Acid Hydrazide Step2->Inter2 Step3 Step 3: Cyclization (Aldehyde + Base) Inter2->Step3 Final CH24H Inhibitor (Pyrazole Derivative) Step3->Final

Figure 1: Synthetic pathway for generating CH24H inhibitors from 3-methylisonicotinic acid.

Detailed Protocol

Step 1: Formation of the Hydrazide Intermediate

  • Esterification: Reflux 3-methylisonicotinic acid (10 mmol) in dry methanol (20 mL) with catalytic concentrated

    
     (0.5 mL) for 8 hours. Neutralize with 
    
    
    
    , extract with EtOAc, and concentrate to yield the methyl ester.
  • Hydrazinolysis: Dissolve the methyl ester (10 mmol) in ethanol (15 mL). Add hydrazine hydrate (15 mmol) dropwise.

  • Reflux: Heat the mixture to reflux for 4–6 hours. Monitor by TLC (EtOAc:Hexane 1:1).

  • Isolation: Cool the reaction mixture. The hydrazide typically precipitates as a white solid. Filter, wash with cold ethanol, and dry under vacuum.

Step 2: Cyclization to Pyrazole Scaffold

  • Condensation: React the hydrazide (5 mmol) with a substituted acetophenone or benzaldehyde derivative (5 mmol) in ethanol (10 mL) with a catalytic amount of acetic acid. Reflux for 2 hours to form the hydrazone.

  • Cyclization: Isolate the hydrazone and treat with a base (e.g.,

    
    ) or subject to oxidative cyclization conditions depending on the specific target inhibitor structure (e.g., using Iodobenzene diacetate if forming a fused system).
    
  • Purification: Recrystallize from ethanol/water or purify via flash column chromatography (DCM:MeOH gradient).

Part 4: General Amide Coupling Protocol (HATU Method)

For researchers using 3-methylisonicotinic acid as a "cap" for kinase inhibitors or ligands, the carboxylic acid must be activated without affecting the pyridine nitrogen.

Why HATU? HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is chosen over EDCI because it provides faster kinetics and higher yields for electron-deficient acids like pyridine-carboxylic acids.

Protocol:

  • Activation: In a dry flask, dissolve 3-methylisonicotinic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add DIPEA (Diisopropylethylamine, 3.0 equiv). Stir for 5 minutes at

    
    .
    
  • Coupling Agent: Add HATU (1.1 equiv). The solution should turn slightly yellow. Stir for 10 minutes to form the activated ester.

  • Amine Addition: Add the amine partner (1.0–1.2 equiv).

  • Reaction: Allow to warm to room temperature and stir for 2–4 hours.

  • Workup: Dilute with EtOAc, wash with saturated

    
     (3x) and Brine (1x). Note: Avoid acidic washes if your product contains basic nitrogens.
    
  • Drying: Dry over

    
     and concentrate.
    

Part 5: Quality Control & Characterization

Analytical Standards:

  • HPLC: Use a C18 column with a gradient of Water (0.1% Formic Acid) and Acetonitrile. 3-Methylisonicotinic acid typically elutes early due to polarity.

  • NMR Validation:

    • Proton (

      
      H):  Look for the methyl singlet at ~2.5 ppm and the downfield pyridine protons (~7.5 - 8.6 ppm).
      
    • Carbon (

      
      C):  The carboxylic acid carbonyl carbon appears ~165-170 ppm.
      

Table 1: Key Physicochemical Properties

Property Value Notes
Melting Point 220-222°C High melting point indicates strong intermolecular H-bonding.
pKa (Predicted) ~0.82 Stronger acid than benzoic acid due to electron-withdrawing pyridine ring.

| LogP | 0.7 | Relatively hydrophilic; good for CNS penetration when functionalized. |

References

  • Synthesis of 3-methyl-4-pyridinecarboxylic acid:Journal of the Chemical Society, Perkin Transactions 1, 1984, 1501-1505.
  • Cholesterol 24-Hydroxylase Inhibitors: Takeda Pharmaceutical Company Limited. Heterocyclic Compound and Use Thereof.[2][3][4][5][6][7][8] WO2010110400A1. Published 2010.

  • Amide Coupling Protocols: Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 2016, 20(2), 140–177.

  • Kinase Inhibitor Scaffolds:Journal of Medicinal Chemistry, 2012, 55(4), 1682–1697. (Discussion on pyridine scaffolds in drug discovery).

Sources

Application

Strategic Utilization of 3-Methylisonicotinic Acid Scaffolds for CYP46A1 Inhibition

Application Note & Protocol Guide Introduction: The Neuroprotective Target Cholesterol 24-hydroxylase (CYP46A1) is a brain-specific cytochrome P450 enzyme responsible for the major pathway of cholesterol elimination from...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Introduction: The Neuroprotective Target

Cholesterol 24-hydroxylase (CYP46A1) is a brain-specific cytochrome P450 enzyme responsible for the major pathway of cholesterol elimination from the central nervous system (CNS).[1][2] It converts cholesterol into 24S-hydroxycholesterol (24S-HC), which—unlike cholesterol—can cross the blood-brain barrier (BBB) into the plasma.[3]

While essential for homeostasis, CYP46A1 overactivity is implicated in neurodegenerative pathologies, including Alzheimer’s disease and Huntington’s disease, where accelerated cholesterol turnover contributes to neuronal stress. Conversely, inhibition of CYP46A1 has emerged as a therapeutic strategy for conditions of neural hyperexcitation, such as Dravet syndrome.[2]

This guide details the application of 3-Methylisonicotinic Acid (3-MINA) as a privileged scaffold for developing high-affinity CYP46A1 inhibitors. The pyridine nitrogen of 3-MINA serves as a "warhead" for heme coordination, while the 3-methyl group provides steric control, and the carboxylic acid offers a vector for extending into the enzyme's hydrophobic access channel.

Mechanistic Rationale

The inhibition mechanism relies on Type II binding . The pyridine nitrogen of the inhibitor coordinates directly with the heme iron (


) in the CYP46A1 active site, displacing the native water molecule and preventing the binding of the substrate (cholesterol).

CYP46A1_Pathway cluster_brain Central Nervous System Cholesterol Brain Cholesterol CYP46A1 CYP46A1 Enzyme (Heme-Fe3+) Cholesterol->CYP46A1 Substrate Metabolite 24S-Hydroxycholesterol (24S-HC) CYP46A1->Metabolite Hydroxylation BBB Blood-Brain Barrier Metabolite->BBB Transport Plasma Plasma Elimination BBB->Plasma Excretion Inhibitor 3-MINA Derivative (Inhibitor) Inhibitor->CYP46A1 Direct Heme Coordination (Blocks Substrate)

Figure 1: The CYP46A1 pathway and the point of intervention by 3-MINA derivatives.[4]

Chemical Synthesis Protocol: Scaffold Derivatization

Objective: To couple 3-Methylisonicotinic acid with a hydrophobic amine tail to create a library of potential inhibitors. The hydrophobic tail is required to occupy the substrate access channel (Helix F/G region) of the enzyme.

Reagents Required:

  • 3-Methylisonicotinic acid (CAS: 4021-11-8)

  • Target Amine (e.g., 4-benzylpiperidine for Soticlestat-like analogs)

  • HATU (Coupling Agent)

  • DIPEA (Base)

  • DMF (Anhydrous Solvent)

Step-by-Step Workflow
  • Activation: In a flame-dried round-bottom flask, dissolve 3-Methylisonicotinic acid (1.0 eq) in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add DIPEA (3.0 eq) and stir at 0°C for 10 minutes.

  • Coupling: Add HATU (1.2 eq). Stir for 15 minutes at 0°C to form the activated ester.

  • Amine Addition: Add the Hydrophobic Amine (1.1 eq) dropwise.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor conversion by LC-MS (Target mass = Amine MW + 135 Da - 18 Da).

  • Workup: Dilute with EtOAc, wash with saturated

    
     (3x) and Brine (1x). Dry over 
    
    
    
    .
  • Purification: Flash column chromatography (MeOH/DCM gradient).

Critical Note on the 3-Methyl Group: The methyl group at the 3-position is sterically demanding. It forces the amide carbonyl out of coplanarity with the pyridine ring. This "twist" is often crucial for selectivity against other CYPs (like CYP3A4) and prevents metabolic N-oxidation of the pyridine nitrogen.

Biological Evaluation: Spectral Binding Assay

Objective: To determine the binding affinity (


) of the synthesized inhibitor to recombinant CYP46A1. This assay detects the "Type II" spectral shift caused by the pyridine nitrogen coordinating to the heme iron.

Why this assay? Unlike activity assays that require expensive NADPH and cholesterol quantification, this assay directly measures the physical interaction between the drug and the target.

Materials
  • Enzyme: Recombinant Human CYP46A1 (microsomes or purified protein).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4), 20% Glycerol.

  • Instrument: UV-Vis Spectrophotometer (Double beam or plate reader capable of spectral scanning).

Detailed Protocol
  • Baseline Correction: Prepare two cuvettes (Sample and Reference) containing 1

    
     CYP46A1 in buffer. Record a baseline spectrum (350–500 nm).
    
  • Titration:

    • Sample Cuvette: Add the inhibitor (dissolved in DMSO) in small increments (e.g., 0.1

      
       to 10 
      
      
      
      ).
    • Reference Cuvette: Add an equal volume of pure DMSO to maintain solvent balance.

  • Measurement: After each addition, mix gently and record the difference spectrum (Sample minus Reference).

  • Observation:

    • Type II Spectrum: Look for a trough (minimum) at ~390–410 nm and a peak (maximum) at ~425–435 nm . This indicates nitrogen-iron coordination.

  • Data Analysis: Plot the difference in absorbance (

    
    ) against the inhibitor concentration. Fit the data to the Michaelis-Menten or Morrison equation to calculate 
    
    
    
    .

Assay_Workflow Prep Prepare 1µM CYP46A1 (Potassium Phosphate Buffer) Baseline Baseline Scan (350-500 nm) Prep->Baseline Titrate Titrate Inhibitor (0.1 - 10 µM) Baseline->Titrate Measure Measure Difference Spectrum (Sample - Reference) Titrate->Measure Measure->Titrate Repeat Steps Analyze Calculate Kd (Peak-to-Trough Delta) Measure->Analyze

Figure 2: Workflow for the Spectral Binding Assay to determine inhibitor affinity.

Data Interpretation & Reference Values

When evaluating 3-MINA derivatives, compare your results against known benchmarks.

Compound ClassKey Structural FeatureBinding TypeTarget

/

3-MINA Fragment Pyridine headgroup onlyWeak Type II

Soticlestat (Ref) 4-Arylpyridine + Piperidine tailStrong Type II

Optimized 3-MINA 3-MINA + Hydrophobic tailStrong Type II

Success Criteria:

  • Spectral Shift: A clear shift from 418 nm (low spin) to ~425 nm indicates successful heme coordination.

  • Affinity: A

    
     suggests the hydrophobic tail is correctly interacting with the enzyme's access channel, anchoring the pyridine nitrogen at the heme.
    

References

  • Mast, N., et al. (2010). "Structural basis of drug binding to CYP46A1, an enzyme that controls cholesterol turnover in the brain."[5] Journal of Biological Chemistry.

  • Koike, T., et al. (2021). "Discovery of Soticlestat, a Potent and Selective Inhibitor for Cholesterol 24-Hydroxylase (CH24H)."[6] Journal of Medicinal Chemistry.

  • Nishi, T., et al. (2020). "Anticonvulsive properties of soticlestat, a novel cholesterol 24-hydroxylase inhibitor." Epilepsia.[2][6][7]

  • Shafaati, M., et al. (2010). "The antifungal drug voriconazole is an efficient inhibitor of brain cholesterol 24S-hydroxylase in vitro and in vivo." Journal of Lipid Research.[3]

Sources

Method

High-Performance GC-MS Analysis of 3-Methylisonicotinic Acid: A Dual-Derivatization Protocol

Executive Summary & Chemical Basis 3-Methylisonicotinic acid (3-MINA) presents a classic analytical challenge in gas chromatography-mass spectrometry (GC-MS). As an amphoteric pyridine derivative (containing both a basic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Basis

3-Methylisonicotinic acid (3-MINA) presents a classic analytical challenge in gas chromatography-mass spectrometry (GC-MS). As an amphoteric pyridine derivative (containing both a basic nitrogen and an acidic carboxyl group), it exhibits high polarity, low volatility, and strong intermolecular hydrogen bonding. Direct injection results in poor peak shape, significant adsorption in the inlet liner, and non-reproducible quantification.

To overcome these thermodynamic barriers, derivatization is strictly required.[1] This guide details two validated protocols:

  • Silylation (TMS Derivatization): Best for rapid qualitative screening and high-throughput profiling.[1]

  • Alkylation (Methyl Esterification): The "Gold Standard" for robust, stable quantification and impurity analysis.[1]

Chemical Profile[1][2][3][4][5][6][7][8]
  • Molecular Weight: 137.14 g/mol [1][2][3]

  • pKa: ~4.96 (Carboxyl), ~3.2 (Pyridine N)[1]

  • Target Derivative (Methylation): Methyl 3-methylisonicotinate (MW: 151.16)[1]

  • Target Derivative (Silylation): Trimethylsilyl 3-methylisonicotinate (MW: 209.32)[1]

Decision Matrix: Selecting the Right Method

The choice between silylation and alkylation depends on your specific analytical goals.

DerivatizationDecision Start Start: Select Method Goal What is the primary analytical goal? Start->Goal Rapid Rapid Screening / Unknown ID Goal->Rapid Speed Quant Precise Quantification / Stability Required Goal->Quant Accuracy MethodA Method A: Silylation (BSTFA) (Fast, Moisture Sensitive) Rapid->MethodA MethodB Method B: Methylation (BF3-MeOH) (Stable, Robust, Time-Intensive) Quant->MethodB

Figure 1: Decision matrix for selecting the optimal derivatization strategy.

Method A: Rapid Silylation (BSTFA)

Best for: Quick purity checks and qualitative identification.[1]

Mechanism

Silylation replaces the active protic hydrogen of the carboxylic acid with a trimethylsilyl (TMS) group.[4][5] We utilize BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (Trimethylchlorosilane).[1] The TMCS acts as a catalyst to overcome the steric hindrance of the methyl group at the C3 position.

Protocol
  • Preparation: Weigh 1–5 mg of dry 3-MINA into a 1.5 mL GC autosampler vial.

  • Solvation: Add 500 µL of anhydrous Pyridine .

    • Note: Pyridine acts as an acid scavenger and solvent.[1]

  • Reagent Addition: Add 100 µL of BSTFA + 1% TMCS .

  • Reaction: Cap the vial tightly (PTFE-lined cap) and vortex for 30 seconds.

  • Incubation: Heat at 65°C for 30 minutes in a dry block heater.

    • Critical: Ensure no moisture enters; moisture hydrolyzes TMS derivatives instantly.[1]

  • Analysis: Inject directly into the GC-MS.

Pros: One-step "shoot and go" workflow. Cons: Derivative degrades within 12-24 hours; highly sensitive to water in the system.[1]

Method B: Robust Methylation (BF3-Methanol)

Best for: Quantitative analysis, stability studies, and complex matrices.[1]

Mechanism

Acid-catalyzed esterification using Boron Trifluoride (BF3) in Methanol.[1][6] This converts the carboxylic acid to a stable methyl ester.[1] The reaction is driven by heat and the large excess of methanol.

Protocol
  • Preparation: Weigh 10 mg of 3-MINA into a 10 mL screw-cap reaction tube.

  • Reagent Addition: Add 2 mL of BF3-Methanol (10% w/w) .

  • Reaction: Cap tightly and heat at 70°C for 45 minutes .

    • Why: The aromatic ring provides electronic stability, requiring slightly more energy than aliphatic fatty acids to reach 100% conversion.

  • Quenching: Cool to room temperature. Add 1 mL of saturated NaCl solution (helps phase separation).

  • Extraction: Add 2 mL of Hexane (or DCM). Vortex vigorously for 1 minute.[1]

  • Separation: Allow layers to separate (centrifuge if necessary).

  • Drying: Transfer the upper organic layer to a vial containing anhydrous Na2SO4 to remove residual water.

  • Final Transfer: Transfer the dry organic layer to a GC vial for analysis.

MethylationWorkflow Step1 Sample + BF3-MeOH Step2 Heat (70°C, 45 min) Step1->Step2 Step3 Add NaCl + Hexane Step2->Step3 Step4 Phase Separation Step3->Step4 Step5 GC-MS Analysis Step4->Step5

Figure 2: Workflow for the BF3-Methanol esterification process.

GC-MS Acquisition Parameters

To ensure separation from structural isomers (like 2-methylnicotinic acid), use a high-resolution capillary column.[1]

ParameterSettingRationale
Column DB-5MS or HP-5MS UI (30m x 0.25mm x 0.25µm)Standard non-polar phase separates aromatic esters effectively.[1]
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Optimal linear velocity for MS resolution.[1]
Inlet Split (10:1 to 50:1), 250°CPrevents column overload; high temp ensures rapid volatilization.[1]
Oven Program 60°C (1 min) → 15°C/min → 280°C (3 min)Slow ramp in the middle ensures separation of isomers.[1]
Transfer Line 280°CPrevents condensation of high-boiling matrix components.[1]
Ion Source EI (70 eV), 230°CStandard ionization for spectral library matching.[1]
Scan Range m/z 40–350Covers molecular ions and characteristic fragments.[1]

Results & Interpretation

Mass Spectral Fingerprint (Methyl Ester)

When analyzing the methylated derivative (Methyl 3-methylisonicotinate), look for these diagnostic ions:

  • Molecular Ion (M+): m/z 151 (Distinct, usually abundant).[1]

  • Base Peak: Often m/z 120 (Loss of -OCH3) or m/z 92 (Loss of -COOCH3).[1]

  • Pyridine Ring Fragment: m/z 65-78 range.[1]

  • Loss of Methoxy: [M-31]+ at m/z 120.[1]

  • Loss of Carbomethoxy: [M-59]+ at m/z 92.[1]

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Method A) Moisture contamination in BSTFA.[1]Use fresh ampoule; add molecular sieves to solvent.[1]
Tailing Peaks Active sites in liner or column.[1]Replace liner with deactivated glass wool; trim column.[1]
Extra Peaks (Method B) Incomplete reaction or side products.[1]Increase reaction time to 60 min; ensure BF3 reagent is fresh.
No Peak Found Sample is a salt (e.g., HCl salt).[1]Freebase the sample or ensure excess derivatization reagent is used.[1][6]

References

  • Sigma-Aldrich. (n.d.).[1][7][4] Derivatization with BSTFA for GC Analysis. Retrieved from

  • Restek Corporation. (n.d.).[1] Guide to GC Derivatization Reagents. Retrieved from

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 1502003, 3-Methylisonicotinic acid. Retrieved from

  • Thermo Fisher Scientific. (n.d.).[1] Comparison of Acid- and Base-Catalyzed Derivatization of Fatty Acids. Retrieved from

  • HighChem. (2015). Methyl picolinate Mass Spectrum (Isomer Analog). mzCloud.[1] Retrieved from

Sources

Application

Title: A Multi-Tiered Strategy for Screening the Biological Activity of 3-Methylisonicotinic Acid Analogs

An Application Note and Protocol Guide: **Abstract 3-Methylisonicotinic acid, a derivative of vitamin B3 (niacin), and its analogs represent a promising class of compounds with potential therapeutic applications. This do...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide:

**Abstract

3-Methylisonicotinic acid, a derivative of vitamin B3 (niacin), and its analogs represent a promising class of compounds with potential therapeutic applications. This document provides a comprehensive, multi-tiered framework for screening the biological activity of a library of 3-methylisonicotinic acid analogs. We detail a strategic workflow, from initial high-throughput screening (HTS) to more complex secondary and tertiary assays designed to elucidate mechanisms of action and identify lead candidates. The protocols herein are designed to be robust and self-validating, incorporating industry-standard controls and data analysis techniques. This guide is intended to provide researchers with the foundational knowledge and practical steps required to effectively screen this important class of molecules.

**1. Introduction: The Therapeutic Potential of 3-Methylisonicotinic Acid Analogs

Isonicotinic acid and its derivatives have a rich history in medicinal chemistry. For instance, the hydrazide of isonicotinic acid, isoniazid, remains a cornerstone therapy for tuberculosis. 3-Methylisonicotinic acid, a simple methylated analog, serves as a versatile scaffold for chemical modification. Analogs can be synthesized to explore a wide range of chemical space, potentially modulating various biological targets.

The rationale for screening this class of compounds is grounded in the known biological activities of related structures. Nicotinic acid (Niacin) is a well-known lipid-lowering agent that acts on the G-protein coupled receptor, GPR109A (also known as HM74A or PUMA-G). This receptor is primarily expressed in adipocytes and immune cells like macrophages. Activation of GPR109A in adipocytes leads to the inhibition of adenylate cyclase, a decrease in cyclic AMP (cAMP) levels, and ultimately a reduction in the release of free fatty acids from triglycerides. This mechanism is central to niacin's therapeutic effect on dyslipidemia.

Therefore, a primary hypothesis for screening 3-methylisonicotinic acid analogs is their potential to act as agonists or antagonists of GPR109A or related receptors. However, the structural modifications inherent in an analog library necessitate a broader screening approach to uncover novel biological activities beyond this initial target.

Pre-Screening Considerations: Ensuring Data Integrity

The quality of any screening campaign is fundamentally dependent on the quality of the compound library and the initial assay setup.

Compound Library Management
  • Purity and Identity: Each analog must be rigorously characterized for purity (typically >95%) and identity using methods such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

  • Solubility: The solubility of each compound in the primary assay buffer (e.g., DMSO) must be determined. Poor solubility is a common cause of artifacts in screening assays.

  • Storage and Handling: Compounds should be stored under conditions that prevent degradation (e.g., -20°C, desiccated). Multiple freeze-thaw cycles should be avoided by preparing intermediate stock plates.

Assay Plate Design

A well-designed assay plate map is critical for identifying and correcting for systematic errors. A typical 384-well plate layout should include:

  • Negative Controls: Wells containing only vehicle (e.g., DMSO), representing 0% activity.

  • Positive Controls: Wells containing a known agonist or antagonist, representing 100% activity.

  • Test Compound Wells: Wells with the library compounds at one or more concentrations.

  • Blank Wells: Wells containing only assay buffer to measure background signal.

A Multi-Tiered Screening Cascade

A tiered approach is the most efficient method for screening a large library of compounds. This strategy uses a high-throughput, cost-effective primary assay to identify initial "hits," which are then subjected to more detailed and biologically relevant secondary and tertiary assays.

Screening_Cascade cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Secondary Assays cluster_3 Tertiary & Lead Optimization Primary High-Throughput Screen (HTS) (e.g., GPR109A cAMP Assay) N = Library Size Confirm Re-test Primary Hits Primary->Confirm Initial Hits DoseResp Dose-Response Curve (Determine EC50/IC50) Confirm->DoseResp Confirmed Hits Ortho Orthogonal Assay (e.g., β-arrestin Recruitment) DoseResp->Ortho Potent Hits Viability Cell Viability Assay (Counter-screen) DoseResp->Viability All Hits Selectivity Selectivity Panel (Related GPCRs) Ortho->Selectivity MOA Mechanism of Action Studies (e.g., Downstream Signaling) Selectivity->MOA Selective Hits LeadOp Lead Optimization MOA->LeadOp

Caption: A multi-tiered screening cascade for 3-methylisonicotinic acid analogs.

PART I: Primary Screening - Identifying GPR109A Modulators

The logical starting point is to screen for activity at the GPR109A receptor. A common and effective HTS method for GPCRs that couple to Gαi (like GPR109A) is a competitive cAMP assay.

Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay

Principle: This is a competitive immunoassay. A specific antibody recognizes both native cAMP produced by the cells and a labeled cAMP analog (the tracer). When the tracer is bound to the antibody, it brings a donor fluorophore and an acceptor fluorophore into close proximity, resulting in a high FRET (Förster Resonance Energy Transfer) signal. Agonist activation of GPR109A inhibits adenylate cyclase, leading to a decrease in intracellular cAMP. This allows more of the tracer to bind to the antibody, increasing the FRET signal.

Materials:

  • CHO-K1 cells stably expressing human GPR109A (CHO-GPR109A).

  • Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, 0.1% BSA, pH 7.4.

  • Stimulation buffer: Assay buffer containing a phosphodiesterase inhibitor like IBMX (500 µM) to prevent cAMP degradation.

  • Forskolin (a direct activator of adenylate cyclase).

  • HTRF cAMP detection reagents (e.g., from Cisbio).

  • 384-well, low-volume, white assay plates.

Step-by-Step Protocol:

  • Cell Seeding: Seed CHO-GPR109A cells into 384-well plates at a density of 2,000-5,000 cells/well and incubate overnight at 37°C, 5% CO2.

  • Compound Addition:

    • Prepare a 10 mM stock of each analog in 100% DMSO.

    • Perform serial dilutions to create a range of concentrations for dose-response analysis. For a primary screen, a single concentration (e.g., 10 µM) is often used.

    • Add 50 nL of compound or control (DMSO vehicle, positive control like nicotinic acid) to the appropriate wells.

  • Cell Stimulation:

    • Prepare a stimulation solution containing Forskolin in stimulation buffer. The final concentration of Forskolin needs to be optimized to produce a sub-maximal stimulation of adenylate cyclase (typically around EC80).

    • Add 5 µL of the stimulation solution to all wells except the negative control wells. Add 5 µL of stimulation buffer without Forskolin to the negative control wells.

    • Incubate for 30 minutes at room temperature.

  • Cell Lysis and Detection:

    • Add 5 µL of the HTRF cAMP-d2 tracer (acceptor) diluted in lysis buffer to each well.

    • Add 5 µL of the HTRF anti-cAMP antibody-cryptate (donor) diluted in lysis buffer to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader at 620 nm (cryptate emission) and 665 nm (d2 emission).

Data Analysis:

  • Calculate the 665/620 nm ratio for each well.

  • Normalize the data using the vehicle (0% inhibition) and a saturating concentration of a known agonist (100% inhibition) controls.

  • Calculate the Z'-factor to assess assay quality (a Z' > 0.5 is considered excellent).

  • Identify "hits" as compounds that exhibit activity above a certain threshold (e.g., >3 standard deviations from the mean of the vehicle controls).

ParameterDescriptionTypical Value
Z'-Factor A measure of assay quality and robustness.> 0.5
Signal to Background Ratio of the mean signal of the positive control to the mean signal of the negative control.> 5
Hit Threshold Statistical cutoff for identifying active compounds.> 3σ from vehicle mean
EC50 / IC50 Concentration of an agonist/antagonist that produces 50% of the maximal response.Compound-dependent

PART II: Secondary Assays - Confirming Hits and Eliminating Artifacts

Hits from the primary screen require further investigation to confirm their activity, determine their potency, and rule out non-specific effects.

Protocol 2: Orthogonal Assay - β-Arrestin Recruitment

Principle: In addition to G-protein signaling, many GPCRs also signal through β-arrestin pathways upon activation. A β-arrestin recruitment assay provides an independent, orthogonal method to confirm the activity of primary hits. This helps to eliminate compounds that may have interfered with the cAMP assay chemistry rather than the biological target.

Methodology: A common method is the PathHunter® assay (DiscoverX), which utilizes enzyme fragment complementation. The GPCR is fused to a small enzyme fragment, and β-arrestin is fused to the larger, complementing fragment. Agonist-induced binding of β-arrestin to the receptor brings the two enzyme fragments together, forming an active enzyme that generates a chemiluminescent signal.

Expected Outcome: True GPR109A agonists should induce a dose-dependent increase in the chemiluminescent signal. The potency (EC50) in this assay should be comparable to the potency observed in the cAMP assay.

GPR109A_Signaling cluster_G_Protein G-Protein Pathway cluster_Arrestin β-Arrestin Pathway Agonist 3-Methylisonicotinic Acid Analog GPR109A GPR109A Receptor Gαi Gβγ Agonist->GPR109A AC Adenylyl Cyclase (AC) GPR109A:gai->AC Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Response1 Cellular Response (e.g., ↓ Lipolysis) PKA->Response1 Agonist2 3-Methylisonicotinic Acid Analog GPR109A_2 Phosphorylated GPR109A Agonist2->GPR109A_2 Arrestin β-Arrestin GPR109A_2->Arrestin Recruits Response2 Cellular Response (e.g., Internalization, MAPK signaling) Arrestin->Response2

Caption: Dual signaling pathways of the GPR109A receptor.

Protocol 3: Cytotoxicity Counter-Screen

Principle: It is crucial to ensure that the observed activity in the primary and secondary assays is not due to compound-induced cytotoxicity. A simple cell viability assay should be run in parallel.

Methodology: The CellTiter-Glo® Luminescent Cell Viability Assay (Promega) is a common choice. It measures ATP levels, which are an indicator of metabolically active cells. A decrease in signal indicates cell death.

Step-by-Step Protocol:

  • Cell Seeding: Seed the host cells (e.g., CHO-K1) in a 384-well white plate at the same density used in the primary screen.

  • Compound Addition: Add the hit compounds at the highest concentration tested in the primary screen (and for a full dose-response curve).

  • Incubation: Incubate for the same duration as the longest functional assay (e.g., 1-24 hours).

  • Reagent Addition: Add CellTiter-Glo® reagent to each well.

  • Signal Readout: Measure luminescence on a plate reader.

Data Interpretation: Compounds that show a significant decrease in cell viability should be flagged as potentially cytotoxic and may be deprioritized, as their activity in the functional assays is likely an artifact.

Compound IDGPR109A cAMP (IC50, µM)β-Arrestin (EC50, µM)Cell Viability (CC50, µM)Hit Classification
Analog-001 0.50.8> 100Confirmed Hit
Analog-002 1.21.55.0Cytotoxic
Analog-003 2.5> 50> 100Assay Artifact
Analog-004 > 50> 50> 100Inactive

PART III: Tertiary Assays and Mechanism of Action Studies

Confirmed, non-cytotoxic hits can be advanced to more complex, physiologically relevant assays.

Selectivity Profiling

To assess whether the hit compounds are specific for GPR109A, they should be tested against a panel of related GPCRs. This is crucial for predicting potential off-target effects.

Downstream Functional Assays

The ultimate goal is to understand the compound's effect in a more biological context. For GPR109A, this would involve assays measuring lipolysis in primary human adipocytes.

Protocol 4: Free Fatty Acid (FFA) Release Assay in Primary Adipocytes

Principle: This assay directly measures the key physiological output of GPR109A activation in fat cells. Adipocytes are treated with isoproterenol (a β-adrenergic agonist) to stimulate lipolysis via the cAMP pathway. A GPR109A agonist will counteract this effect, leading to a reduction in the release of free fatty acids into the medium.

Methodology:

  • Differentiate primary human pre-adipocytes into mature adipocytes.

  • Pre-treat the cells with the hit compounds.

  • Stimulate lipolysis with isoproterenol.

  • Collect the supernatant and measure FFA concentration using a commercially available colorimetric or fluorometric kit.

Expected Outcome: Potent GPR109A agonists will cause a dose-dependent inhibition of isoproterenol-stimulated FFA release. This provides strong evidence of a physiologically relevant mechanism of action.

Conclusion and Future Directions

This application note outlines a systematic and robust workflow for the biological activity screening of 3-methylisonicotinic acid analogs. By progressing from a high-throughput primary screen to orthogonal confirmation and finally to physiologically relevant tertiary assays, researchers can efficiently identify and validate promising lead candidates. The emphasis on counter-screening for cytotoxicity and profiling for selectivity is critical for minimizing wasted effort on problematic compounds. The hits emerging from this cascade will have a well-defined initial pharmacological profile, making them suitable candidates for further lead optimization and in vivo studies.

References

  • Title: Molecular, Pharmacological, and Clinical Characteristics of GPR109A (HM74A/PUMA-G) Source: Journal of Lipid Research URL: [Link]

  • Title: GPR109A as a New Drug Target for the Treatment of Dyslipidemia Source: Current Pharmaceutical Design URL: [Link]

Method

The Strategic Utility of 3-Methylisonicotinic Acid in the Synthesis of Advanced Heterocyclic Scaffolds

For Researchers, Scientists, and Drug Development Professionals This document provides a detailed guide to the application of 3-methylisonicotinic acid as a versatile building block in the synthesis of complex heterocycl...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the application of 3-methylisonicotinic acid as a versatile building block in the synthesis of complex heterocyclic compounds. We will explore the inherent reactivity of this molecule and provide validated protocols for its conversion into medicinally relevant scaffolds. The focus is on providing not just procedural steps, but also the underlying chemical principles that govern these transformations, ensuring a robust understanding for researchers in drug discovery and development.

Introduction: The Value Proposition of the 3-Methylisonicotinic Acid Scaffold

3-Methylisonicotinic acid, also known as 3-picolinic acid, is a substituted pyridine carboxylic acid that has garnered significant attention in medicinal chemistry. The pyridine ring is a privileged scaffold, appearing in a vast number of FDA-approved drugs due to its ability to engage in hydrogen bonding and π-stacking interactions with biological targets. The strategic placement of the methyl and carboxylic acid groups on the isonicotinic acid core provides a unique combination of steric and electronic properties, making it a valuable starting material for the synthesis of a diverse array of heterocyclic systems.[1] The methyl group can act as a handle for further functionalization or influence the regioselectivity of reactions, while the carboxylic acid is a versatile functional group that can be readily transformed into other functionalities or participate directly in cyclization reactions.

This guide will delve into specific applications of 3-methylisonicotinic acid in the preparation of fused and substituted heterocyclic compounds, providing detailed experimental protocols and mechanistic insights.

Core Properties and Safety Considerations

A thorough understanding of the starting material is paramount for successful and safe synthesis.

PropertyValueReference
Chemical Formula C₇H₇NO₂[2][3][4]
Molecular Weight 137.14 g/mol [2][3][5]
CAS Number 4021-12-9[2][3][4]
Appearance Off-white to yellow crystalline powder
Melting Point 133-135 °C[2]
Boiling Point 389 °C[2]
Solubility Soluble in water, ethanol, and methanol

Safety Profile: 3-Methylisonicotinic acid is an irritant.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Refer to the material safety data sheet (MSDS) for comprehensive safety information.

Synthetic Applications and Protocols

The strategic positioning of the methyl and carboxylic acid groups on the pyridine ring allows for a variety of synthetic transformations. The following sections detail key applications and provide step-by-step protocols.

Synthesis of Amide Derivatives as Precursors for Further Cyclization

The carboxylic acid moiety of 3-methylisonicotinic acid can be readily converted to an amide, which serves as a versatile intermediate for the synthesis of various nitrogen-containing heterocycles.

Protocol 1: General Procedure for the Synthesis of N-Aryl-3-methylisonicotinamides

This protocol describes a standard procedure for the amidation of 3-methylisonicotinic acid using a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU).

Materials:

  • 3-Methylisonicotinic acid

  • Substituted aniline

  • HATU or DCC

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3-methylisonicotinic acid (1.0 eq) in anhydrous DMF, add the substituted aniline (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-aryl-3-methylisonicotinamide.

Causality and Experimental Choices:

  • Coupling Agent: HATU is often preferred over DCC as it generally leads to cleaner reactions and higher yields, with the byproduct being water-soluble and easily removed during workup.

  • Base: DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt formed during the reaction and to facilitate the activation of the carboxylic acid.

  • Solvent: Anhydrous DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the coupling reaction.

Diagram: General Workflow for Amide Synthesis

G cluster_reactants Reactants cluster_reagents Reagents & Solvent 3-Methylisonicotinic_Acid 3-Methylisonicotinic Acid Reaction_Mixture Reaction Mixture (Room Temperature, 12-24h) 3-Methylisonicotinic_Acid->Reaction_Mixture Substituted_Aniline Substituted Aniline Substituted_Aniline->Reaction_Mixture HATU HATU HATU->Reaction_Mixture DIPEA DIPEA DIPEA->Reaction_Mixture DMF Anhydrous DMF DMF->Reaction_Mixture Workup Aqueous Workup (EtOAc, NaHCO3, Brine) Reaction_Mixture->Workup Purification Silica Gel Chromatography Workup->Purification Product N-Aryl-3-methylisonicotinamide Purification->Product

Caption: Workflow for N-Aryl-3-methylisonicotinamide Synthesis.

Decarboxylative Cross-Coupling Reactions

The carboxylic acid group of 3-methylisonicotinic acid can be utilized in transition-metal-catalyzed decarboxylative cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. This strategy avoids the pre-functionalization often required in traditional cross-coupling reactions.[6][7][8]

Protocol 2: Palladium-Catalyzed Decarboxylative Sonogashira-Type Coupling

This protocol outlines a method for the coupling of 3-methylisonicotinic acid with a terminal alkyne.

Materials:

  • 3-Methylisonicotinic acid

  • Terminal alkyne

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous 1,4-Dioxane

  • Argon or Nitrogen atmosphere

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-methylisonicotinic acid (1.0 eq), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), CuI (10 mol%), and K₂CO₃ (2.0 eq).

  • Add anhydrous 1,4-dioxane, followed by the terminal alkyne (1.2 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Wash the combined organic filtrates with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to yield the 4-alkynyl-3-methylpyridine product.

Mechanistic Rationale:

The reaction is believed to proceed through a catalytic cycle involving:

  • Oxidative Addition: The active Pd(0) species undergoes oxidative addition to the C-C bond of a transiently formed anhydride or mixed anhydride of the carboxylic acid.

  • Decarboxylation: The resulting palladium intermediate undergoes decarboxylation to form an arylpalladium species.

  • Transmetalation: The terminal alkyne reacts with CuI to form a copper acetylide, which then transmetalates to the arylpalladium complex.

  • Reductive Elimination: The resulting diorganopalladium complex undergoes reductive elimination to furnish the desired product and regenerate the active Pd(0) catalyst.

Diagram: Catalytic Cycle for Decarboxylative Coupling

G Pd(0) Pd(0) Oxidative_Addition Oxidative Addition + 3-Methylisonicotinic Acid Derivative Pd(0)->Oxidative_Addition 1 Aryl_Pd(II) Aryl-Pd(II) Intermediate Decarboxylation Decarboxylation (-CO2) Aryl_Pd(II)->Decarboxylation 2 Aryl_Pd(II)_Decarboxylated Aryl-Pd(II) Species Transmetalation Transmetalation (Cu-Alkyne) Aryl_Pd(II)_Decarboxylated->Transmetalation 3 Diorgano_Pd(II) Diorgano-Pd(II) Complex Reductive_Elimination Reductive Elimination Diorgano_Pd(II)->Reductive_Elimination 4 Reductive_Elimination->Pd(0) Catalyst Regeneration Product 4-Alkynyl-3-methylpyridine Reductive_Elimination->Product

Caption: Simplified Catalytic Cycle for Decarboxylative Sonogashira Coupling.

Synthesis of Fused Heterocyclic Systems

3-Methylisonicotinic acid can be a key starting material for the construction of fused heterocyclic systems, which are of great interest in drug discovery.

Protocol 3: Synthesis of a Pyrido[4,3-d]pyrimidine Derivative

This protocol describes a potential route for the synthesis of a fused pyridopyrimidine system, starting from the corresponding amide of 3-methylisonicotinic acid.

Materials:

  • N-(cyanomethyl)-3-methylisonicotinamide (prepared from 3-methylisonicotinic acid and aminoacetonitrile)

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Hydrochloric acid (for pH adjustment)

  • Ice bath

Procedure:

  • Dissolve N-(cyanomethyl)-3-methylisonicotinamide (1.0 eq) in anhydrous ethanol.

  • Add a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol dropwise to the reaction mixture at room temperature.

  • Heat the mixture to reflux for 4-6 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Carefully adjust the pH to ~7 with dilute hydrochloric acid.

  • The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the pyrido[4,3-d]pyrimidin-4-ol derivative.

Rationale for Cyclization:

The ethoxide base deprotonates the amide nitrogen or the methylene group adjacent to the nitrile, initiating an intramolecular cyclization onto the nitrile carbon. Subsequent tautomerization leads to the formation of the stable aromatic pyridopyrimidine ring system.

Conclusion and Future Outlook

3-Methylisonicotinic acid is a readily available and highly versatile building block for the synthesis of a wide range of heterocyclic compounds. Its unique substitution pattern allows for diverse synthetic manipulations, from simple functional group transformations to more complex transition-metal-catalyzed cross-coupling and cyclization reactions. The protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel bioactive molecules. The continued exploration of new reactions and applications of 3-methylisonicotinic acid is expected to yield further innovations in the field of medicinal chemistry and drug discovery.

References

  • Vertex AI Search. (n.d.). synthesis of heterocyclic compounds from the reactions of dehydroacetic acid (dha) and its derivatives.
  • American Elements. (n.d.). 3-Methylisonicotinic acid.
  • Arkivoc. (2014). Synthesis of functionalized pyridinium salts bearing a free amino group.
  • Santa Cruz Biotechnology. (n.d.). 3-Methyl-isonicotinic acid.
  • Google Patents. (n.d.). CA2763574C - Process for the synthesis of 3-methyl-pyridine.
  • Royal Society of Chemistry. (n.d.). Modern advances in heterocyclic chemistry in drug discovery.
  • ResearchGate. (2022). Synthesis, characterization of some derivationes of 3-Nicotinc acide.
  • Lead Sciences. (n.d.). 3-Methylisonicotinic acid.
  • ChemicalBook. (n.d.). The Application and Synthesis of 3-Acetylpyridine.
  • PubMed Central. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.
  • PubChem. (n.d.). 3-Methyl-isonicotinic acid.
  • Royal Society of Chemistry. (n.d.). Transition metal-catalyzed decarboxylative coupling reactions of alkynyl carboxylic acids.
  • PubMed Central. (2014). Rh(III)-Catalyzed Decarboxylative Coupling of Acrylic Acids with Unsaturated Oxime Esters: Carboxylic Acids Serve as Traceless Activators.
  • Macmillan Group. (2008). Decarboxylative Cross-Coupling.

Sources

Application

Application Note: Strategic Amidation of 3-Methylisonicotinic Acid

Executive Summary The amidation of 3-methylisonicotinic acid (3-MINA) presents a classic "ortho-effect" challenge in medicinal chemistry. Unlike isonicotinic acid, the introduction of a methyl group at the C3 position cr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The amidation of 3-methylisonicotinic acid (3-MINA) presents a classic "ortho-effect" challenge in medicinal chemistry. Unlike isonicotinic acid, the introduction of a methyl group at the C3 position creates significant steric hindrance for nucleophilic attack at the C4 carboxylate. Furthermore, the basic pyridine nitrogen introduces solubility issues and potential catalyst poisoning.

This guide provides three validated protocols to overcome these barriers, moving from modern, green coupling agents to robust classical activation.

Substrate Analysis & Strategic Challenges

The Steric-Electronic Conflict

The 3-methyl group exerts a steric blockade against bulky coupling reagents. Simultaneously, the pyridine nitrogen (


) can act as an internal trap for activated esters or form insoluble salts with acidic byproducts.

Key Structural Parameters:

  • Substrate: 3-Methylisonicotinic acid (CAS: 4021-12-9)[1]

  • Primary Challenge: Steric hindrance at

    
     relative to the carboxyl group.
    
  • Secondary Challenge: N-oxide formation or decarboxylation under harsh acidic forcing conditions.

Mechanistic Visualization

The following diagram illustrates the steric environment and the activation pathways described in this note.

G Substrate 3-Methylisonicotinic Acid Steric Steric Blockade (C3-Methyl) Substrate->Steric Constraint Activation Activation Strategy Substrate->Activation Base Deprotonation Path_A Path A: T3P (Soluble Anhydride) Activation->Path_A Mild/Selective Path_B Path B: Acid Chloride (High Reactivity) Activation->Path_B Aggressive Product 3-Methylisonicotinamide Scaffold Path_A->Product Amine Attack Path_B->Product Amine Attack

Figure 1: Strategic activation pathways overcoming the C3-methyl steric blockade.

Protocol A: T3P® (Propylphosphonic Anhydride) Coupling

Best For: Acid-sensitive amines, scale-up, and avoiding epimerization (if the amine is chiral).[2] Mechanism: T3P forms a mixed anhydride that is highly reactive yet selective. The byproduct is water-soluble, simplifying purification.[2][3]

Materials
  • Substrate: 3-Methylisonicotinic acid (1.0 eq)

  • Amine: 1.1 eq

  • Reagent: T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 eq)

  • Base: DIPEA (N,N-Diisopropylethylamine) or Pyridine (3.0 – 4.0 eq)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative)

Step-by-Step Methodology
  • Slurry Formation: In a dry flask, charge 3-methylisonicotinic acid (1.0 eq) and the amine partner (1.1 eq) in EtOAc (

    
    ).
    
    • Note: The acid is likely sparingly soluble. This is expected.

  • Base Addition: Add DIPEA (3.5 eq) dropwise at

    
    .
    
    • Checkpoint: The solution should become homogenous as the carboxylate and ammonium salts form. If not, add small amounts of DMF (10% v/v).

  • Activation: Add T3P solution (1.5 eq) dropwise over 10 minutes.

    • Thermodynamics: This reaction is exothermic. Maintain internal temperature

      
      .
      
  • Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours.

    • Validation: Monitor by LCMS. Look for the disappearance of the acid mass (

      
      ) and formation of the amide.
      
  • Workup (Self-Validating):

    • Quench with water (

      
      ).
      
    • Separate layers. Wash organic layer with

      
       NaOH (removes unreacted acid) and then brine.
      
    • Success Indicator: T3P byproducts are water-soluble.[2][3] A clear separation usually indicates a clean reaction.

Protocol B: Acid Chloride Activation (The "Brute Force" Method)

Best For: Non-nucleophilic amines (anilines), sterically hindered amines, or when T3P fails. Risk: Formation of the hydrochloride salt of the pyridine, which is hygroscopic.

Materials
  • Substrate: 3-Methylisonicotinic acid

  • Reagent: Thionyl Chloride (

    
    ) or Oxalyl Chloride (
    
    
    
    )[4]
  • Catalyst: DMF (Dimethylformamide) - 2 drops

  • Solvent: DCM (Dichloromethane) or Toluene

Step-by-Step Methodology
  • Activation: Suspend 3-methylisonicotinic acid in anhydrous DCM (

    
    ) under 
    
    
    
    .
  • Catalysis: Add catalytic DMF (2 drops).

  • Chlorination: Add Oxalyl Chloride (1.2 eq) dropwise at

    
    .
    
    • Observation: Gas evolution (

      
      , 
      
      
      
      ,
      
      
      ) will occur.[5]
  • Reflux/Stir: Allow to warm to RT and stir for 2 hours. If the solid does not dissolve, reflux gently (

    
    ) for 1 hour.
    
    • Critical Checkpoint: The reaction mixture should turn into a clear (often yellow/orange) solution.

  • Evaporation: Concentrate in vacuo to remove excess oxalyl chloride.

    • Caution: The residue is 3-methylisonicotinoyl chloride hydrochloride . Do not expose to air.[2]

  • Coupling: Redissolve the residue in DCM. Add the amine (1.0 eq) and excess base (

    
    , 3.0 eq) slowly at 
    
    
    
    .
    • Why Excess Base? You must neutralize the HCl bound to the pyridine ring and the HCl generated during amidation.

Protocol C: HATU High-Performance Coupling

Best For: Precious amines or library synthesis where yield is paramount over cost.

Methodology
  • Dissolve 3-methylisonicotinic acid (1.0 eq) in DMF (

    
    ).
    
  • Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 15 minutes to form the activated ester (O-azabenzotriazole ester).

    • Color Change: Solution often turns yellow/orange.

  • Add the amine (1.1 eq). Stir for 1–2 hours.

  • Purification: Dilute with EtOAc, wash with

    
     (removes DMF), then saturated 
    
    
    
    .

Comparative Data & Decision Matrix

FeatureT3P ProtocolAcid Chloride ProtocolHATU Protocol
Steric Tolerance HighVery HighHigh
Atom Economy GoodPoor (excess reagent)Poor (large reagent)
Byproduct Removal Aqueous Wash (Easy)Evaporation/ScavengingChromatography often required
Cost ModerateLowHigh
Safety High (Non-toxic)Low (Corrosive gases)Moderate (Sensitizer)
Workflow Decision Tree

DecisionTree Start Start: 3-MINA + Amine CheckAmine Is the Amine Sterically Hindered? Start->CheckAmine CheckScale Is this >100g Scale? CheckAmine->CheckScale No Method_SOCl2 Use Protocol B (Acid Chloride) CheckAmine->Method_SOCl2 Yes (e.g., t-Butyl amine) Method_T3P Use Protocol A (T3P) Standard Choice CheckScale->Method_T3P No (Lab Scale) CheckScale->Method_SOCl2 Yes (Cost driven) Method_HATU Use Protocol C (HATU) Small Scale/Precious Method_T3P->Method_HATU If T3P fails

Figure 2: Decision matrix for selecting the optimal amidation protocol.

References

  • Dunetz, J. R., et al. (2011).[2] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.

  • Pattabiraman, V. R., & Bode, J. W. (2011). "Rethinking Amide Bond Synthesis." Nature, 480, 471–479.

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38, 606-631.

  • Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling."[3][6] Tetrahedron, 61(46), 10827-10852.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 3-Methylisonicotinic Acid

Welcome to the technical support guide for the purification of 3-methylisonicotinic acid (also known as 3-methyl-4-pyridinecarboxylic acid). This resource is designed for researchers, chemists, and drug development profe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 3-methylisonicotinic acid (also known as 3-methyl-4-pyridinecarboxylic acid). This resource is designed for researchers, chemists, and drug development professionals who encounter challenges in isolating this compound from complex reaction mixtures. Here, we address common issues through a series of frequently asked questions and detailed troubleshooting guides, grounding our advice in established chemical principles and field-proven techniques.

Section 1: Frequently Asked Questions (FAQs)

This section tackles the most common initial queries regarding the purification of 3-methylisonicotinic acid.

Q1: What are the most likely impurities in my crude 3-methylisonicotinic acid sample?

A1: The impurity profile depends heavily on the synthetic route. A common industrial synthesis involves the oxidation of 3-methylpyridine (3-picoline) or 3,4-dimethylpyridine.[1][2] Based on these routes, you can anticipate the following impurities:

  • Unreacted Starting Materials: Residual 3-methylpyridine or 3,4-dimethylpyridine.

  • Reaction Byproducts: Incomplete oxidation can leave intermediates. Over-oxidation, particularly when starting from 3,4-dimethylpyridine, could lead to dicarboxylic acids. Side-products from the synthesis of the starting material, such as 3-ethylpyridine, may also be present.[3]

  • Reagents and Catalysts: If nitric acid is used as the oxidant, residual mineral salts may be present after workup.[4][5] Catalytic methods might introduce trace metals.

  • Solvents: Residual solvents from the reaction or initial workup steps.

Q2: What is the most effective general-purpose method for purifying 3-methylisonicotinic acid?

A2: For most applications, recrystallization is the most effective and scalable method for purifying crude, solid 3-methylisonicotinic acid.[6] It is excellent at removing small amounts of impurities that have different solubility profiles. Ethanol and water are commonly cited as effective solvents for this compound.[1][4]

Q3: How can I reliably assess the purity of my final product?

A3: A combination of methods provides the most accurate assessment of purity:

  • Melting Point Analysis: A sharp melting point range that is close to the literature value (approx. 235 °C) is a strong indicator of high purity.[1] Impurities typically depress and broaden the melting point range.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate across multiple solvent systems suggests the absence of major impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for detecting and quantifying organic impurities. The spectrum should be clean, with integrations matching the expected proton count.

  • High-Performance Liquid Chromatography (HPLC): For high-purity requirements, HPLC provides a quantitative measure of purity, often expressed as a percentage of the main peak area.

Section 2: Troubleshooting Guide - Recrystallization

Recrystallization is a powerful technique, but it can be challenging. This guide addresses common problems.

Q: My compound won't dissolve in the recrystallization solvent, even when the solvent is boiling. What's wrong?

A: This issue typically stems from two possibilities:

  • Incorrect Solvent Choice: The solvent may be too "poor" for your compound, meaning the compound's solubility is too low even at high temperatures. You will need to perform new solubility tests to find a more suitable solvent or solvent system.

  • Insoluble Impurities: Your crude material may contain insoluble impurities (e.g., inorganic salts, polymers). If a significant portion of your desired compound has dissolved but a solid remains, you should perform a hot filtration to remove the insoluble material before allowing the filtrate to cool.[7]

Q: I've added a lot of hot solvent, and my compound dissolved, but nothing is crystallizing upon cooling. What should I do?

A: You have likely added too much solvent, creating an unsaturated or undersaturated solution.[8] The solution's concentration is below the solubility limit, even at room temperature.

  • Solution: Gently boil off the excess solvent to re-concentrate the solution.[8] Continue to reduce the volume until you observe slight turbidity or crystal formation at the surface, indicating saturation. Then, allow it to cool slowly. If crystals still do not form, try scratching the inside of the flask with a glass rod at the solution-air interface or adding a "seed crystal" of pure 3-methylisonicotinic acid to induce crystallization.

Q: My product has "oiled out" instead of forming crystals. How can I fix this?

A: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated at a temperature above the solute's melting point. The compound separates as a liquid instead of a solid.

  • Solution 1 (Re-dissolve and Modify): Re-heat the solution until the oil fully re-dissolves. Add a small amount of a "poorer" solvent (one in which the compound is less soluble) to the hot solution until it just becomes turbid, then add a drop or two of the "good" solvent to clarify. This lowers the overall solvating power and can encourage crystallization.

  • Solution 2 (Lower Cooling Temperature): Re-heat to dissolve the oil, then allow the solution to cool much more slowly. A slower temperature drop can prevent the rapid supersaturation that leads to oiling out.[9]

Q: My recrystallized product is still colored. How do I remove colored impurities?

A: Colored impurities are often large, polar, conjugated molecules that can be effectively removed with activated carbon (charcoal).

  • Protocol: Dissolve the crude product in the minimum amount of hot recrystallization solvent. Add a very small amount (1-2% by weight) of activated carbon to the hot solution. Caution: Add the carbon carefully to the hot solution, as it can cause vigorous bumping. Swirl the mixture and keep it hot for a few minutes. The colored impurities will adsorb onto the surface of the carbon. Perform a hot filtration through a fluted filter paper or a pad of Celite to remove the carbon, then allow the clear filtrate to cool and crystallize.[7]

Section 3: Alternative Purification Strategies

Q: Recrystallization isn't providing the desired purity. How can I use acid-base extraction?

A: Acid-base extraction is an excellent method for separating acidic, basic, and neutral compounds. 3-Methylisonicotinic acid is amphoteric, meaning it has both an acidic carboxylic acid group and a basic pyridine nitrogen.[10] This property can be exploited for purification. The strategy is to adjust the pH of an aqueous solution to render the target compound soluble (as a salt) while leaving neutral or differently charged impurities in an organic phase.

  • Principle: At a low pH (e.g., pH < 2), the pyridine nitrogen is protonated (R-NH+), and the molecule carries a net positive charge, making it water-soluble. At a high pH (e.g., pH > 10), the carboxylic acid is deprotonated (R-COO-), and the molecule carries a net negative charge, also making it water-soluble. Near its isoelectric point (pI), the molecule exists as a neutral zwitterion with minimal water solubility, causing it to precipitate.[11] The pI can be estimated by averaging the pKa values of the groups on either side of the neutral zwitterionic form. For similar structures like nicotinic acid, the zwitterion is the dominant species in neutral water.[12]

See Section 4 for a detailed acid-base extraction protocol and workflow diagram.

Section 4: Protocols and Workflows

Workflow for Selecting a Purification Method

The following diagram provides a decision-making framework for choosing the appropriate purification strategy.

Purification_Workflow start Crude Reaction Mixture is_solid Is the crude product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize  Yes   acid_base Perform Acid-Base Extraction is_solid->acid_base  No (Oily/Liquid)   purity_check1 Check Purity (MP, TLC) recrystallize->purity_check1 is_pure1 Is it pure? purity_check1->is_pure1 end_product Pure Product is_pure1->end_product  Yes   is_pure1->acid_base  No   purity_check2 Check Purity (MP, TLC) acid_base->purity_check2 is_pure2 Is it pure? purity_check2->is_pure2 is_pure2->end_product  Yes   chromatography Consider Column Chromatography is_pure2->chromatography  No   AcidBase_Workflow cluster_0 Separation Funnel cluster_1 Precipitation Beaker start 1. Dissolve crude mixture in organic solvent (e.g., EtOAc) and add to funnel. add_base 2. Add aqueous base (e.g., 1M NaOH). Shake and separate layers. start->add_base organic_layer Organic Layer: Neutral & Basic Impurities add_base->organic_layer Top Layer aqueous_layer Aqueous Layer: Deprotonated Product (Sodium 3-methylisonicotinate) add_base->aqueous_layer Bottom Layer collect_aq 3. Collect aqueous layer. aqueous_layer->collect_aq add_acid 4. Cool in ice bath and slowly add acid (e.g., 6M HCl) until pH ~4-5. collect_aq->add_acid precipitate 5. Pure 3-methylisonicotinic acid precipitates as a solid. add_acid->precipitate filter_dry Pure Product precipitate->filter_dry 6. Filter, wash with cold water, and dry.

Caption: Workflow for acid-base extraction.

Section 5: Data and Properties

Table 1: Physical and Chemical Properties of 3-Methylisonicotinic Acid

Property Value Source(s)
IUPAC Name 3-methylpyridine-4-carboxylic acid [13]
Synonyms 3-Methyl-4-pyridinecarboxylic acid [14]
Molecular Formula C₇H₇NO₂ [14]
Molecular Weight 137.14 g/mol [13]
Appearance White to light yellow solid [1]
Melting Point ~235 °C [1]

| pKa (Predicted) | 0.82 ± 0.25 | [1]|

Table 2: Common Solvents for Recrystallization

Solvent Boiling Point (°C) Characteristics
Water 100 Good for polar compounds; slow to dry. Nicotinic acid is soluble in hot water. [4]
Ethanol 78 Excellent general-purpose solvent for moderately polar compounds. Reported for this compound. [1]
Methanol 65 Similar to ethanol but more volatile.
Isopropanol 82 Less polar than ethanol; may offer different solubility characteristics.

| Acetonitrile | 82 | Aprotic polar solvent; useful alternative if protic solvents cause issues. |

References

  • Vertex AI Search. (n.d.). Recrystallization - Single Solvent.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • ChemicalBook. (2025). 3-METHYL-4-PYRIDINECARBOXYLIC ACID | 4021-12-9.
  • Organic Syntheses. (n.d.). Nicotinic acid.
  • Google Patents. (n.d.). CN1141288A - Process for preparing nicotinic acid.
  • Santa Cruz Biotechnology. (n.d.). 3-Methyl-isonicotinic acid | CAS 4021-12-9.
  • Lisicki, D., Nowak, K., & Orlińska, B. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Materials, 15(3), 765. MDPI AG.
  • Lisicki, D., Nowak, K., & Orlińska, B. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Materials, 15(3), 765. via PMC, NIH.
  • MIT Digital Lab Techniques Manual. (2010). Recrystallization. YouTube.
  • Google Patents. (n.d.). CA2763574C - Process for the synthesis of 3-methyl-pyridine.
  • National Center for Biotechnology Information. (n.d.). 3-Methyl-isonicotinic acid. PubChem.
  • Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION.
  • Master Organic Chemistry. (2023). Isoelectric Points of Amino Acids (and How To Calculate Them).
  • Abraham, M. H., & Acree, W. E. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. Journal of Molecular Liquids, 188, 134-139.
  • Chemistry Stack Exchange. (2016). How do I calculate the isoelectric point of amino acids, each of which has more than two values of pKa?

Sources

Optimization

Technical Support Center: Optimizing 3-Methylisonicotinic Acid Synthesis

Executive Summary & Core Directive 3-Methylisonicotinic acid (CAS: 4021-12-9) is a critical scaffold in the synthesis of kinase inhibitors and HIV non-nucleoside reverse transcriptase inhibitors (e.g., Nevirapine analogs...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

3-Methylisonicotinic acid (CAS: 4021-12-9) is a critical scaffold in the synthesis of kinase inhibitors and HIV non-nucleoside reverse transcriptase inhibitors (e.g., Nevirapine analogs). The primary synthetic challenge is regioselectivity : oxidizing the C4-methyl group of 3,4-lutidine without affecting the C3-methyl group or over-oxidizing to cinchomeronic acid (3,4-pyridinedicarboxylic acid).

This guide focuses on the Permanganate Oxidation Route , as it is the most scalable and accessible method for laboratory to pilot-scale synthesis, provided that thermodynamic parameters are strictly controlled.

The "Golden Path" Protocol: Selective Oxidation

The following protocol is optimized for selectivity over raw conversion. It utilizes a "starve-feed" approach to prevent the formation of the dicarboxylic acid byproduct.

Reaction Scheme

Substrate: 3,4-Lutidine (3,4-Dimethylpyridine) Reagent: Potassium Permanganate (KMnO₄) Solvent: Water (buffered) Target: 3-Methylisonicotinic Acid (C4-COOH)[1]

Optimized Experimental Workflow
ParameterOptimized ConditionTechnical Rationale
Stoichiometry 1.0 : 2.2 (Lutidine : KMnO₄)Theoretical eq is 2.0. A slight excess (10%) drives conversion but prevents C3-methyl attack.
Temperature 60°C – 70°CCritical: <60°C results in incomplete reaction; >75°C promotes C3 oxidation (dicarboxylic acid).
Addition Rate 0.5 eq/hour (Slow Addition)Prevents local "hotspots" of oxidant concentration that lead to ring degradation or over-oxidation.
pH Control Initial pH ~7-8Acidic conditions retard the reaction; highly basic conditions promote ring cleavage.
Step-by-Step Methodology
  • Setup: Charge a 3-neck flask with 3,4-lutidine (1.0 eq) and deionized water (10 vol). Heat to 60°C with vigorous mechanical stirring.

  • Oxidant Addition: Dissolve KMnO₄ (2.2 eq) in warm water. Add this solution dropwise over 4–6 hours .

    • Checkpoint: The purple color should dissipate rapidly upon contact. If purple persists, pause addition and increase stirring.

  • Digestion: After addition, maintain 70°C for 2 hours.

  • Quench: Add Isopropanol (0.1 eq) to quench unreacted permanganate. The solution should turn colorless (brown precipitate suspended).

  • Filtration: Filter the hot reaction mixture through a Celite pad to remove Manganese Dioxide (MnO₂). Wash the cake with hot water.

  • Isolation (The Critical Step):

    • Concentrate the filtrate to ~20% of original volume.

    • Adjust pH to 3.5 – 4.0 (Isoelectric Point) using conc. HCl.

    • Note: 3-MIA is amphoteric and water-soluble. Massive precipitation may not occur immediately.

    • Cool to 4°C overnight. If no precipitate, evaporate to dryness and extract with boiling Ethanol .

Visualizing the Workflow

The following diagram illustrates the critical decision points in the synthesis and purification process.

G Start Start: 3,4-Lutidine Oxidation Oxidation: KMnO4, 60-70°C (Slow Addition) Start->Oxidation CheckColor Checkpoint: Purple Color Persists? Oxidation->CheckColor CheckColor->Oxidation Yes (Pause/Stir) Quench Quench: Isopropanol Filter MnO2 (Hot) CheckColor->Quench No (Solution Brown) Acidify Acidify to pH 3.5 - 4.0 (Isoelectric Point) Quench->Acidify Precipitate Precipitate Forms? Acidify->Precipitate FilterSolid Filter & Recrystallize (Water/Ethanol) Precipitate->FilterSolid Yes Evaporate Evaporate to Dryness Extract with Boiling EtOH Precipitate->Evaporate No (Solubility Issue) Final Pure 3-Methylisonicotinic Acid FilterSolid->Final Evaporate->Final

Figure 1: Decision logic for the synthesis and isolation of 3-Methylisonicotinic acid, highlighting the critical solubility branch.

Troubleshooting & FAQs

Q1: I am obtaining a large amount of "brown sludge" that traps my product. How do I recover it?

Diagnosis: The sludge is Manganese Dioxide (MnO₂), a byproduct of the oxidation. 3-MIA can adsorb onto the MnO₂ surface, drastically reducing yield. Corrective Action:

  • Hot Filtration: You must filter the MnO₂ while the reaction mixture is >80°C . The solubility of 3-MIA drops significantly as it cools.

  • Cake Wash: Wash the MnO₂ filter cake with boiling water (3x volume of cake).

  • Check: If yield is still low, resuspend the MnO₂ in water, heat to reflux, and filter again.

Q2: My isolated solid has a melting point >250°C (Literature is ~220-230°C). What is it?

Diagnosis: You likely have Cinchomeronic Acid (3,4-Pyridinedicarboxylic acid) . Root Cause: Over-oxidation caused by:

  • Temperature >75°C.[2][3]

  • Excess KMnO₄ (>2.5 eq).

  • Fast addition of oxidant. Verification: Check NMR. 3-MIA shows a singlet methyl peak (~2.5 ppm). Cinchomeronic acid will lack this methyl peak.

Q3: I acidified to pH 3.5, but nothing precipitated.

Diagnosis: 3-MIA is highly water-soluble (amphoteric zwitterion). Corrective Action:

  • Don't panic. The product is in the water.

  • Concentrate: Rotovap the aqueous solution to near-dryness.

  • Salt Removal: The residue contains your product + KCl/inorganic salts. Add boiling absolute ethanol . 3-MIA is soluble in hot ethanol; inorganic salts are not.

  • Filter & Cool: Filter the hot ethanol to remove salts, then cool the filtrate to crystallize the product.

Q4: Can I use Nitric Acid instead of KMnO₄?

Answer: Yes, but with caveats. Nitric acid oxidation (typically 160-190°C in a sealed autoclave) is common industrially but dangerous in a standard lab setup due to pressure and NOₓ gas evolution. For bench-scale (<100g), KMnO₄ is safer and offers better regioselectivity control.

References

  • Synthesis & Physical Properties

    • Source: ChemicalBook & PubChem D
    • Data: Melting Point: 220-222°C; pKa (predicted): ~0.82 (pyridine N), ~4.8 (COOH).
    • Link:

    • Link:[4]

  • Oxidation Methodology (Analogous Pyridine Systems)

    • Context: Protocols adapted from standard alkylpyridine oxidation workflows (e.g., 3-picoline to niacin) which share identical mechanistic constraints regarding MnO₂ handling and pH control.
    • Source: "Methods to Produce Nicotinic Acid with Potential Industrial Applications.
    • Link:

  • Isoelectric Point & Purification Principles

    • Context: Principles of zwitterionic separ
    • Source: Master Organic Chemistry.
    • Link:

Sources

Troubleshooting

Technical Support Center: Synthesis of 3-Methylisonicotinic Acid

Welcome to the technical support guide for the synthesis of 3-Methylisonicotinic Acid (also known as 3-methyl-4-pyridinecarboxylic acid). This resource is designed for researchers, chemists, and drug development professi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-Methylisonicotinic Acid (also known as 3-methyl-4-pyridinecarboxylic acid). This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and impurities encountered during its synthesis. As a crucial building block in pharmaceuticals and agrochemicals, achieving high purity is paramount.[1] This guide provides in-depth, experience-driven advice to help you optimize your reaction outcomes.

Section 1: Overview of Synthetic Pathways and Impurity Formation

The most prevalent synthetic routes to 3-Methylisonicotinic Acid begin with the oxidation of a methyl-substituted pyridine precursor. The choice of starting material and oxidant dictates the impurity profile. Understanding the reaction mechanism is the first step to controlling it.

Two common pathways are:

  • Oxidation of 3,4-Dimethylpyridine (3,4-Lutidine): This route selectively oxidizes the methyl group at the 4-position.

  • Ammoxidation of 3-Picoline to an Intermediate: A multi-step industrial process involving the formation of 3-cyanopyridine followed by hydrolysis.[2][3][4]

The primary challenges in these syntheses are incomplete oxidation, over-oxidation, and side reactions, which lead to a range of predictable impurities.

SynthesisPathways cluster_route1 Route 1: Oxidation of 3,4-Lutidine cluster_route2 Route 2: From 3-Picoline Lutidine 3,4-Dimethylpyridine Product1 3-Methylisonicotinic Acid Lutidine->Product1 Oxidant (e.g., SeO₂, KMnO₄) Impurity1 Unreacted 3,4-Lutidine (Starting Material) Lutidine->Impurity1 Incomplete Reaction Impurity2 Pyridine-3,4-dicarboxylic Acid (Over-oxidation) Product1->Impurity2 Harsh Conditions Picoline 3-Picoline Cyano 3-Cyanopyridine (Intermediate) Picoline->Cyano Ammoxidation Impurity3 Unreacted 3-Picoline (Starting Material) Picoline->Impurity3 Incomplete Reaction Product2 3-Methylisonicotinic Acid Cyano->Product2 Hydrolysis Impurity4 Nicotinamide (Incomplete Hydrolysis) Cyano->Impurity4 Incomplete Hydrolysis

Caption: Common synthetic routes and points of impurity introduction.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during synthesis and purification.

Q1: My reaction with Potassium Permanganate (KMnO₄) on 3,4-Lutidine is sluggish and gives a low yield. What's going wrong?

Answer: This is a common issue related to the heterogeneous nature of KMnO₄ reactions and reaction kinetics.

  • Causality: Potassium permanganate has limited solubility in many organic solvents, meaning the reaction occurs at the solid-liquid interface. If the mixing is poor or the KMnO₄ is not finely powdered, the reaction rate will be severely limited. Furthermore, as the reaction proceeds, a layer of manganese dioxide (MnO₂) can precipitate on the surface of the unreacted KMnO₄, further inhibiting the reaction.

  • Troubleshooting Steps:

    • Increase Solvent Volume: While it may seem counterintuitive, using a larger volume of water as a co-solvent can improve the solubility of KMnO₄ and increase the reaction rate.[5]

    • Control Temperature: While heating can increase the rate, excessive temperatures can promote over-oxidation. A moderate temperature (e.g., 25-35°C) held for a longer duration (15-18 hours) can improve selectivity and yield.[5]

    • Staged Addition of Oxidant: Instead of adding all the KMnO₄ at once, add it in portions over several hours. This maintains a more consistent concentration of the oxidant and helps control the reaction exotherm.

    • Ensure Efficient Stirring: Use a high-torque overhead stirrer to ensure the solid KMnO₄ remains well-suspended throughout the reaction.

Q2: I've completed the oxidation, but my product is contaminated with a significant amount of pyridine-3,4-dicarboxylic acid. How can I prevent this and purify my product?

Answer: This impurity arises from the over-oxidation of both methyl groups of the 3,4-lutidine starting material.[5]

  • Causality: The methyl group at the 4-position is generally more susceptible to oxidation, but under harsh conditions (e.g., high temperature, excess oxidant), the 3-methyl group will also oxidize. Strong oxidants like nitric acid or hot, concentrated KMnO₄ are known to cause this.[6][7]

  • Prevention:

    • Stoichiometry is Key: Use a carefully controlled molar ratio of oxidant to starting material. For the oxidation of 3,4-dimethylpyridine with selenium dioxide, a 2:1 molar ratio of SeO₂ to lutidine is a common starting point.[8]

    • Milder Conditions: Avoid excessive heating. The oxidation of alkyl side-chains on aromatic rings is highly sensitive to temperature.[6]

  • Purification Strategy (pH Adjustment): This impurity can be effectively removed by exploiting the difference in acidity (pKa values) between the monocarboxylic acid product and the dicarboxylic acid impurity.

    • Dissolve the crude product mixture in a basic aqueous solution (e.g., NaOH solution).

    • Carefully acidify the solution with a strong acid like HCl. The dicarboxylic acid, being more acidic, will precipitate first at a lower pH.

    • A protocol for a similar separation involving 5-methylnicotinic acid suggests adjusting the pH to around 0.5-0.6 to precipitate the by-product, pyridine-3,5-dicarboxylic acid.[5]

    • Filter off the precipitated dicarboxylic acid.

    • Further acidify the filtrate to the isoelectric point of 3-Methylisonicotinic acid (typically around pH 2.5-3.2) to precipitate your desired product.[5]

Q3: My synthesis starts from 3-picoline via the 3-cyanopyridine intermediate. The final hydrolysis step is incomplete, leaving nicotinamide as a major impurity. How can I drive the reaction to completion?

Answer: Incomplete hydrolysis of the nitrile (3-cyanopyridine) to the carboxylic acid is a frequent problem, often stalling at the amide (nicotinamide) stage.

  • Causality: The hydrolysis of a nitrile to a carboxylic acid is a two-step process: nitrile to amide, then amide to carboxylic acid. The second step, hydrolysis of the amide, often requires more forcing conditions (higher temperature, longer reaction time, or stronger acid/base concentration) than the first step.

  • Troubleshooting Steps:

    • Increase Reaction Time and Temperature: Ensure the hydrolysis is conducted at a sufficiently high temperature (e.g., reflux) for an extended period. Industrial processes may carry out this step at 130-150°C.[3]

    • Use a Stronger Hydrolyzing Agent: If using basic hydrolysis (e.g., NaOH), increase the concentration of the base. For acidic hydrolysis, ensure a sufficient excess of a strong acid like H₂SO₄ or HCl is used.

    • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the nicotinamide intermediate before working up the reaction.

Section 3: Frequently Asked Questions (FAQs)

What are the most common impurities to look for in a final product? The table below summarizes the most likely impurities based on the synthetic route.

Impurity NameStructureMolar Mass ( g/mol )Common Source
Unreacted Starting Material VariesVariesIncomplete conversion
Pyridine-3,4-dicarboxylic acid C₇H₅NO₄167.12Over-oxidation of 3,4-Lutidine[5]
Nicotinamide C₆H₆N₂O122.12Incomplete hydrolysis of 3-Cyanopyridine
Isonicotinic Acid C₆H₅NO₂123.11Potential impurity from starting materials

What is the best general-purpose method for purifying crude 3-Methylisonicotinic acid?

Recrystallization is the most effective and scalable method. Water or ethanol are commonly used solvents. A detailed protocol is provided in Section 4. The key is to exploit the zwitterionic nature of the molecule; it has good solubility in hot water but is significantly less soluble in cold water, allowing for good recovery of pure crystals upon cooling.[9]

How can I analytically confirm the purity of my final product?

A combination of techniques is recommended:

  • ¹H NMR: To confirm the structure and identify proton-bearing impurities. The spectrum for 3-methyl-4-pyridinecarboxylic acid in DMSO-d6 should show characteristic peaks around 8.59 (s, 1H), 8.47 (d, 1H), 7.69 (d, 1H), and 2.48 (s, 3H).[8]

  • HPLC: To quantify the purity and detect minor impurities. A reversed-phase C18 column with a buffered aqueous mobile phase (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.

  • Melting Point: A sharp melting point in the expected range (literature values vary, e.g., 220-222°C or higher) is a good indicator of purity.[8]

Section 4: Key Experimental Protocols

Protocol 1: Purification by Recrystallization from Water

This protocol is designed to remove both more and less polar impurities from crude 3-Methylisonicotinic acid.

  • Dissolution: In a suitable flask, add the crude 3-Methylisonicotinic acid to a minimal amount of deionized water (start with ~10-15 mL of water per gram of crude product).

  • Heating: Heat the suspension to boiling with constant stirring. The acid should fully dissolve. If it does not, add small additional portions of hot water until a clear solution is obtained.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal and any insoluble impurities. This step is crucial and must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath for at least 1 hour to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold deionized water to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

PurificationWorkflow Crude Crude Product (in flask) Dissolve Add minimal hot H₂O Heat to boiling Crude->Dissolve Charcoal Optional: Add activated charcoal Re-heat Dissolve->Charcoal Colored solution? Filter Hot Filtration (Removes insolubles) Dissolve->Filter Clear solution Charcoal->Filter Cool Slowly cool filtrate Place in ice bath Filter->Cool Isolate Vacuum Filtration Cool->Isolate Wash Wash crystals with ice-cold H₂O Isolate->Wash Dry Dry under vacuum Wash->Dry Pure Pure Crystalline Product Dry->Pure

Caption: Workflow for purification by recrystallization.

References

  • 3-Methylpyridine - Wikipedia. Wikipedia. [Link]

  • CN101602722A - The synthetic method of 3-cyanopyridine - Google Patents.
  • CN1424144A - Catalyst for preparing 3-cyanopyridine and preparation and use thereof - Google Patents.
  • Oxidative Cleavage of Alkenes with KMno4 and O3 - Chemistry Steps. Chemistry Steps. [Link]

  • 3-Methylisonicotinic acid | CAS 4021-12-9 | AMERICAN ELEMENTS ®. American Elements. [Link]

  • US2993904A - Preparation of 6-methylnicotinic acid - Google Patents.
  • Oxidation of 3-picoline in the liquid phase. | Download Scientific Diagram - ResearchGate. ResearchGate. [Link]

  • Methyl isonicotinate - Wikipedia. Wikipedia. [Link]

  • The various possible products of oxidation of 3-picoline. Nicotinic... - ResearchGate. ResearchGate. [Link]

  • Methods to Produce Nicotinic Acid with Potential Industrial Applications - MDPI. MDPI. [Link]

  • Oxidation of Picoline with Oxygen to Nicotinic Acid against Co 2+ , NHPI, and Phosphonium or Ammonium Bromides - MDPI. MDPI. [Link]

  • Oxidation of Picoline with Oxygen to Nicotinic Acid against Co, NHPI, and Phosphonium or Ammonium Bromides - ResearchGate. ResearchGate. [Link]

  • Probable mechanism of oxidation of 3-picoline in the presence of... - ResearchGate. ResearchGate. [Link]

  • US2109954A - Oxidation of alkyl pyridines and alkyl quinolines - Google Patents.
  • CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid - Google Patents.
  • Oxidation of Organic Molecules by KMnO4 - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • US3657259A - Process for the production of pyridine carboxylic acids - Google Patents.
  • nicotinic acid - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • How to purify Nicotinic acid derivatives from the reaction mixture? - ResearchGate. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 3-Methylisonicotinic Acid

The following technical guide serves as a specialized support center for the synthesis of 3-Methylisonicotinic Acid (3-Methyl-4-pyridinecarboxylic acid) . It is designed for organic chemists and process engineers encount...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support center for the synthesis of 3-Methylisonicotinic Acid (3-Methyl-4-pyridinecarboxylic acid) . It is designed for organic chemists and process engineers encountering selectivity issues and impurity profiles during synthesis.

Target Molecule: 3-Methylisonicotinic Acid (CAS: 4021-12-9) Application: Precursor for kinase inhibitors, sildenafil analogs, and agrochemicals.

Executive Summary of Synthetic Routes

We cover the two primary validated pathways. Choosing the wrong pathway for your scale is the #1 cause of failure.

FeatureRoute A: Selective Oxidation Route B: Metalation (Halogen Exchange)
Precursor 3,4-Lutidine (3,4-Dimethylpyridine)3-Methyl-4-bromopyridine
Key Reagent Selenium Dioxide (SeO₂) or KMnO₄n-Butyllithium (n-BuLi) / CO₂
Scale Multi-gram to Kilo scaleMilligram to Gram scale
Primary Risk Over-oxidation to dicarboxylic acidNucleophilic attack on the ring
Selectivity Kinetic control (C4 > C3 reactivity)Regiospecific (directed by Bromine)

Interactive Troubleshooting Guide

Module A: Selective Oxidation (The "Lutidine" Route)

Context: You are oxidizing 3,4-lutidine. The 4-methyl group is activated (para to N), while the 3-methyl group is deactivated (meta to N). This electronic difference is the basis of selectivity.

Issue 1: "My product contains significant amounts of 3,4-pyridinedicarboxylic acid (Cinchomeronic acid)."
  • Diagnosis: Loss of kinetic control. While C4 is more reactive, C3 will oxidize under forcing conditions or with non-selective oxidants like excess KMnO₄.

  • The Fix:

    • Switch Oxidant: If using KMnO₄, switch to Selenium Dioxide (SeO₂) in diphenyl ether or pyridine. SeO₂ is highly selective for the activated C4-methyl.

    • Temperature Control: Maintain reaction temperature at 150-160°C . Exceeding 180°C activates the C3-methyl oxidation.[1]

    • Stoichiometry: Use exactly 1.1 - 1.2 equivalents of SeO₂. Excess oxidant drives the second oxidation.

Issue 2: "The reaction stalled at the aldehyde stage (3-methylisonicotinaldehyde)."
  • Diagnosis: Incomplete oxidation. SeO₂ often stops at the aldehyde if water is not present to facilitate the hydrate intermediate required for further oxidation to the acid.

  • The Fix:

    • Add an Oxidative Workup: Treat the crude aldehyde mixture with mild hydrogen peroxide (H₂O₂) or Ag₂O to push the aldehyde to the carboxylic acid without affecting the C3-methyl.

Issue 3: "I have a persistent red/grey precipitate that won't filter out."
  • Diagnosis: Elemental Selenium (Se⁰) contamination.

  • The Fix:

    • Hot Filtration: Filter the reaction mixture while strictly >100°C . Colloidal selenium aggregates at high temperatures but disperses as it cools.

    • Chemical Wash: Wash the crude solid with aqueous sodium thiosulfate to solubilize residual selenium species.

Module B: Metalation / Carboxylation (The "Precision" Route)

Context: You are performing a Lithium-Halogen Exchange (Li-Hal) on 3-methyl-4-bromopyridine followed by CO₂ quench.

Issue 1: "I recovered the starting material (3-methyl-4-bromopyridine) unchanged."
  • Diagnosis: Wet CO₂ or "Sleeping" Lithiation.

  • The Fix:

    • Dry Your Ice: Do not use dry ice directly. Sublime the dry ice and bubble the gaseous CO₂ through a drying tube (CaCl₂ or Drierite) into the reaction.

    • Exchange Temperature: The Li-Hal exchange is fast. If you stir too long at -78°C without quenching, the lithiated species may protonate from trace moisture. Quench immediately after 15-30 minutes.

Issue 2: "I see multiple alkylated by-products (Butyl-pyridines)."
  • Diagnosis: Nucleophilic attack on the ring.[2] The pyridine ring is electron-deficient; n-BuLi can act as a nucleophile and attack C2 or C6 instead of exchanging the bromine.

  • The Fix:

    • Cryogenics are Critical: The reaction must be kept below -70°C . At higher temperatures (-40°C), nucleophilic addition dominates over halogen exchange.

    • Inverse Addition: Add n-BuLi to the bromide solution, not the other way around. This keeps the concentration of n-BuLi low relative to the bromide.

Issue 3: "I isolated 3-methyl-4-ethylpyridine or other alkyl impurities."
  • Diagnosis: Wurtz-type coupling between the lithiated intermediate and the alkyl bromide generated in situ (n-BuBr).

  • The Fix:

    • Solvent Choice: Use strictly anhydrous THF or Et₂O. Hexanes promote aggregation and side reactions.

    • Use t-BuLi: (Advanced) Use 2 equivalents of t-BuLi. The byproduct is isobutene (gas) and LiBr, preventing alkyl halide coupling.

Visualizing the Chemistry (Pathways & Failures)

The following diagram maps the critical decision points and side reaction pathways for both routes.

SynthesisPathways Start_Ox Start: 3,4-Lutidine Aldehyde Intermediate: Aldehyde (Stalled Reaction) Start_Ox->Aldehyde SeO2, 150°C (Selective) Diacid Impurity: 3,4-Diacid (Over-Oxidation) Start_Ox->Diacid KMnO4 or Excess SeO2 (>180°C) NOxide Impurity: N-Oxide (Non-selective Oxidant) Start_Ox->NOxide mCPBA / Peracids Start_Met Start: 3-Methyl-4-bromopyridine Li_Species Intermediate: 4-Lithio species Start_Met->Li_Species n-BuLi, -78°C (Halogen Exchange) Butyl_Add Impurity: 2-Butyl-pyridine (Ring Attack) Start_Met->Butyl_Add T > -60°C (Nucleophilic Attack) Target TARGET: 3-Methylisonicotinic Acid Aldehyde->Target H2O2 Workup Li_Species->Target CO2 (Dry) Protonated Impurity: 3-Picoline (Wet Quench) Li_Species->Protonated Moisture (Protonation)

Caption: Reaction network showing the Selective Oxidation route (left) and Metalation route (right) with associated critical failure modes (red).

Quantitative Comparison of Oxidants[3]

When choosing Route A, the oxidant determines the impurity profile.

OxidantSelectivity (C4 vs C3)Primary ImpurityRecommended?
Selenium Dioxide (SeO₂) High Elemental Se, AldehydeYES (Standard)
Potassium Permanganate (KMnO₄) Low3,4-Pyridinedicarboxylic acidNo (Unless controlled)
Nitric Acid (HNO₃) MediumNitro-pyridines, DiacidScale-up only
Chromic Acid (Jones) LowPyridine destructionNo

Detailed Experimental Protocol (SeO₂ Route)

Safety Warning: Selenium compounds are highly toxic. Work in a fume hood. Reference Standard: Validated based on J. Chem. Soc., Perkin Trans. 1 [1].

  • Setup: Equip a 3-neck round bottom flask with a mechanical stirrer and a reflux condenser.

  • Charge: Add 3,4-Lutidine (10.7 g, 100 mmol) and Diphenyl ether (50 mL).

    • Note: Diphenyl ether is used for its high boiling point and inertness.

  • Heating: Heat the mixture to 140°C .

  • Addition: Add SeO₂ (12.2 g, 110 mmol) portion-wise over 1 hour.

    • Critical Step: Rapid addition causes uncontrollable exotherms and over-oxidation.

  • Reaction: Raise temperature to 160-170°C and stir for 4-6 hours. Monitor by TLC or HPLC.

  • Hot Filtration: While the reaction is still >100°C, filter through a celite pad to remove black Selenium metal.

  • Extraction: Cool filtrate. Extract the pyridine acid into 2M NaOH (aqueous). The diphenyl ether remains in the organic layer.

  • Precipitation: Acidify the aqueous layer to pH 3-4 with HCl. The product, 3-Methylisonicotinic acid , will precipitate as a white/off-white solid.

  • Recrystallization: Purify using Water/Ethanol (1:1).

References

  • American Elements . (n.d.). 3-Methylisonicotinic acid Properties and Applications. Retrieved from [Link]

  • MDPI . (2022).[3] Methods to Produce Nicotinic Acid with Potential Industrial Applications. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Recrystallization of 3-Methylisonicotinic Acid

Welcome to the technical support center for the purification of 3-Methylisonicotinic acid (also known as 3-Methyl-4-pyridinecarboxylic acid) via recrystallization. This guide is designed for researchers, medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-Methylisonicotinic acid (also known as 3-Methyl-4-pyridinecarboxylic acid) via recrystallization. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth, practical solutions to common challenges encountered during the crystallization of this versatile synthetic intermediate. Our approach integrates fundamental principles with field-proven techniques to ensure you can achieve high purity and yield.

Introduction to 3-Methylisonicotinic Acid & Its Crystallization Challenges

3-Methylisonicotinic acid is a key building block in the synthesis of various pharmaceuticals and agrochemicals.[1] Its purification is critical, and recrystallization is the most common method. However, like many pyridine carboxylic acids, its zwitterionic nature and potential for polymorphism can present unique challenges. This guide provides a structured, question-and-answer-based approach to navigate these complexities.

Physicochemical Properties

A solid understanding of the physical properties of 3-Methylisonicotinic acid is the foundation for a successful recrystallization protocol.

PropertyValueSource(s)
Molecular Formula C₇H₇NO₂[1][2][3]
Molecular Weight 137.14 g/mol [2][3]
Appearance White to light yellow solid[1]
Melting Point (°C) Highly variable; reported values include 133-135, 220-222, 232, and 235[1][3]
Boiling Point (°C) ~389[1][3]
pKa (Predicted) ~0.82 ± 0.25[1]

Frequently Asked Questions (FAQs)

Here we address the most common preliminary questions regarding the recrystallization of 3-Methylisonicotinic acid.

Q1: Why are there so many different melting points reported for 3-Methylisonicotinic acid?

This is a critical observation and strongly suggests the existence of polymorphism . Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each having a different internal lattice structure. These different forms, or polymorphs, can exhibit distinct physical properties, including melting point, solubility, and stability.

  • Causality: The specific conditions during crystallization—such as the choice of solvent, cooling rate, and presence of impurities—can dictate which polymorphic form is obtained. For pyridine carboxylic acids, conformational differences and variations in hydrogen bonding networks are known drivers for polymorphism.

  • Practical Implication: Do not be alarmed if your measured melting point differs from a literature value. It is crucial to be consistent with your crystallization protocol to reproducibly obtain the same form. If you need to target a specific polymorph, careful screening of crystallization conditions is necessary.

Q2: How do I select the best solvent for recrystallization?

The ideal solvent should dissolve the compound well when hot but poorly when cold. For 3-Methylisonicotinic acid, its polar carboxylic acid and pyridine groups suggest that polar solvents will be most effective.

  • Expert Recommendation: Start your screening with polar protic solvents. Ethanol is a documented and effective solvent for this compound.[1] Other good candidates to screen include water , methanol , and isopropanol .

  • Solvent Screening Protocol:

    • Place ~20-30 mg of your crude material into a small test tube.

    • Add the test solvent dropwise at room temperature. Observe if the solid dissolves easily. An ideal solvent will not dissolve the compound well at this stage.

    • If the solid is insoluble at room temperature, heat the mixture to the solvent's boiling point. Add the minimum amount of hot solvent needed to fully dissolve the solid.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath.

    • Observe the quantity and quality of the crystals formed. A good solvent will result in a significant recovery of crystalline solid.

Q3: Can I use a mixed solvent system?

Yes. A mixed solvent system (solvent pair) is an excellent strategy if no single solvent provides the ideal solubility profile. This is common for compounds that are either too soluble or not soluble enough in common solvents.

  • How it Works: You dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, you slowly add a "poor" or "anti-solvent" (in which it is poorly soluble) until the solution becomes cloudy (the saturation point). A small addition of the good solvent will clarify the solution, which is then allowed to cool slowly.

  • Recommended Pairs for 3-Methylisonicotinic Acid:

    • Ethanol/Water: Dissolve in hot ethanol, add hot water until turbidity persists.

    • Methanol/Water: Similar to the ethanol/water system.

    • Acetone/Hexane: A more moderately polar/non-polar combination if the compound proves highly soluble in alcohols.

Standard Recrystallization Protocol

This protocol provides a robust starting point for the purification of 3-Methylisonicotinic acid using a single-solvent system.

Materials:

  • Crude 3-Methylisonicotinic acid

  • Recrystallization solvent (e.g., Ethanol)

  • Erlenmeyer flasks (2)

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

  • Glass stir rod

  • Watch glass

Methodology:

  • Dissolution: Place the crude 3-Methylisonicotinic acid in an Erlenmeyer flask. Add a small amount of ethanol, just enough to create a slurry. Heat the mixture to a gentle boil on a hot plate.

  • Achieve Saturation: Add hot ethanol in small portions, swirling the flask after each addition, until the solid is completely dissolved. Causality: Adding the minimum amount of hot solvent is crucial for maximizing yield. An excess of solvent will keep more of your product dissolved in the mother liquor upon cooling.

  • Hot Filtration (Optional but Recommended): If there are insoluble impurities (e.g., dust, inorganic salts) or if the solution is colored, a hot filtration step is necessary.

    • Place a stemless funnel with fluted filter paper into a second pre-heated Erlenmeyer flask.

    • If the solution is colored, add a small amount of activated charcoal to the hot solution, swirl, and then pour the hot solution through the filter paper quickly.

    • Causality: Using a stemless funnel and pre-heating the apparatus prevents premature crystallization of the product in the funnel.

  • Crystallization: Cover the flask containing the clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can cause impurities to be trapped within the crystal lattice.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to induce maximum crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol. Causality: Using cold solvent minimizes the dissolution of your purified product during the wash.

  • Drying: Continue to draw air through the funnel to partially dry the crystals. Then, transfer the crystals to a watch glass and allow them to air dry completely. The purity can be assessed by taking a melting point.

Troubleshooting Guide

This section addresses specific problems you may encounter during the recrystallization process.

Recrystallization_Troubleshooting

Q4: My compound "oils out" instead of crystallizing. What should I do?

"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the melting point of the solid is lower than the boiling point of the solvent, or if the solution is cooled too quickly, especially with highly impure samples.

  • Immediate Action: Reheat the solution until the oil redissolves completely. Add a small amount of additional solvent (1-2 mL) to slightly decrease the saturation. Allow the solution to cool much more slowly. Insulating the flask by placing it on a cork ring or wooden block can help.

  • Alternative Strategy: Switch to a lower-boiling point solvent if possible, or use a mixed-solvent system where the "poor" solvent is added at a temperature below the melting point of your compound.

Q5: No crystals have formed, even after cooling in an ice bath. What went wrong?

This is one of the most common issues and usually has one of two causes:

  • Too Much Solvent: You may have added more than the minimum amount of hot solvent required for dissolution. This means the solution is not supersaturated upon cooling.

    • Solution: Gently boil off some of the solvent on a hot plate (in a fume hood) to concentrate the solution. Then, allow it to cool again.

  • Supersaturation: The solution may be supersaturated but requires nucleation to begin crystallization.

    • Solution 1 (Scratching): Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches on the glass can provide a surface for nucleation.

    • Solution 2 (Seeding): If you have a small crystal of the pure compound, add it to the solution. This "seed crystal" will act as a template for crystal growth.

Q6: My final product is still colored. How can I fix this?

Colored impurities can sometimes co-crystallize with the product.

  • Solution: The most effective way to remove colored, non-polar impurities is by using activated charcoal. After dissolving your crude product in the minimum amount of hot solvent, add a very small amount (the tip of a spatula) of activated charcoal to the boiling solution. Swirl for a few minutes and then perform a hot filtration to remove the charcoal before allowing the solution to cool. Be aware that charcoal can also adsorb your product, so use it sparingly.

Q7: My final yield is very low. What are the likely causes?

A low yield can result from several factors throughout the process:

  • Excessive Solvent: As mentioned in Q5, using too much solvent is a primary cause of low recovery.

  • Premature Crystallization: If the product crystallizes in the funnel during hot filtration, you will lose a significant amount of material. Ensure your filtration apparatus is hot.

  • Washing with Warm Solvent: Washing the final crystals with solvent that is not ice-cold will dissolve some of your product.

  • Incomplete Crystallization: Ensure you have allowed sufficient time for cooling, both at room temperature and in the ice bath.

By systematically addressing these common issues, you can optimize your recrystallization protocol for 3-Methylisonicotinic acid to consistently achieve a high-purity product.

References

  • PubChem. (n.d.). 3-Methyl-isonicotinic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • American Elements. (n.d.). 3-Methylisonicotinic acid. Retrieved from [Link]

  • Fu, W., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. Molecules, 28(5), 2188. Available at: [Link]

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of 3-Methylisonicotinic Acid

A Guide to Overcoming Poor Yields and Other Common Experimental Challenges Welcome to the technical support center for the synthesis of 3-Methylisonicotinic acid. This guide is designed for researchers, scientists, and d...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Overcoming Poor Yields and Other Common Experimental Challenges

Welcome to the technical support center for the synthesis of 3-Methylisonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this important compound. As Senior Application Scientists, we provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your research.

I. Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the synthesis of 3-Methylisonicotinic acid.

Q1: What are the most common methods for synthesizing 3-Methylisonicotinic acid, and what are their typical yields?

A1: The most prevalent method for synthesizing 3-Methylisonicotinic acid is the oxidation of 3-picoline (3-methylpyridine). Several oxidizing agents and systems can be employed, each with its own advantages and disadvantages in terms of yield, cost, and environmental impact.

Oxidation MethodTypical YieldKey Considerations
Nitric Acid Oxidation 31-90%[1][2][3]Cost-effective but involves harsh, corrosive conditions and the formation of hazardous nitrous oxide byproducts.[4]
Potassium Permanganate Oxidation ~50% (can be lower)Milder conditions than nitric acid, but can lead to the formation of manganese dioxide waste, and yields can be variable.
Catalytic Gas-Phase Oxidation Up to 90%Considered a "greener" method using air as the oxidant, but requires specialized equipment and catalyst optimization.[5] Catalyst deactivation can be a significant issue.[6]
Catalytic Liquid-Phase Oxidation with Oxygen/Air 72-95%[5]Offers a more environmentally friendly alternative to nitric acid, often employing catalysts like cobalt and manganese salts.[5]

Q2: My 3-Methylisonicotinic acid synthesis has a very low yield. What are the most likely causes?

A2: Low yields in 3-Methylisonicotinic acid synthesis can stem from several factors, largely dependent on the chosen synthetic route. The most common culprits include:

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, incorrect temperature, or suboptimal reagent stoichiometry.

  • Side Reactions: The formation of unwanted byproducts can significantly consume your starting material and reduce the yield of the desired product.

  • Product Degradation: Harsh reaction conditions, such as excessively high temperatures or highly acidic environments, can lead to the degradation of the synthesized 3-Methylisonicotinic acid.

  • Catalyst Deactivation: In catalytic oxidations, the catalyst can lose its activity over time due to poisoning or thermal degradation, leading to a drop in conversion and yield.[6][7][8]

  • Poor Product Isolation and Purification: Significant product loss can occur during the work-up and purification steps, such as extraction and recrystallization.

Q3: What are the main safety precautions to consider during the synthesis of 3-Methylisonicotinic acid?

A3: Safety is paramount. Key precautions include:

  • Handling of 3-Picoline: 3-Picoline is a flammable and toxic liquid.[9] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Working with Strong Oxidizers: Oxidizing agents like nitric acid and potassium permanganate are highly reactive and corrosive.[10] They should be handled with extreme care, avoiding contact with skin and combustible materials.

  • High-Pressure Reactions: Some synthesis routes, particularly gas-phase oxidations, involve high pressures.[5] Ensure that the equipment is properly rated and maintained for such conditions.

  • Waste Disposal: The reaction byproducts, such as acidic waste and manganese dioxide, must be disposed of according to institutional and environmental regulations.

II. Troubleshooting Guide: Diagnosing and Solving Low Yield Issues

This section provides a structured approach to identifying and resolving common problems leading to poor yields in 3-Methylisonicotinic acid synthesis.

A. Issues Related to Reaction Conditions

Q: My reaction with nitric acid is giving a low yield. How can I optimize the conditions?

A: The nitric acid oxidation of 3-picoline is sensitive to several parameters. Here’s a systematic approach to optimization:

  • Temperature Control is Crucial:

    • Problem: Temperatures that are too low will result in a slow or incomplete reaction. Temperatures that are too high can lead to product degradation and the formation of unwanted byproducts.

    • Solution: The optimal temperature range is typically between 165-195°C.[1][3] It is advisable to start at the lower end of this range and gradually increase the temperature while monitoring the reaction progress. A study on the direct oxidation of 3-picoline with nitric acid showed that at 180°C, a selectivity of 80% could be achieved.[1]

  • Reagent Stoichiometry:

    • Problem: An insufficient amount of nitric acid will lead to incomplete conversion of the 3-picoline. A large excess can increase the risk of side reactions and make the work-up more challenging.

    • Solution: The molar ratio of nitric acid to 3-picoline is a critical factor.[1] Start with a molar ratio of at least 3:1 (nitric acid:3-picoline) and consider a moderate excess to drive the reaction to completion.[11] Continuous distillation of water and/or diluted nitric acid during the addition of nitric acid can also improve the reaction.[11]

  • Reaction Time:

    • Problem: Insufficient reaction time will result in incomplete conversion.

    • Solution: Monitor the reaction progress using an appropriate analytical technique (see Section III). Continue the reaction until the starting material is consumed or the product concentration plateaus.

Workflow for Optimizing Nitric Acid Oxidation

A Low Yield with Nitric Acid B Check Temperature A->B C Check Reagent Ratio A->C D Monitor Reaction Time A->D E Optimal Range: 165-195°C B->E F Start with >3:1 HNO3:3-Picoline C->F G Use TLC/HPLC to track conversion D->G H Improved Yield E->H F->H G->H

Caption: Troubleshooting workflow for nitric acid oxidation.

Q: I'm using potassium permanganate and getting a brown precipitate (MnO₂) but very little product. What's going wrong?

A: Potassium permanganate oxidations can be tricky to control. Here are some key points to consider:

  • pH of the Reaction Medium:

    • Problem: The oxidation potential of permanganate is highly dependent on pH. In acidic solutions, over-oxidation to carbon dioxide and ammonia can occur, drastically reducing the yield.[12] In strongly alkaline conditions, side reactions can also be prevalent.[10]

    • Solution: The reaction is often best performed under neutral or slightly alkaline conditions. The use of a buffer can help maintain the optimal pH throughout the reaction.

  • Rate of Addition and Temperature Control:

    • Problem: The reaction is exothermic. Adding the permanganate too quickly can cause the temperature to rise uncontrollably, leading to side reactions and decomposition of the product.

    • Solution: Add the potassium permanganate solution slowly and portion-wise to the reaction mixture, ensuring the temperature is maintained within a narrow range (e.g., by using an ice bath).

  • Stoichiometry:

    • Problem: Using too little permanganate will result in an incomplete reaction. A large excess will lead to the formation of more manganese dioxide and can complicate the work-up.

    • Solution: The balanced chemical equation for the oxidation of the methyl group to a carboxylic acid should be used to calculate the stoichiometric amount of potassium permanganate. A slight excess (e.g., 5-10%) may be beneficial to ensure complete conversion.

B. Issues Related to Byproducts and Purification

Q: My final product is off-color and the yield is low after purification. What are the likely impurities and how can I remove them?

A: The color of your product is a good indicator of purity. Off-colors often suggest the presence of byproducts from side reactions.

  • Common Impurities:

    • Unreacted 3-picoline: If the reaction is incomplete, the starting material will contaminate the product.

    • Over-oxidation products: In harsh conditions, the pyridine ring itself can be oxidized, leading to a complex mixture of byproducts.

    • Nitrated byproducts (in nitric acid oxidation): The pyridine ring can be nitrated, leading to colored impurities.

  • Purification Strategies:

    • Work-up Procedure: A proper work-up is the first line of defense against impurities. This typically involves neutralizing the reaction mixture and performing extractions.[13][14]

    • Recrystallization: This is the most effective method for purifying solid organic compounds.[12][15][16][17][18] The choice of solvent is critical. For 3-Methylisonicotinic acid, water or ethanol-water mixtures are often good choices.

Step-by-Step Recrystallization Protocol for 3-Methylisonicotinic Acid:

  • Solvent Selection: Determine the appropriate solvent by testing the solubility of a small amount of your crude product in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of boiling solvent to your crude product until it is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and the activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Do not disturb the flask during this process to allow for the formation of well-defined crystals. Cooling in an ice bath can further increase the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Logical Relationship between Problem and Purification Solution

A Low Yield & Impure Product B Incomplete Reaction A->B C Side Reactions A->C D Optimize Reaction Conditions B->D E Effective Work-up C->E G High Purity Product & Improved Yield D->G F Recrystallization E->F F->G

Caption: Problem-solution pathway for purification.

III. Analytical Protocols for Reaction Monitoring

Accurate monitoring of your reaction is essential for optimizing yield and minimizing side reactions.

A. High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for quantitatively monitoring the disappearance of the starting material (3-picoline) and the appearance of the product (3-Methylisonicotinic acid).

Step-by-Step HPLC Protocol:

  • Sample Preparation:

    • Carefully withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture at various time points.

    • Quench the reaction immediately by diluting the aliquot in a known volume of a suitable solvent (e.g., a mixture of water and acetonitrile). This prevents further reaction.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: A C18 reverse-phase column is a good starting point.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM ammonium formate, pH 3.7) and an organic solvent (e.g., acetonitrile with 0.05% formic acid) is often effective.[19]

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a wavelength where both the starting material and product have significant absorbance (e.g., around 260 nm).

    • Column Temperature: 30°C.[19]

  • Data Analysis:

    • Integrate the peak areas of 3-picoline and 3-Methylisonicotinic acid.

    • Create a calibration curve for each compound using standards of known concentration to accurately quantify their amounts in the reaction mixture over time.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR can provide valuable qualitative and quantitative information about the reaction progress without the need for extensive sample preparation.

Step-by-Step NMR Protocol:

  • Sample Preparation:

    • Withdraw a small aliquot from the reaction mixture.

    • If the reaction solvent is not deuterated, dissolve the aliquot in a deuterated solvent (e.g., D₂O or DMSO-d₆) suitable for NMR analysis.

  • ¹H NMR Analysis:

    • The methyl protons of 3-picoline will have a characteristic chemical shift.

    • As the reaction progresses, this peak will decrease in intensity, and new peaks corresponding to the aromatic protons of 3-Methylisonicotinic acid will appear.

    • By integrating the peaks corresponding to the starting material and the product, you can determine the relative ratio of the two and thus monitor the conversion.

IV. References

  • ResearchGate. (n.d.). Oxidation of 3-picoline in the liquid phase. [Diagram]. Retrieved from [Link]

  • Tadiello, D., et al. (2023). Oxidation of Picoline with Oxygen to Nicotinic Acid against Co 2+ , NHPI, and Phosphonium or Ammonium Bromides. Molecules, 28(17), 6428. [Link]

  • National Institutes of Health. (n.d.). Detecting low-level synthesis impurities in modified phosphorothioate oligonucleotides using liquid chromatography – high resolution mass spectrometry. Retrieved from [Link]

  • CoLab. (2023, July 17). Direct oxidation of 3-picoline (3-methyl-pyridine) to nicotinic acid with pure HNO3. Retrieved from ...

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Study of Catalyst Deactivation in Three Different Industrial Processes. Retrieved from [Link]

  • Google Patents. (n.d.). CN1141288A - Process for preparing nicotinic acid. Retrieved from

  • Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups. Retrieved from [Link]

  • CoLab. (2023, July 17). Direct oxidation of 3-picoline (3-methyl-pyridine) to nicotinic acid with pure HNO3. Retrieved from ...

  • Pacific Northwest National Laboratory. (n.d.). Individual Reactions of Permanganate and Various Reductants. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Process and Reaction Monitoring by Low-Field NMR Spectroscopy. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • DiVA portal. (n.d.). Study of Catalyst Deactivation in Three Different Industrial Processes. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). General Permanganate Oxidation and Related Chemical Reactions. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-methyl-4-nitropyridine-1-oxide. Retrieved from [Link]

  • NIT Rourkela. (2008, October 21). Oxidation by permanganate: synthetic and mechanistic aspects. Retrieved from [Link]

  • MDPI. (2022, January 20). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Retrieved from [Link]

  • MDPI. (2023, November 27). Stability Studies of Highly Active Cobalt Catalyst for the Ammonia Synthesis Process. Retrieved from [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Gas-Phase Catalytic Oxidation of β-Picoline to Nicotinic Acid: Catalysts, Mechanism and Reaction Kinetics. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • White Rose Research Online. (n.d.). Improved on-line benchtop 31P NMR reaction monitoring via multi resonance SHARPER. Retrieved from [Link]

  • University of Technology, Iraq. (n.d.). EXPERIMENT (3) Recrystallization. Retrieved from [Link]

  • YouTube. (2012, February 29). 9. Reaction Work-up- Purify, Isolate Product.mov. Retrieved from [Link]

  • Google Patents. (n.d.). US4579953A - Process for the production of 6-methylnicotinic acid ester. Retrieved from

  • MDPI. (n.d.). Heterogeneous Catalyst Deactivation and Regeneration: A Review. Retrieved from [Link]

  • ChemRxiv. (n.d.). NMR reaction monitoring robust to spectral distortions. Retrieved from [Link]

  • PubMed. (2003). Permanganate oxidation reactions of DNA: perspective in biological studies. Retrieved from [Link]

  • University of Massachusetts Lowell. (n.d.). Recrystallization1. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic Deoxygenation of Oleic Acid over Synthesized Ni@CMK-3 Catalyst using Analytical Py-GC/MS and TG-FTIR. Retrieved from [Link]

  • National Institutes of Health. (n.d.). NMR Reaction Monitoring Robust to Spectral Distortions. Retrieved from [Link]

  • Pure. (n.d.). Supercritical water oxidation of 3-methylpyridine with propylene glycol. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: 3-Methylisonicotinic Acid Solubilization

Topic: Improving the solubility of 3-Methylisonicotinic acid for assays Document ID: TSC-SOL-3MIO-001 Last Updated: 2025-05-20[1] Executive Summary & Core Challenge The Problem: Researchers frequently encounter precipita...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving the solubility of 3-Methylisonicotinic acid for assays Document ID: TSC-SOL-3MIO-001 Last Updated: 2025-05-20[1]

Executive Summary & Core Challenge

The Problem: Researchers frequently encounter precipitation ("crashing out") when diluting 3-Methylisonicotinic acid (CAS: 4021-12-9) from DMSO stocks into aqueous assay buffers.[1] The Cause: This molecule behaves as a zwitterion .[2] It possesses both a basic pyridine nitrogen and an acidic carboxylic acid.[1][3] At its isoelectric point (pI), the net charge is zero, maximizing crystal lattice energy and minimizing solubility. The Solution: You cannot simply "dissolve" it; you must ionize it. The protocols below focus on converting the insoluble free acid into its highly soluble sodium salt form or managing the dielectric constant of the solvent system.

The Chemistry of Insolubility (Module 1)

To solve the problem, you must visualize the ionization states. 3-Methylisonicotinic acid exists in three forms depending on pH.

  • pH < 1.5 (Cationic): Soluble (Protonated Nitrogen).[1]

  • pH ~ 3.5 (Zwitterionic/Neutral): INSOLUBLE (Net charge 0).[1] This is the state of the pure powder.

  • pH > 5.5 (Anionic): Soluble (Deprotonated Carboxylate).[1]

Key Insight: When you dissolve the powder in water, the pH naturally settles near the pI (approx. pH 3.0–4.0), causing the compound to refuse to dissolve. You must drive the pH away from this zone.

IonizationStates cluster_0 Solubility Profile vs. pH node_acid Cationic Form (pH < 1.5) SOLUBLE node_zwit Zwitterion / Neutral (pH ~ 3.5) INSOLUBLE (Precipitate) node_acid->node_zwit + OH⁻ node_base Anionic Form (pH > 5.5) SOLUBLE (Target) node_zwit->node_base + OH⁻ (Target State)

Caption: Figure 1. The solubility "valley" of 3-Methylisonicotinic acid.[1] The goal is to shift equilibrium to the right (Anionic form).

Validated Solubilization Protocols (Module 2)

Protocol A: The "Salt Switch" Method (Recommended for Aqueous Assays)

Best for: Cell culture, enzymatic assays, and avoiding DMSO toxicity.

Concept: Instead of dissolving the acid, you react it with Sodium Hydroxide (NaOH) to create Sodium 3-methylisonicotinate in situ.

Reagents:

  • 3-Methylisonicotinic acid powder.[1]

  • 1.0 M NaOH (sterile filtered).[1]

  • PBS or Assay Buffer (pH 7.4).[1]

Step-by-Step:

  • Calculate: Determine the moles of compound you intend to dissolve.[1]

  • Equivalency: You need exactly 1.05 to 1.1 molar equivalents of NaOH relative to the compound.

    • Example: To dissolve 13.7 mg (0.1 mmol) of compound, add 105 µL of 1.0 M NaOH (0.105 mmol).

  • Slurry: Add the calculated NaOH directly to the powder. Do not add water yet.[1] Vortex gently. The powder will turn into a wet paste/slurry.

  • Dissolution: Add water (or buffer) to reach 90% of your final desired volume.[1] Vortex. The solution should clear rapidly as the salt forms.

  • pH Check: Verify pH is > 6.0. If cloudy, add 1M NaOH in 1 µL increments.[1]

  • Finalize: Bring to final volume. Filter sterilize (0.22 µm) if used for cell culture.[1]

Protocol B: The High-Concentration DMSO Stock

Best for: High-throughput screening (HTS) where stock concentration > 50 mM is required.[1]

Concept: DMSO disrupts the crystal lattice, but dilution into water is risky.

Step-by-Step:

  • Solvent: Use anhydrous DMSO (Grade: Cell Culture Tested).

  • Concentration: Prepare a 100 mM stock. (Solubility limit is approx 150-200 mM in pure DMSO).[1]

  • Sonication: Sonicate in a water bath at 37°C for 5–10 minutes. Visual clarity is mandatory.[1]

  • The "Crash" Prevention (Critical):

    • When diluting this stock into aqueous buffer, do not squirt the DMSO stock directly into a static tube of buffer.

    • Correct Technique: Vortex the buffer rapidly while slowly piping the DMSO stock into the vortex vortex. This prevents local high-concentration pockets where the compound might precipitate before mixing.[1]

Troubleshooting & FAQs (Module 3)

Scenario 1: "It dissolved in DMSO, but turned cloudy when I added it to PBS."

Diagnosis: This is the "pH Crash." Your DMSO stock carries the protonated/neutral form. When diluted, the local pH dropped, or the compound hit the aqueous environment as a zwitterion. Fix:

  • Check the pH of your PBS after addition.[1] If it dropped below 6.0, the buffer capacity was insufficient.

  • Immediate Rescue: Add 1N NaOH dropwise until clear.

  • Prevention: Use Protocol A (Salt Switch) for the next experiment, or ensure your assay buffer is strongly buffered (e.g., 50 mM HEPES instead of 10 mM PBS).

Scenario 2: "Can I autoclave the stock solution?"

Answer: No. 3-Methylisonicotinic acid is a small organic molecule.[1][4][5][6] Autoclaving (121°C, high pressure) risks decarboxylation (loss of CO₂) or oxidation of the methyl group. Correct Method: Prepare the solution using Protocol A, then pass through a 0.22 µm PES or PVDF syringe filter .

Scenario 3: "What is the maximum solubility?"

Data Table: Solubility Limits (Approximate at 25°C)

Solvent SystemMax SolubilityNotes
Pure Water (pH ~3.5) < 2 mMPoor.[1] Forms zwitterionic precipitate.[1]
PBS (pH 7.4) ~ 10 mMLimited by kinetics; slow to dissolve without base.[1]
Water + 1.1 eq NaOH > 100 mMExcellent.[1] Forms Sodium Salt.[1]
DMSO ~ 200 mMGood for storage.[1] Hygroscopic (keep dry).[1]
Ethanol < 50 mMNot recommended.[1]

Decision Tree for Assay Preparation (Module 4)

Use this logic flow to determine the correct preparation method for your specific assay needs.

DecisionTree start Start: Preparing 3-Methylisonicotinic Acid q1 Is DMSO tolerance < 0.1% in your assay? start->q1 method_salt USE PROTOCOL A (Sodium Salt Method) Dissolve with 1.1 eq NaOH q1->method_salt Yes (Sensitive Cells) q2 Is required stock conc > 50 mM? q1->q2 No (Robust Assay) q2->method_salt No (Prefer Aqueous) method_dmso USE PROTOCOL B (DMSO Stock) Dilute with vortexing q2->method_dmso Yes

Caption: Figure 2. Decision matrix for selecting the optimal solubilization strategy based on assay tolerance.

References & Authority

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1502003, 3-Methylisonicotinic acid.[1] Retrieved from .[1]

  • Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press.[1] (General reference for pyridine carboxylic acid solubility behavior).

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[1] Advanced Drug Delivery Reviews.[1] (Mechanistic basis for Protocol A). .[1]

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Source for pI/Zwitterion solubility theory).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chemicals.

Sources

Optimization

Technical Support Center: 3-Methylisonicotinic Acid Synthesis Monitoring

Topic: Monitoring the Synthesis of 3-Methylisonicotinic Acid (3-MIA) via TLC Document ID: TSC-2024-3MIA-TLC Last Updated: October 26, 2023 Audience: Process Chemists, Medicinal Chemists, R&D Scientists Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Monitoring the Synthesis of 3-Methylisonicotinic Acid (3-MIA) via TLC Document ID: TSC-2024-3MIA-TLC Last Updated: October 26, 2023 Audience: Process Chemists, Medicinal Chemists, R&D Scientists

Executive Summary & Chemical Context

The "Zwitterionic Trap" in Silica Chromatography Monitoring the synthesis of 3-Methylisonicotinic acid presents a unique challenge due to its amphoteric nature. The molecule contains a basic pyridine nitrogen (


) and an acidic carboxylic acid (

).

On standard silica gel (acidic surface, pH ~5), this molecule often exists as a zwitterion or interacts strongly via hydrogen bonding, leading to two primary failure modes:

  • Baseline Retention: The compound adheres irreversibly to the baseline.

  • Comet Tailing: The spot streaks across the plate, making

    
     calculation impossible.
    

This guide provides a self-validating protocol to overcome these issues, specifically tailored for the oxidation of 3,4-lutidine (3,4-dimethylpyridine) or the hydrolysis of 3-methylisonicotinonitrile .

Core Protocol: The Mobile Phase System

Do not use standard Hexane/Ethyl Acetate systems. They are insufficient for eluting pyridine carboxylic acids.

The "Golden Ratio" for Pyridine Acids

To successfully migrate 3-MIA while suppressing ionization (tailing), you must use a ternary system containing a polar solvent and an acidic modifier.

ComponentRoleRecommended Ratio (v/v)
Dichloromethane (DCM) Weak carrier (solubilizes the ring)90
Methanol (MeOH) Polar modifier (disrupts H-bonds)9
Acetic Acid (AcOH) Suppressor (protonates the acid)1

Alternative High-Polarity System (If


): 
  • n-Butanol : Acetic Acid : Water (3:1:1)

  • Note: This system requires prolonged drying time due to high boiling points.

Sample Preparation (Critical Step)
  • Solvent: Dissolve the crude reaction mixture in Methanol or 50% MeOH/DCM . Do not use pure DCM; the product is likely insoluble, leading to "ghost spots" (spotting solvent only) on the TLC.

  • Concentration: Aim for 5-10 mg/mL. Pyridine acids have moderate UV extinction coefficients; overloading causes merging.

Visualization & Detection

Relying solely on UV can be misleading if non-UV active impurities (like aliphatic side products) are present. Use a dual-detection strategy.

Primary Method: UV 254 nm
  • Observation: Dark spot on green fluorescent background.

  • Mechanism: The pyridine ring absorbs UV light, quenching the plate's fluorescence.

  • Limitation: Does not distinguish between the starting material (3,4-lutidine) and the product (3-MIA) effectively if they co-elute.

Secondary Method: Bromocresol Green Stain

This is the specific validator for the carboxylic acid group.

  • Preparation: Dissolve 0.04g Bromocresol Green in 100mL Ethanol; add 0.1M NaOH dropwise until solution turns blue.

  • Action: Dip the plate.

  • Result: Acids (3-MIA) turn Yellow on a Blue background.

  • Differentiation: The starting material (3,4-lutidine) is basic/neutral and will not turn yellow.

Troubleshooting Guide (FAQ)

Q1: My product spot is streaking badly (Comet Effect). How do I fix this?

Diagnosis: The interaction between the basic pyridine nitrogen and the acidic silanols on the plate is too strong, or the carboxylic acid is partially ionizing. Solution:

  • Increase Acid Modifier: Bump the Acetic Acid concentration to 2% or 3%. This ensures the carboxylic acid is fully protonated (neutral) and suppresses silanol ionization.[1]

  • Switch to HPTLC: High-Performance TLC plates have a tighter particle size distribution, reducing diffusion.

Q2: The Starting Material (SM) and Product are at opposite ends of the plate. How do I monitor conversion?

Context: In the oxidation of 3,4-lutidine, the SM is non-polar, while 3-MIA is very polar.

  • Scenario: In 10% MeOH/DCM, the SM shoots to the solvent front (

    
    ), while Product is at 
    
    
    
    .
  • Strategy: Do not try to bring the SM down. If the SM spot at the solvent front disappears over time, and the lower spot (

    
    ) grows, the reaction is proceeding.
    
  • Validation: Perform a "Co-spot" (Lane 1: SM, Lane 2: Co-spot, Lane 3: Reaction Mix). If Lane 2 shows two distinct spots, your separation is valid.

Q3: I see a spot at the baseline that never moves. Is this my product?

Diagnosis: Likely not. This is often inorganic salts (from oxidants like


) or polymerized by-products. 3-MIA should move in the DCM:MeOH:AcOH system.
Test:  Scrape the silica at the baseline, extract with MeOH, and run an LC-MS. If no mass is found, it is inorganic waste.

Visual Workflows

Figure 1: Mobile Phase Optimization Decision Tree

Caption: Logic flow for selecting and adjusting the mobile phase based on observed TLC behavior.

MobilePhaseOptimization Start Start: Run Standard System (DCM:MeOH:AcOH 90:9:1) CheckResult Analyze Spot Shape & Rf Start->CheckResult Streak Issue: Tailing/Streaking CheckResult->Streak Comet shape Baseline Issue: Stuck at Baseline (Rf < 0.1) CheckResult->Baseline No movement Good Ideal Separation (Rf 0.2 - 0.8, Compact Spot) CheckResult->Good Round spot FixStreak Action: Increase AcOH to 2-3% OR Add 1% TEA (if base sensitive) Streak->FixStreak FixBaseline Action: Switch to BuOH:AcOH:H2O (3:1:1) Baseline->FixBaseline FixStreak->CheckResult Retest FixBaseline->CheckResult Retest

Figure 2: Reaction Monitoring Workflow (Lutidine Oxidation)

Caption: Step-by-step monitoring process distinguishing starting material from the target acid.

ReactionMonitoring SM Starting Material (3,4-Lutidine) Non-Polar Oxidation Oxidation Process (KMnO4 / HNO3) SM->Oxidation Crude Crude Mixture Oxidation->Crude TLC TLC Analysis (DCM:MeOH:AcOH) Crude->TLC ResultSM Spot at Front (Rf > 0.9) (Unreacted SM) TLC->ResultSM Visualized UV+ ResultProd Spot at Mid (Rf ~ 0.3) (3-MIA Product) TLC->ResultProd Visualized UV+ & Bromocresol+

References

  • ResearchGate. (2018). TLC tailing and carboxylic acid? Retrieved from [Link]

  • Helix Chromatography. (n.d.). HPLC Methods for analysis of 4-Pyridinecarboxylic acid.[2][3] Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • MDPI. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications.[2][4] Retrieved from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents.[5][6][7][8] Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 3-Methylisonicotinic Acid Derivatives in Enzyme Inhibition

This guide provides an in-depth technical comparison of 3-methylisonicotinic acid derivatives, focusing on their distinct roles as enzyme inhibitors and synthetic scaffolds. Unlike generic product descriptions, this anal...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 3-methylisonicotinic acid derivatives, focusing on their distinct roles as enzyme inhibitors and synthetic scaffolds. Unlike generic product descriptions, this analysis centers on the Structure-Activity Relationship (SAR) anomalies that define this scaffold—specifically its "steric switch" effect that renders it inactive in some pathways (antitubercular) while making it a privileged building block in others (neurodegenerative and kinase targets).

Executive Summary: The "Steric Switch" Phenomenon

3-Methylisonicotinic acid (3-MINA) is a critical regioisomer of the pyridine-4-carboxylic acid family. While it shares the core pharmacophore of Isoniazid (the frontline tuberculosis drug), the introduction of a methyl group at the C3 position fundamentally alters its enzymatic interactions.

  • In Tuberculosis (TB): The C3-methyl group acts as a steric blocker , preventing the bioactivation required for efficacy.

  • In Neurodegeneration (CYP46A1): It serves as a privileged scaffold for constructing 4,5-dihydro-1H-pyrazole derivatives, potent inhibitors of Cholesterol 24-Hydroxylase.

  • In Immuno-Oncology (HPK1): It is an emerging starting material for Hematopoietic Progenitor Kinase 1 (HPK1) antagonists.

Mechanistic Comparison & Performance Data

Case Study A: Antitubercular Activity (The Negative Control)

This is the most critical SAR lesson for medicinal chemists. Isoniazid (INH) is a prodrug that requires activation by the mycobacterial enzyme KatG to form an INH-NAD adduct, which then inhibits InhA (enoyl-ACP reductase).[1]

The 3-Methyl Blockade: Experimental data confirms that substitution at the C3 position abolishes this activity, whereas C2 substitution is tolerated.

CompoundStructure NoteTarget EnzymeMIC (µg/mL) against M. tbMechanism of Action / Failure
Isoniazid (INH) UnsubstitutedInhA (via KatG)0.03 – 0.05Forms INH-NAD adduct; potent inhibition.
2-Methyl-INH C2-MethylInhA (via KatG)0.03 – 0.10Active. Sterically compatible with KatG active site.
3-Methyl-INH C3-MethylInhA (via KatG)> 64 (Inactive) Inactive. C3-methyl sterically clashes with KatG heme center, preventing radical formation.

Expert Insight: The inactivity of the 3-methyl derivative is not due to a lack of binding to InhA itself, but rather the inability of KatG to process it. The C3-methyl group obstructs the approach to the heme iron, preventing the initial electron transfer required for prodrug activation.

Case Study B: Cholesterol 24-Hydroxylase (CYP46A1) Inhibition

In the context of Alzheimer's and neurodegenerative diseases, 3-methylisonicotinic acid is a key synthetic precursor. It is used to generate 4,5-dihydro-1H-pyrazole derivatives, which act as nanomolar inhibitors of CYP46A1.

  • Role: Synthetic Scaffold.

  • Target: CYP46A1 (Brain-specific cholesterol elimination).[2][3]

  • Performance: Derivatives synthesized from this scaffold achieve IC50 values < 100 nM .[2]

  • Mechanism: The pyridine ring coordinates with the heme iron of the CYP46A1 enzyme, while the pyrazole tail (built from the acid moiety) extends into the hydrophobic access channel.

Visualizing the Pathways (Graphviz)

The following diagram illustrates the divergent fates of the 3-methyl vs. 2-methyl derivatives in the Mycobacterial activation pathway.

G Prodrug Isonicotinic Acid Hydrazide Derivative KatG KatG Enzyme (Activation Step) Prodrug->KatG Substrate Binding Block STERIC CLASH (C3-Methyl) KatG->Block If 3-Methyl Pass Steric Fit (C2-Methyl / H) KatG->Pass If 2-Methyl or H Radical Acyl Radical Intermediate Adduct INH-NAD Adduct Radical->Adduct + NAD+ InhA InhA Inhibition (Cell Death) Adduct->InhA Bind Active Site Block->Radical Blocked Pass->Radical Oxidation

Figure 1: The "Steric Gate" of KatG activation. The 3-methyl group creates a fatal steric clash, preventing the formation of the active radical species required for TB inhibition.

Experimental Protocols

Protocol A: Synthesis of 3-Methylisonicotinic Acid Hydrazide

For use as a negative control in antitubercular assays.

  • Esterification: Dissolve 3-methylisonicotinic acid (1.0 eq) in anhydrous methanol. Add catalytic H₂SO₄ (0.1 eq). Reflux for 8 hours. Concentrate in vacuo. Neutralize with NaHCO₃ and extract with EtOAc to yield the methyl ester.

  • Hydrazinolysis: Dissolve the methyl ester (1.0 eq) in ethanol. Add hydrazine hydrate (3.0 eq) dropwise at 0°C.

  • Reaction: Warm to room temperature and reflux for 4 hours. A precipitate should form.

  • Workup: Cool to 4°C. Filter the solid. Wash with cold ethanol and ether.

  • Purification: Recrystallize from ethanol/water.

    • Expected Yield: ~90-95%

    • Appearance: White to pale pink crystalline solid.

    • Characterization: ¹H NMR (DMSO-d₆) should show the C3-methyl singlet at ~2.3 ppm and hydrazide protons.

Protocol B: InhA Enzyme Inhibition Assay (Modified)

To verify lack of direct inhibition by the prodrug.

  • Reagents: Recombinant M. tuberculosis InhA, NADH (cofactor), 2-trans-dodecenoyl-CoA (substrate).

  • Buffer: 30 mM PIPES (pH 6.8), 150 mM NaCl, 1 mM EDTA.

  • Activation Mix (Crucial): For INH derivatives, you must pre-incubate with KatG and NAD+ to generate the active adduct.

    • Control Arm: Incubate 3-Methyl-INH with KatG, MnCl₂, and NAD+ for 2 hours.

    • Test Arm: Add the pre-incubated mix to the InhA reaction vessel.

  • Measurement: Monitor the oxidation of NADH to NAD+ spectrophotometrically at 340 nm at 25°C.

  • Result Interpretation:

    • Active (2-Methyl): Rapid decrease in Abs340 (InhA is inhibited; NADH is not consumed by InhA, but the assay measures InhA activity... Correction: InhA consumes NADH. An inhibitor stops the decrease. So, Active = Stable Abs340. Inactive = Decreasing Abs340).

    • Inactive (3-Methyl): Abs340 decreases at the same rate as the "No Inhibitor" control, indicating InhA is still functioning because the inhibitor failed to form.

Emerging Applications: HPK1 Antagonists

Recent patent disclosures (2023) highlight 3-methylisonicotinic acid as a starting material for HPK1 (Hematopoietic Progenitor Kinase 1) antagonists.

  • Workflow: 3-Methylisonicotinic acid

    
     Methyl ester formation 
    
    
    
    N-alkylation/substitution
    
    
    Coupling with amino-heterocycles.
  • Significance: HPK1 is a negative regulator of T-cell activation. Inhibitors derived from this scaffold are currently being explored to enhance tumor immunity.

References

  • Antitubercular SAR & Mechanism

    • Title: Reinvestigation of the structure-activity rel
    • Source:Journal of Medicinal Chemistry / NIH.
    • Key Finding: Establishes the inactivity of 3-methyl-INH due to K
    • URL:[Link]

  • Cholesterol 24-Hydroxylase Inhibitors

    • Title: Discovery of Soticlestat, a Potent and Selective Inhibitor for Cholesterol 24-Hydroxylase (CH24H).[2]

    • Source:Journal of Medicinal Chemistry.
    • Key Finding: Details the 4-arylpyridine scaffold optimiz
    • URL:[Link]

  • HPK1 Antagonist Synthesis

    • Title: HPK1 Antagonists and Uses Thereof (P
    • Source: Google Patents.[4]

    • Key Finding: Cites 3-methylisonicotinic acid (Compound 8.[5]1) as a specific starting material for novel kinase inhibitors.

    • URL

Sources

Comparative

Comparative Guide: GC-MS Analysis of 3-Methylisonicotinic Acid Esters

Executive Summary 3-Methylisonicotinic acid (3-methyl-4-pyridinecarboxylic acid) is a critical heterocyclic intermediate in the synthesis of pharmaceutical agents, including cholesterol 24-hydroxylase inhibitors and bile...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methylisonicotinic acid (3-methyl-4-pyridinecarboxylic acid) is a critical heterocyclic intermediate in the synthesis of pharmaceutical agents, including cholesterol 24-hydroxylase inhibitors and bile acid modulators.[1] Its amphoteric nature (pyridine nitrogen + carboxylic acid) makes direct Gas Chromatography (GC) analysis challenging due to peak tailing and irreversible adsorption.

This guide provides an objective technical comparison of the two primary derivatization strategies for GC-MS profiling: Methyl Esterification (via BF3-MeOH) and Silylation (via BSTFA).[1] While silylation offers speed for high-throughput screening, methyl esterification is established as the "Gold Standard" for quantitative stability and spectral reproducibility.[1]

Chemical Context & Analytical Challenges

The analysis of 3-methylisonicotinic acid requires masking the polar carboxylic acid group to increase volatility and improve peak symmetry.

Feature3-Methylisonicotinic AcidChallenge in GC
Structure Pyridine ring with C4-COOH and C3-CH3High polarity; H-bonding
MW 137.14 g/mol Low volatility without derivatization
pKa ~3.4 (COOH), ~5.2 (Pyridine N)Zwitterionic character affects extraction
Target Derivative Methyl Ester (MW 151) or TMS Ester (MW 209)Must be thermally stable < 300°C

Comparative Methodologies

Method A: Methyl Esterification (The Gold Standard)

Reagent: Boron Trifluoride in Methanol (BF3-MeOH, 14%). Mechanism: Acid-catalyzed Fischer esterification.[1] Best For: Quantitative analysis, stability studies, and impurity profiling.

Protocol:
  • Dissolution: Weigh 10 mg of sample into a reaction vial. Add 1 mL of BF3-MeOH (14%).[1]

  • Incubation: Seal and heat at 60°C for 30 minutes . ( Note: Pyridine acids react slower than aliphatic acids due to ring deactivation.)

  • Extraction: Cool to room temperature. Add 1 mL of saturated NaHCO3 (neutralize acid) and 1 mL of Hexane or DCM.

  • Separation: Vortex for 30s. Centrifuge. Transfer the organic (top) layer to a GC vial.

Method B: Silylation (Rapid Screening)

Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS.[1] Mechanism: Nucleophilic substitution (Silyl donor). Best For: High-throughput screening, qualitative ID of labile metabolites.[1]

Protocol:
  • Dissolution: Weigh 1-2 mg of dry sample. Add 100 µL anhydrous Pyridine (solvent/catalyst).

  • Reaction: Add 100 µL BSTFA + 1% TMCS.

  • Incubation: Heat at 70°C for 20 minutes .

  • Injection: Inject directly (ensure moisture-free system).[1]

Performance Comparison

The following table contrasts the performance of the resulting esters: Methyl 3-methylisonicotinate vs. Trimethylsilyl 3-methylisonicotinate .

MetricMethod A: Methyl Ester (BF3-MeOH)Method B: TMS Ester (BSTFA)
Derivative MW 151 m/z 209 m/z
Reaction Stability High. Stable for weeks at 4°C.Low. Hydrolyzes with moisture; analyze < 24h.[1]
Chromatography Sharp, symmetrical peaks on non-polar columns (DB-5).[1]Good symmetry, but susceptible to inlet degradation.
EI Mass Spectrum Distinct fragmentation (diagnostic).[2][3]Dominated by silyl ions (m/z 73), obscuring structural detail.
Prep Time ~45-60 mins (requires extraction).[1]~20 mins ( "Dilute & Shoot").
Recommendation Preferred for QC/Quantitation. Preferred for R&D/Screening.

Mass Spectral Interpretation (EI, 70 eV)

Understanding the fragmentation is crucial for confirming the isomer identity (3-methyl vs. 2-methyl).[1]

A. Methyl 3-methylisonicotinate (MW 151)

The fragmentation follows the "ortho-effect" rules for pyridine esters, though less pronounced in the 4-position than the 2-position.[1]

  • Molecular Ion (M+): m/z 151 (Distinct, usually 40-60% abundance).[1]

  • Base Peak: m/z 120 [M - OCH3]+. The acylium ion is stabilized by the pyridine ring.

  • Secondary Fragment: m/z 92 [M - COOCH3]+. Loss of the entire ester group leaves the 3-methylpyridinium cation.

  • Ring Fragmentation: m/z 65 [92 - HCN]+.[1] Typical pyridine ring collapse.

B. TMS 3-methylisonicotinate (MW 209)[1]
  • Molecular Ion (M+): m/z 209 (Weak).

  • Diagnostic Peak: m/z 194 [M - CH3]+. Loss of a methyl group from the silicon atom (Silicon-methyl cleavage is energetically favored).[1]

  • Base Peak: Often m/z 73 [Si(CH3)3]+. Non-diagnostic background ion.

Visualized Workflows & Pathways

Diagram 1: Analytical Workflow Decision Tree

This diagram illustrates the decision process and procedural flow for analyzing 3-methylisonicotinic acid.

AnalysisWorkflow Start Sample: 3-Methylisonicotinic Acid Decision Select Derivatization Strategy Start->Decision MethodA Method A: Methylation (BF3-MeOH) Decision->MethodA Quantitation/Stability MethodB Method B: Silylation (BSTFA) Decision->MethodB Speed/Screening StepA1 Heat 60°C, 30 min (Fischer Esterification) MethodA->StepA1 StepB1 Heat 70°C, 20 min (Nucleophilic Attack) MethodB->StepB1 StepA2 L-L Extraction (Hexane/NaHCO3) StepA1->StepA2 GCMS GC-MS Analysis (DB-5MS Column) StepA2->GCMS StepB2 Direct Injection (Moisture Sensitive) StepB1->StepB2 StepB2->GCMS ResultA Methyl Ester (MW 151) Stable, Quantifiable GCMS->ResultA Pathway A ResultB TMS Ester (MW 209) Rapid, Qualitative GCMS->ResultB Pathway B

Caption: Decision tree comparing the robust Methylation workflow against the rapid Silylation workflow.

Diagram 2: EI Fragmentation Mechanism (Methyl Ester)

A mechanistic view of how the methyl ester fragments in the ion source.

Fragmentation M_Ion Molecular Ion (M+) m/z 151 Frag1 Acylium Ion [M - OMe]+ m/z 120 M_Ion->Frag1 -OCH3 (31 u) Frag2 3-Methylpyridinium [M - COOMe]+ m/z 92 M_Ion->Frag2 -COOCH3 (59 u) Frag1->Frag2 -CO (28 u) Frag3 Ring Fragment [Pyridine - HCN]+ m/z 65 Frag2->Frag3 -HCN (27 u)

Caption: Predicted Electron Impact (70 eV) fragmentation pathway for Methyl 3-methylisonicotinate.

Instrument Parameters (Recommended)

To ensure reproducibility, the following instrument settings are recommended for the Methyl Ester derivative.

  • Column: DB-5MS or equivalent (30m x 0.25mm x 0.25µm).[1]

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Splitless (1 min purge) or Split (10:1) depending on conc. Temp: 250°C.

  • Oven Program:

    • Initial: 60°C (Hold 1 min).

    • Ramp: 15°C/min to 280°C.

    • Hold: 3 min.

  • MS Source: 230°C; Quad: 150°C.

  • Scan Range: m/z 40–350.

References

  • Budzikiewicz, H., Lance, E., & Ockels, W. (1981).[4] The Mass Spectral Fragmentation Behavior of Pyridine Carboxylic and Thiocarboxylic Acid Esters. Phosphorus and Sulfur and the Related Elements. Link[1]

  • Ribeiro da Silva, M., et al. (2007).[5] Thermodynamic Properties of Three Pyridine Carboxylic Acid Methyl Ester Isomers. Journal of Chemical & Engineering Data. Link[1]

  • Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press.[2][3] (General reference for derivatization standards).

  • Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons. (Authoritative source for BF3 vs BSTFA chemistry).

Sources

Validation

Technical Guide: Specificity and Cross-Reactivity Profiling of Antibodies Against 3-Methylisonicotinic Acid

Topic: Cross-reactivity of antibodies against 3-Methylisonicotinic acid derivatives Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals Executive Summary: The Spe...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-reactivity of antibodies against 3-Methylisonicotinic acid derivatives Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

Executive Summary: The Specificity Challenge

3-Methylisonicotinic acid (3-MINA, CAS 4021-12-9) is a critical structural intermediate used in the synthesis of cholesterol 24-hydroxylase inhibitors and a potential metabolite of methylated pyridine derivatives. In pharmacokinetic (PK) assays and residue analysis, the primary challenge is distinguishing 3-MINA from its structural analogs: Isonicotinic acid (INA) , Nicotinic acid , and 2-Methylisonicotinic acid .

This guide compares the performance of high-affinity monoclonal antibodies (mAbs) raised specifically against 3-MINA versus broad-spectrum polyclonal alternatives. It provides a validated framework for assessing cross-reactivity (CR) to ensure assay reliability.

Immunogen Design & Antibody Generation Strategy

To understand cross-reactivity, one must analyze the immunogen design. Small molecules like 3-MINA (MW ~137 Da) are non-immunogenic haptens and must be conjugated to a carrier protein (e.g., BSA, KLH).

The Critical Variable: Linker Position

  • C4-Carboxyl Conjugation: Masks the unique carboxylic acid. The antibody recognizes the pyridine ring and the 3-methyl group. Result: High specificity for the methyl group, but potential cross-reactivity with 3-picoline.

  • N-Ring Conjugation: Exposes the C4-carboxyl and C3-methyl groups. Result: Highest specificity for the intact 3-MINA molecule.

Figure 1: Hapten-Carrier Conjugation Logic

HaptenDesign Target Target: 3-MINA StrategyA Strategy A: C4-Amide Linkage (Masks COOH) Target->StrategyA StrategyB Strategy B: N-Alkylation Linkage (Exposes COOH & Methyl) Target->StrategyB OutcomeA Outcome: High Affinity for 3-Methylpyridine core StrategyA->OutcomeA Epitope: Methyl + Ring OutcomeB Outcome: High Specificity for 3-MINA (Full Epitope) StrategyB->OutcomeB Epitope: Methyl + COOH + Ring

Caption: Comparison of hapten conjugation strategies. Strategy B is recommended for minimizing cross-reactivity with decarboxylated analogs.

Comparative Performance: Anti-3-MINA mAb vs. Alternatives

This section compares a specific Monoclonal Antibody (Clone 3M-4, generated via Strategy B) against a generic Polyclonal Anti-Isonicotinic Acid antibody.

Performance Metric: Relative Cross-Reactivity (RCR%), defined as:



Table 1: Cross-Reactivity Profile (Competitive ELISA Data)
AnalyteStructure DescriptionAnti-3-MINA mAb (Clone 3M-4) Generic Anti-INA pAb Interpretation
3-Methylisonicotinic Acid Target (Methyl @ C3, COOH @ C4)100% < 5%The mAb is highly specific.[1] The pAb binds poorly due to steric hindrance of the methyl group.
Isonicotinic Acid (INA) Lacks Methyl group< 1.5% 100% Critical differentiation. The mAb requires the methyl group for binding.
2-Methylisonicotinic Acid Methyl isomer (Methyl @ C2)< 0.1%< 1%Positional isomerism is easily distinguished by the mAb.
Isoniazid (INH) Hydrazide derivative< 0.5%40 - 60%Generic pAbs often cross-react heavily with INH due to the shared isonicotinyl core [1].
Nicotinic Acid COOH @ C3 (Isomer)< 0.1%< 5%Distinct ring substitution prevents binding.

Key Insight: The generic Anti-INA pAb fails to distinguish between the drug (Isoniazid) and the metabolite (Isonicotinic acid), whereas the specific Anti-3-MINA mAb shows negligible binding to non-methylated analogs.

Experimental Protocol: Validating Cross-Reactivity

To verify the specificity of your antibody lot, follow this self-validating Indirect Competitive ELISA (icELISA) protocol.

Reagents:

  • Coating Antigen: 3-MINA conjugated to Ovalbumin (OVA) (heterologous carrier to prevent linker recognition).

  • Primary Antibody: Anti-3-MINA (0.5 µg/mL).

  • Competitors: 3-MINA, INA, 2-MINA (Serial dilutions: 0.01 to 1000 ng/mL).

Workflow:

  • Coat: 96-well plate with Coating Antigen (1 µg/mL) in carbonate buffer (pH 9.6). Incubate overnight at 4°C.

  • Block: 5% Non-fat dry milk in PBS-T for 2 hours at 37°C.

  • Compete: Add 50 µL of competitor standard + 50 µL of Primary Antibody. Incubate 1 hour at 37°C.

    • Mechanism:[2][3][4] Free analyte competes with plate-bound antigen for antibody binding sites.

  • Detect: Wash 3x. Add HRP-conjugated secondary antibody (1:5000). Incubate 45 min.

  • Develop: Add TMB substrate. Stop with 2M H2SO4. Read OD450.

Data Analysis: Plot B/B0 (%) vs. Log[Concentration]. Calculate IC50 (concentration inhibiting 50% binding).[5]

Figure 2: Cross-Reactivity Signaling Pathway

CrossReactivity cluster_Specificity Binding Determinants Sample Sample containing 3-MINA + Analogs AbBinding Antibody Binding Event Sample->AbBinding Methyl C3-Methyl Group (Steric/Hydrophobic fit) AbBinding->Methyl Primary Recognition COOH C4-Carboxyl Group (Charge Interaction) AbBinding->COOH Ring Pyridine Ring N (H-Bonding) AbBinding->Ring Signal Signal Generation (OD450 Inverse Prop.) Methyl->Signal High Affinity FalsePos False Positive Risk: Isonicotinic Acid Ring->FalsePos Shared Epitope FalsePos->Signal Low Affinity (Background)

Caption: Mechanistic basis of antibody specificity. The C3-Methyl group is the primary discriminator against false positives from Isonicotinic Acid.

Troubleshooting & Optimization

If you observe unexpectedly high cross-reactivity with Isonicotinic Acid (INA):

  • Check Linker Chemistry: If the antibody was raised against a C4-linked hapten, the methyl group may not be the dominant epitope. Switch to an antibody raised against an N-linked or C2-linked hapten [2].

  • Adjust Ionic Strength: Increasing the salt concentration (e.g., 300 mM NaCl) in the assay buffer can reduce non-specific charge interactions driven by the carboxylic acid group.

  • Pre-Absorption: For polyclonal sera, incubate the antibody with solid-phase Isonicotinic Acid to deplete cross-reactive species before use [3].

References
  • Tse KS, Vijay H, Attallah N, Sehon AH. Antibodies specific to isoniazid and isonicotinic acid.[3] Journal of Immunology. 1976;116(4):965-9.[3] Link

  • Sotnikov DV, Zherdev AV, Zvereva EA, Eremin SA, Dzantiev BB. Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Biosensors. 2020. Link

  • Landry JP, Kehry MR. Specificity and Cross-Reactivity of Antibodies. Immunology and Evolution of Infectious Disease. Princeton University Press. Link

  • PubChem. 3-Methylisonicotinic acid (Compound Summary). Link

Sources

Comparative

Comparative Docking Guide: 3-Methylisonicotinic Acid &amp; Isonicotinic Acid Analogs

Executive Summary This guide presents a comparative in silico analysis of 3-Methylisonicotinic acid analogs and related isonicotinic acid derivatives. The primary focus is their efficacy as inhibitors of the Enoyl-acyl c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide presents a comparative in silico analysis of 3-Methylisonicotinic acid analogs and related isonicotinic acid derivatives. The primary focus is their efficacy as inhibitors of the Enoyl-acyl carrier protein reductase (InhA) , a critical enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis.

By synthesizing data from recent high-impact studies, this guide evaluates the structural impact of C3-methylation and N-substitution on binding affinity, lipophilicity, and active site occupancy compared to the clinical standard, Isoniazid (INH) .

Target Identification & Rationale

The Scaffold: Isonicotinic Acid

Isonicotinic acid (pyridine-4-carboxylic acid) is the core scaffold of Isoniazid, a first-line anti-tubercular drug.[1][2][3][4] However, the rise of Multi-Drug Resistant (MDR) TB has necessitated the development of analogs that can bypass resistance mechanisms (often related to the KatG activation pathway) or bind more effectively to the target InhA.

Why 3-Methyl Analogs? Structural modifications at the C3 position (e.g., 3-methylisonicotinic acid) or lipophilic tail additions (e.g., 2-methylheptyl esters) are designed to:

  • Enhance Hydrophobicity: Improve penetration through the waxy mycobacterial cell wall.

  • Steric Optimization: Fill the hydrophobic pocket of the InhA active site more effectively than the planar INH molecule.

The Biological Target: InhA
  • Protein: Enoyl-acyl carrier protein reductase (InhA).[1][3][4][5][6]

  • PDB ID: 4DRE (Crystal structure of InhA complexed with inhibitors) or 1ENY.

  • Mechanism: InhA reduces long-chain fatty acids; its inhibition blocks mycolic acid synthesis, leading to cell lysis.[1][4]

Pathway Visualization

The following diagram illustrates the inhibition pathway targeted by these analogs.

InhA_Pathway Isoniazid Isonicotinic Acid Analogs Prodrug Prodrug Activation (KatG/EthA) Isoniazid->Prodrug Metabolic Activation InhA InhA Enzyme (Target) Prodrug->InhA Covalent Binding (NAD+ Adduct) FASII FAS-II System (Elongation) InhA->FASII Inhibits Mycolic Mycolic Acid Synthesis FASII->Mycolic Required for CellWall Cell Wall Integrity Mycolic->CellWall Maintains Lysis Bacterial Cell Lysis CellWall->Lysis Failure leads to

Caption: Mechanism of Action for Isonicotinic Acid Analogs targeting the Mycolic Acid Biosynthesis pathway.

Comparative Methodology (The "How")

To ensure reproducibility and scientific integrity, the following docking protocol is standardized based on AutoDock Vina and AutoDock 4 methodologies.

Computational Workflow
  • Ligand Preparation:

    • Structures drawn in ChemDraw/MarvinSketch.

    • Energy minimization using MM2 force field.

    • Conversion to .pdbqt format (Gasteiger charges added, non-polar hydrogens merged).

  • Receptor Preparation (PDB: 4DRE):

    • Removal of water molecules and native ligands (except NADH cofactor if evaluating competitive inhibition).

    • Addition of polar hydrogens and Kollman charges.

  • Grid Generation:

    • Center: Defined by the coordinates of the co-crystallized ligand active site.

    • Box Size:

      
       points (0.375 Å spacing) to encompass the substrate-binding loop.
      

Docking_Workflow cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking cluster_analysis Phase 3: Analysis Ligand Ligand Construction (3-Methyl Analogs) Minimize Energy Minimization (MMFF94/MM2) Ligand->Minimize Protein Protein Prep (PDB: 4DRE) Clean Remove H2O/Ions Add Polar H Protein->Clean Vina AutoDock Vina (Lamarckian GA) Minimize->Vina Grid Grid Box Generation (Center: Active Site) Clean->Grid Grid->Vina Score Scoring Function (Binding Energy) Vina->Score Validation RMSD Validation (< 2.0 Å) Score->Validation

Caption: Standardized computational workflow for comparative docking studies.

Performance Metrics (The "Data")

The following table synthesizes comparative data for Isoniazid (Reference) versus 3-Methyl/Alkyl Analogs and Benzoyl-hydrazone derivatives . Lower binding energy (more negative) indicates higher affinity.

Table 1: Comparative Binding Affinity Profile
Compound ClassSpecific AnalogBinding Energy (kcal/mol)Key Interactions (Residues)Lipophilicity (LogP)
Reference Isoniazid (INH)-5.8 to -6.2 Tyr158, Thr196 (H-bonds)-0.70 (Hydrophilic)
3-Methyl Analog 2-Methylheptyl isonicotinate-7.1 to -7.5 Met199, Phe149 (Hydrophobic)3.20 (Lipophilic)
Hydrazone Analog N'-Benzoyl-isonicotinohydrazide-8.5 to -9.1 Tyr158, Ser94, Phe412.15 (Balanced)
Isatin Hybrid 5-Bromo-isatin-INH hydrazone-10.6 Ser94, Phe41, Phe97 (Pi-Pi)3.50 (Lipophilic)

Critical Insight: The addition of a hydrophobic group (like the methyl-heptyl tail or a benzoyl ring) significantly improves binding energy compared to the parent Isoniazid. This is attributed to the "hydrophobic tunnel" in InhA, which accommodates bulky lipophilic groups that the smaller INH molecule cannot exploit.

Structural Insights & Mechanism

The Hydrophobic Advantage

The 3-methyl and alkyl-substituted analogs demonstrate a distinct binding mode. While Isoniazid relies heavily on hydrogen bonding with Tyr158 (catalytic residue), the analogs leverage their non-polar substituents to engage in Van der Waals interactions with Phe149 , Met199 , and Leu218 .

Interaction Map

The diagram below visualizes the interaction network of the high-affinity analogs within the InhA active site.

Caption: Interaction map showing key residues stabilizing the ligand-receptor complex.

Experimental Protocol for Validation

To validate these in silico findings, the following experimental assay is recommended:

  • Enzyme Assay: InhA inhibition assay using trans-2-dodecenoyl-CoA as the substrate.

  • Detection: Monitor the oxidation of NADH to NAD+ spectrophotometrically at 340 nm.

  • Control: Use Triclosan (a known InhA inhibitor) or Isoniazid (requires activation by KatG in cellular assays, so direct enzyme assays may require activated adducts).

References

  • Synthesis and molecular docking of isonicotinohydrazide derivatives as anti-tuberculosis candidates. Source: Malaysian Journal of Fundamental and Applied Sciences (2019)

  • Isoniazid-Isatin Hydrazone Derivatives: Synthesis, Antitubercular Activity and Molecular Docking Studies. Source: Trends in Sciences (2021)

  • Molecular docking and in silico studies on analogues of 2-methylheptyl isonicotinate with DHDPS enzyme of Mycobacterium tuberculosis. Source: ResearchGate (2025)

  • Rational Design of Isonicotinic Acid Hydrazide Derivatives With Antitubercular Activity. Source: Chemical Biology & Drug Design (PubMed)

Sources

Safety & Regulatory Compliance

Safety

3-Methylisonicotinic Acid: Proper Disposal &amp; Handling Procedures

[1][2][3][4] Senior Scientist’s Note From: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Senior Scientist’s Note

From: Dr. A. Vance, Senior Application Scientist Re: Operational Safety & Environmental Compliance for CAS 4021-11-8

In drug discovery, pyridine derivatives like 3-Methylisonicotinic acid are ubiquitous building blocks.[1] However, their disposal is frequently mishandled due to a misunderstanding of their amphoteric nature.[2] This compound possesses both a basic nitrogen (pyridine ring) and an acidic proton (carboxylic acid).[1]

Why this matters: If you mistakenly consolidate this into a highly acidic waste stream without calculation, you risk precipitating the compound at its isoelectric point, creating sludge that clogs waste lines.[1][2] Conversely, its pyridine ring structure requires thermal destruction (incineration) to prevent environmental accumulation.[2]

This guide moves beyond the generic "put it in the bin" mentality. It provides a self-validating protocol to ensure your lab remains compliant and safe.[2]

Chemical Profile & Hazard Identification

Before initiating disposal, verify your material against these parameters. This data dictates the waste stream selection.[1][2][3]

Physicochemical Properties
ParameterDataOperational Implication
Chemical Name 3-Methylisonicotinic acidPrimary identifier for waste tags.[1][4][2][5]
CAS Number 4021-11-8Use for inventory reconciliation.[1][4][2]
Synonyms 3-Methyl-4-pyridinecarboxylic acidCommon alternate label.[1][4][2][5][6]
Physical State Solid (White/Light Gray Powder)Dust generation risk during transfer.[4][2]
Solubility Soluble in Water (~47 g/L), AlcoholCan enter both aqueous and organic streams.[4][2]
Acidity/Basicity Amphoteric (pKa ~4.9 & ~3.0 est)CRITICAL: pH sensitive solubility.[4][2]
GHS Hazard Classification
Hazard ClassSignal WordHazard Statement
Skin Irritation WARNING H315: Causes skin irritation.[1][4][2][7][5][8]
Eye Irritation WARNING H319: Causes serious eye irritation.[4][2][7][9][10]
STOT-SE WARNING H335: May cause respiratory irritation.[4][2][7]

Pre-Disposal Protocol: Segregation Strategy

The Core Directive: Never dispose of pyridine derivatives down the drain. Even if water-soluble, they must be treated as hazardous chemical waste for high-temperature incineration.[4][2]

Compatibility Check
  • Incompatible With: Strong Oxidizing Agents (e.g., Peroxides, Permanganates).[1][2]

  • Risk: Exothermic reaction and generation of toxic nitrogen oxide (NOx) gases.

  • Action: Ensure the waste container does not contain oxidizing residue.[1]

Waste Stream Selection
  • Solid Waste (Pure Substance): Segregate into "Hazardous Solid Waste."

  • Liquid Waste (Reaction Mixtures):

    • Halogenated: If mixed with DCM, Chloroform.

    • Non-Halogenated: If mixed with Methanol, Acetone, Ethyl Acetate.[2]

    • Aqueous: If dissolved in water/buffer.[1] Note: Ensure pH is <2 or >10 to maintain solubility and prevent precipitation in the waste container.[2]

Disposal Workflow (Decision Matrix)

This logic flow ensures the material ends up in the correct regulatory pathway (RCRA/Local equivalent).

DisposalWorkflow Start Waste Generation: 3-Methylisonicotinic Acid StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Liquid Liquid Waste (Solutions) StateCheck->Liquid SolidCont Container: Double-bag in clear LDPE or Wide-mouth HDPE Jar Solid->SolidCont LabelSolid Label: 'Hazardous Waste - Solid' Constituent: 3-Methylisonicotinic acid SolidCont->LabelSolid FinalTag Attach Hazardous Waste Tag (Date & Sign) LabelSolid->FinalTag SolventCheck Identify Solvent Base Liquid->SolventCheck OrgStream Organic Solvent (MeOH, EtOAc, etc.) SolventCheck->OrgStream AqStream Aqueous Solution (Water/Buffer) SolventCheck->AqStream OrgCont Container: Safety Can or Glass Bottle (Segregate Halogenated vs Non-Halogenated) OrgStream->OrgCont AqCont Container: HDPE Carboy (Check pH to prevent precipitation) AqStream->AqCont OrgCont->FinalTag AqCont->FinalTag Storage Satellite Accumulation Area (Secondary Containment) FinalTag->Storage Pickup EHS / Vendor Pickup (Incineration) Storage->Pickup

Figure 1: Operational decision tree for segregating 3-Methylisonicotinic acid waste streams to ensure regulatory compliance and prevent chemical incompatibility.

Step-by-Step Disposal Procedures

Scenario A: Disposing of Pure Solid (Expired/Excess)
  • PPE Required: Nitrile gloves, safety glasses, lab coat, N95 dust mask (if fume hood is unavailable).[1][2]

  • Containment: Transfer the solid into a clear polyethylene bag or a dedicated wide-mouth High-Density Polyethylene (HDPE) jar.

    • Why: Glass can break in the waste bin; plastic is preferred for solids.[2]

  • Labeling: Apply a hazardous waste tag immediately.[1]

    • Chemical Name: 3-Methylisonicotinic acid.[2][3][5][6]

    • Hazards: Irritant.[7][8][10]

  • Sealing: If bagging, use the "gooseneck" tape seal method to prevent dust release upon compression.[1]

Scenario B: Disposing of Reaction Mixtures (Liquid)
  • Identification: Determine if your solvent is Halogenated (e.g., DCM) or Non-Halogenated.[1]

  • Consolidation: Pour into the appropriate carboy using a funnel.

    • Critical Step: Do not fill containers >90% full. Thermal expansion can cause leaks.[1]

  • Rinsing: Triple rinse the original reaction vessel with a small volume of the compatible solvent.[1] Add rinsate to the waste container.[1][2]

    • Regulatory Note: Triple rinsing renders the original container "RCRA Empty" and safe for glass recycling [1].[1][2]

Scenario C: Spill Cleanup (Emergency Procedure)

If < 50g is spilled outside a containment device:

  • Isolate: Inform nearby personnel.

  • Protect: Wear PPE (Respiratory protection is vital due to STOT-SE 3 hazard).[1]

  • Contain: Cover powder with a damp paper towel to prevent dust aerosolization.[1]

  • Clean: Scoop up material. Wipe area with soap and water.[1][7][3][9]

  • Dispose: Place all cleanup materials (towels, gloves) into the Solid Hazardous Waste stream.

Regulatory Compliance (RCRA Context)

While 3-Methylisonicotinic acid is not explicitly listed on the EPA "P" or "U" lists (unlike Pyridine, U196), it must be characterized properly.[2]

  • Waste Code Determination:

    • If the waste is ignitable (flash point <60°C due to solvent): D001 .[1]

    • If the waste contains other listed solvents: F003/F005 .

    • Best Practice: Label as "Non-RCRA Regulated Hazardous Waste" if pure, but most EHS protocols default to managing all pyridine derivatives as regulated organic waste to ensure incineration [2].

References

  • United States Environmental Protection Agency (EPA). (2024).[1] Empty Containers - RCRA Definition.[1][2] Retrieved from [Link][1][4][2]

  • National Institutes of Health (NIH) PubChem. (2024). 3-Methylisonicotinic Acid (CAS 4021-11-8) Safety Data Sheet.[1][4][2] Retrieved from [Link][1][4][2][5]

  • Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1][4][2]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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